molecular formula C4H8BrNO B1267324 2-Bromobutanamide CAS No. 5398-24-3

2-Bromobutanamide

Número de catálogo: B1267324
Número CAS: 5398-24-3
Peso molecular: 166.02 g/mol
Clave InChI: AKSLRYGHJVUELA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromobutanamide is a useful research compound. Its molecular formula is C4H8BrNO and its molecular weight is 166.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4597. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-bromobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSLRYGHJVUELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277880
Record name 2-bromobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5398-24-3
Record name 5398-24-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4597
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromobutanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 2-Bromobutanamide (CAS 5398-24-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromobutanamide (CAS: 5398-24-3), a valuable intermediate in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, safety information, and outlines detailed experimental protocols for its synthesis, purification, and characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery by providing a consolidated repository of technical information, including spectroscopic data and reaction workflows.

Introduction

This compound is an organic compound featuring a bromine atom at the alpha-position to an amide functional group.[1] This structural arrangement makes it a versatile building block, particularly for nucleophilic substitution reactions where the bromide ion serves as an excellent leaving group. Its utility is most notable in the synthesis of α-substituted amides, which are key structural motifs in many biologically active molecules and pharmaceuticals. A significant application of this compound is as a precursor in the synthesis of 2-aminobutanamide, an intermediate for various chiral molecules.[2]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValueSource(s)
CAS Number 5398-24-3[3]
Molecular Formula C₄H₈BrNO[3]
Molecular Weight 166.02 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 112-113 °C[2]
Boiling Point 250.2 °C at 760 mmHg[3]
Density 1.524 g/cm³[3]
Flash Point 105.1 °C[3]
Solubility Soluble in polar solvents.[1]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Classification: [3]

  • Pictogram:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of this compound

Two primary synthetic routes for this compound are the bromination of butanamide and the amidation of 2-bromobutyric acid. The latter, proceeding via an acyl chloride intermediate, is often preferred for its high yield and purity.[2]

Synthesis via Amidation of 2-Bromobutyric Acid

This is a two-step process involving the conversion of 2-bromobutyric acid to 2-bromobutanoyl chloride, followed by amidation.

Synthesis_Amidation cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 2-Bromobutyric_Acid 2-Bromobutyric Acid 2-Bromobutanoyl_Chloride 2-Bromobutanoyl Chloride 2-Bromobutyric_Acid->2-Bromobutanoyl_Chloride SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) This compound This compound 2-Bromobutanoyl_Chloride->this compound NH₃ Ammonia Ammonia (NH₃)

Synthesis of this compound via Amidation.

Experimental Protocol:

Step 1: Synthesis of 2-Bromobutanoyl Chloride

  • To a stirred solution of 2-bromobutyric acid (1 equivalent) in a suitable inert solvent (e.g., dichloromethane) in a round-bottom flask equipped with a reflux condenser, add thionyl chloride (1.1 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 40-50 °C) for 2-3 hours, or until the evolution of gas ceases.

  • Monitor the reaction progress by taking a small aliquot, quenching with methanol, and analyzing by TLC or GC to confirm the formation of the methyl ester.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2-bromobutanoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a separate flask, prepare a solution of concentrated aqueous ammonia (excess, e.g., 5-10 equivalents) in a suitable solvent like dichloromethane and cool it to 0 °C in an ice bath.

  • Slowly add the crude 2-bromobutanoyl chloride from the previous step to the cold ammonia solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC to confirm the consumption of the acyl chloride.

  • Perform a liquid-liquid extraction. Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Synthesis via Bromination of Butanamide

This method involves the direct bromination of butanamide at the alpha-position.

Synthesis_Bromination Butanamide Butanamide This compound This compound Butanamide->this compound NBS or Br₂ Radical Initiator Brominating_Agent N-Bromosuccinimide (NBS) or Bromine (Br₂)

Synthesis of this compound via Direct Bromination.

Experimental Protocol:

  • Dissolve butanamide (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride) in a round-bottom flask equipped with a reflux condenser and a light source.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Heat the mixture to reflux while irradiating with a UV lamp to initiate the reaction.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

  • Wash the filtrate with a solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification

Crude this compound can be purified by recrystallization or distillation.

Purification workflow for this compound.

Recrystallization Protocol:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Spectroscopic Characterization

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

TechniqueExpected Observations
¹H NMR δ (ppm): ~4.2 (t, 1H, -CHBr-), ~2.1 (m, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃), ~7.0-7.5 (br s, 2H, -NH₂)
¹³C NMR δ (ppm): ~170 (-C=O), ~50 (-CHBr-), ~30 (-CH₂-), ~10 (-CH₃)
IR (cm⁻¹) ~3400-3200 (N-H stretch, two bands), ~2970-2850 (C-H stretch), ~1650 (C=O stretch, Amide I), ~1620 (N-H bend, Amide II), ~650-550 (C-Br stretch)
Mass Spec (m/z) M⁺ peaks at 165 and 167 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). Fragmentation may show loss of Br, CONH₂, and alkyl fragments.

Reactivity and Applications

This compound is a key intermediate in the synthesis of various organic molecules. Its primary reactivity stems from the electrophilic carbon attached to the bromine atom, making it susceptible to nucleophilic substitution reactions.[2]

Reactivity This compound This compound Substituted_Product α-Substituted Butanamide This compound->Substituted_Product Sₙ2 Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Substituted_Product

General reactivity of this compound.

A notable application is its reaction with ammonia to produce 2-aminobutanamide, a precursor for the synthesis of the anti-epileptic drug Levetiracetam.[2]

Conclusion

This compound (CAS 5398-24-3) is a versatile and important building block in organic synthesis. This technical guide has provided a detailed overview of its properties, synthesis, purification, and characterization. The experimental protocols and data presented herein are intended to facilitate its safe and efficient use in a research and development setting.

References

Physicochemical properties of 2-bromobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromobutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis protocols, and chemical reactivity of this compound. This alpha-haloamide is a significant building block in organic synthesis, particularly valued as a key intermediate in the production of pharmaceuticals and other biologically active molecules. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided.

Core Physicochemical Properties

This compound is an organic compound featuring a four-carbon chain with a bromine atom at the alpha-position (carbon 2) and a terminal amide group.[1] This structure, particularly the electrophilic nature of the α-carbon, dictates its chemical behavior and makes it a versatile precursor for nucleophilic substitution reactions.[2] The compound is typically a colorless to pale yellow solid at room temperature.[1]

Data Presentation: Quantitative Properties

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name This compound[2][3]
CAS Number 5398-24-3[2][4]
Molecular Formula C₄H₈BrNO[1][2][4]
Molecular Weight 166.02 g/mol [2][4]
Melting Point 112-113 °C[2][5]
Boiling Point 250.2 °C at 760 mmHg[2][4][5]
Density 1.524 g/cm³[4][5]
Flash Point 105.1 °C[4][5]
Refractive Index 1.496[4][5]
Solubility Soluble in polar solvents like water and alcohols.[1]
InChI Key AKSLRYGHJVUELA-UHFFFAOYSA-N[2]
Canonical SMILES CCC(C(=O)N)Br[3][6]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the amidation of 2-bromo-butyric acid.[2] An alternative, more direct route involves the bromination of butanamide using reagents like N-bromosuccinimide (NBS).[1][2] The former method is well-documented and provides high yields.[2]

Experimental Protocol: Amidation of 2-Bromobutyric Acid

This widely used two-step laboratory procedure involves the activation of the carboxylic acid followed by amidation.

Step 1: Formation of 2-Bromobutyryl Chloride

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: Place crude 2-bromobutanoic acid (0.4 mol) into the flask.[7]

  • Reaction: Slowly add thionyl chloride (SOCl₂) (0.44 mol) to the flask. Thionyl chloride is an effective reagent as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed.[2][7]

  • Conditions: Heat the mixture at reflux for 2 hours. The reaction is typically performed in an inert solvent.[2][7]

Step 2: Formation of this compound

  • Setup: Prepare a beaker containing a stirred, ice-cold concentrated ammonia solution.[7]

  • Reaction: After cooling the reaction mixture from Step 1, slowly pour the resulting 2-bromobutyryl chloride into the ammonia solution.[2][7] This is a nucleophilic acyl substitution where ammonia attacks the electrophilic carbonyl carbon.[2] The amidation is often conducted at controlled low temperatures (e.g., -5°C to 20°C) to minimize side reactions.[2]

  • Isolation: The this compound product will precipitate as a solid.[7]

  • Purification: Collect the solid via vacuum filtration and wash it with cold water.[7] For higher purity, the crude product can be further purified by recrystallization from ethanol or by using column chromatography with a silica gel stationary phase and an ethyl acetate/hexane eluent.[2]

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound from 2-bromobutanoic acid.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation A 2-Bromobutanoic Acid C 2-Bromobutyryl Chloride A->C + Reflux B Thionyl Chloride (SOCl₂) B->C + Reflux E This compound C->E + Ice Bath D Ammonia (NH₃) D->E

Synthesis of this compound via amidation of 2-bromobutyric acid.

Chemical Reactivity and Applications

The primary functional significance of this compound lies in the electrophilic nature of the α-carbon, which is bonded to the electron-withdrawing bromine atom. This makes the compound highly susceptible to nucleophilic substitution reactions, with the bromide ion being an excellent leaving group.[2]

This reactivity makes this compound a valuable intermediate for synthesizing a wide range of α-substituted amides by reacting it with various nucleophiles.[2]

Role in Drug Development: Synthesis of Levetiracetam Intermediate

A notable application of this compound is its role as a precursor in the synthesis of the anti-epileptic drug Levetiracetam.[2] It is used to produce DL-2-aminobutanamide, a key chiral intermediate. The reaction involves a nucleophilic substitution (SN2) mechanism where ammonia displaces the bromine atom.[2]

Reactivity Pathway Diagram

The diagram below outlines the nucleophilic substitution reaction of this compound with ammonia.

Reactivity_Pathway cluster_reaction Key Reactivity: Nucleophilic Substitution (SN2) Start This compound Product DL-2-Aminobutanamide (Levetiracetam Intermediate) Start->Product 45-60°C Nucleophile Ammonia (NH₃) Nucleophile->Product Nucleophilic Attack

Reaction of this compound to form a key pharmaceutical intermediate.

Safety and Handling

According to GHS hazard classifications, this compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood.[7]

References

2-Bromobutanamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on the physicochemical properties of 2-Bromobutanamide, a valuable reagent in organic synthesis. Its structure, featuring both a bromine atom and an amide functional group, makes it a versatile building block for the introduction of a butanamide moiety in the development of novel molecules.

Physicochemical Properties

The fundamental molecular attributes of this compound are summarized below. These values are essential for stoichiometric calculations, analytical characterization, and experimental design.

ParameterValueSource
Molecular Formula C₄H₈BrNO[1][2][3][4][5]
Molecular Weight 166.02 g/mol [2][6]
Monoisotopic Mass 164.97893 Da[2][3]
CAS Number 5398-24-3[1][2][4][6]

Molecular Structure and Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The diagram below illustrates the logical relationship between the molecular formula of this compound and its overall molecular weight, based on the atomic weights of Carbon (C), Hydrogen (H), Bromine (Br), Nitrogen (N), and Oxygen (O).

MolecularWeightCalculation cluster_elements Atomic Components (from Formula C₄H₈BrNO) C Carbon (C) 4 x 12.011 u Sum Summation of Atomic Weights C->Sum H Hydrogen (H) 8 x 1.008 u H->Sum Br Bromine (Br) 1 x 79.904 u Br->Sum N Nitrogen (N) 1 x 14.007 u N->Sum O Oxygen (O) 1 x 15.999 u O->Sum MW Total Molecular Weight 166.02 g/mol Sum->MW

Caption: Calculation of this compound's molecular weight from its atomic constituents.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis or specific applications of this compound are not available within general chemical database searches. For methodologies related to its use as a synthetic building block, researchers are advised to consult specialized organic chemistry literature and patent databases.[2][7] As a starting point, its structure suggests utility in nucleophilic substitution reactions, where the bromine atom acts as a leaving group.[1]

References

Structure and functional groups of 2-bromobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of 2-bromobutanamide, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Functional Groups

This compound is an organic compound featuring a four-carbon butane backbone.[1] Its structure is characterized by two key functional groups: a primary amide group (-CONH₂) located at the terminal carbon (C1) and a bromine atom substituent at the alpha-position (C2).[1][2] This arrangement makes the alpha-carbon an electrophilic center, susceptible to nucleophilic attack, with the bromide ion serving as an effective leaving group.[2] This inherent reactivity renders this compound a valuable intermediate in various organic syntheses.[1][2]

The molecule's IUPAC name is this compound.[3] Its chemical structure can be represented by the SMILES notation CCC(C(=O)N)Br.[4]

Structure of this compound C1 C O1 O C1->O1 N1 N C1->N1 C2 C C2->C1 Br1 Br C2->Br1 H6 H C2->H6 C3 C C3->C2 H4 H C3->H4 H5 H C3->H5 C4 C C4->C3 H1 H C4->H1 H2 H C4->H2 H3 H C4->H3 H7 H N1->H7 H8 H N1->H8

Caption: Molecular structure of this compound.

The primary functional groups determining the chemical behavior of this compound are the amide and the alkyl bromide.

G cluster_0 This compound cluster_1 Functional Groups Molecule C₄H₈BrNO Amide Amide (-CONH₂) Molecule->Amide contains Alkyl_Bromide Alkyl Bromide (-CHBr) Molecule->Alkyl_Bromide contains

Caption: Key functional groups in this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. The presence of the polar amide group allows for hydrogen bonding, influencing its solubility in polar solvents like water and alcohols.[1]

PropertyValueReference
Molecular Formula C₄H₈BrNO[1][2][3]
Molecular Weight 166.02 g/mol [2][3]
CAS Number 5398-24-3[2][3]
Melting Point 112-113 °C[2]
Boiling Point 250.2 °C at 760 mmHg[2][5]
Density 1.524 g/cm³[5]
Monoisotopic Mass 164.97893 Da[2][3][4]
Flash Point 105.1 °C[5]
Vapor Pressure 0.022 mmHg at 25°C[5]

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.[2]

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the protons in different chemical environments. The α-proton (adjacent to the bromine) is typically deshielded and appears downfield.[2] The amide protons often present as a broad signal.[2]

Proton AssignmentApproximate Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃~1.0Triplet3H
-CH₂-~2.0-2.2Multiplet2H
α-CH(Br)~4.1-4.3Multiplet1H
-NH₂~6.5-7.0Broad2H
(Note: This table represents hypothetical data based on typical values for similar structures).[2]

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton, with the carbonyl carbon and the carbon bonded to bromine showing characteristic downfield shifts.

Carbon AssignmentApproximate Chemical Shift (δ, ppm)
-CH₃~10-15
-CH₂-~25-30
α-CH(Br)~45-55
C=O~170-175
(Note: This table represents hypothetical data based on typical values).

IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.[2][6]

Vibrational ModeFunctional GroupApproximate Frequency (cm⁻¹)Intensity
N-H StretchPrimary Amide3400-3200 (two bands)Medium
C-H StretchAlkyl3000-2850Medium
C=O Stretch (Amide I)Primary Amide~1650Strong
N-H Bend (Amide II)Primary Amide~1620-1550Strong
(Source: Characteristic IR absorption frequencies for primary amides).[2]

Mass spectrometry is crucial for determining the molecular weight and elemental composition.[2] High-Resolution Mass Spectrometry (HRMS) can verify the molecular formula with high accuracy.[2] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M and M+2) of nearly equal intensity.[7]

Ion SpeciesElemental FormulaTheoretical Mass (Da)
[M]⁺ (with ⁷⁹Br)C₄H₈⁷⁹BrNO164.97893
[M]⁺ (with ⁸¹Br)C₄H₈⁸¹BrNO166.97688
[M+H]⁺ (with ⁷⁹Br)C₄H₉⁷⁹BrNO165.98671
[M+H]⁺ (with ⁸¹Br)C₄H₉⁸¹BrNO167.98466
(Theoretical masses calculated based on isotopic masses).[2]

Experimental Protocols: Synthesis of this compound

There are two primary routes for the synthesis of this compound.

This common method involves a two-step process: converting 2-bromobutyric acid to its more reactive acyl chloride derivative, followed by amidation.[2][8]

Step 1: Formation of 2-Bromobutyryl Chloride

  • In a fume hood, place 2-bromobutyric acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[8]

  • Slowly add thionyl chloride (SOCl₂) (1.1 eq) to the flask.[8]

  • Heat the mixture at reflux for 2 hours. The byproducts (SO₂ and HCl) are gaseous and will be removed.[8]

  • After cooling, the excess thionyl chloride can be removed by distillation to yield crude 2-bromobutyryl chloride.

Step 2: Amidation

  • Cool the crude 2-bromobutyryl chloride in an ice bath.

  • Slowly and carefully pour the acyl chloride into a beaker containing a stirred, ice-cold concentrated ammonia solution (a significant excess).[8]

  • The this compound product will precipitate as a solid.[8]

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.[8]

  • Dry the collected solid. Further purification can be achieved by recrystallization.

Synthesis via Amidation of 2-Bromobutyric Acid A 2-Bromobutyric Acid reagent1 + SOCl₂ (Thionyl Chloride) A->reagent1 B 2-Bromobutyryl Chloride reagent2 + NH₃ (aq) (Ammonia) B->reagent2 C This compound reagent1->B reagent2->C

Caption: Workflow for the amidation synthesis route.

An alternative approach is the direct bromination of butanamide at the alpha-position.[1][2] This method requires careful control to ensure regioselectivity and prevent over-bromination.[2]

  • Place butanamide (1.0 eq) in a suitable anhydrous solvent.

  • Add a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) (1.0-1.1 eq).[2]

  • The reaction may require a catalyst or initiator, such as a radical initiator (e.g., AIBN) or an acidic catalyst.[2]

  • Maintain the reaction at a controlled temperature and monitor its progress using techniques like TLC or GC.

  • Upon completion, quench the reaction and work up the mixture to isolate the crude product. This typically involves washing with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, followed by extraction.

  • Purify the isolated this compound by recrystallization or chromatography.

Chemical Reactivity and Transformations

The primary site of reactivity in this compound is the C-Br bond. The electrophilic alpha-carbon is susceptible to nucleophilic substitution (Sₙ2) reactions, where the bromide ion is displaced by a nucleophile.[2]

A significant transformation is the reaction with ammonia to yield DL-2-aminobutanamide, an important intermediate in the synthesis of chiral molecules like the drug Levetiracetam.[2]

  • Reaction: this compound + 2 NH₃ → 2-aminobutanamide + NH₄Br

  • Mechanism: Sₙ2

  • Conditions: The reaction is typically performed in an aqueous or alcoholic ammonia solution at elevated temperatures (e.g., 45–60°C).[2]

This reactivity allows for the synthesis of a wide array of derivatives by using different nucleophiles to introduce various functional groups at the C2 position.[2]

reactant This compound product 2-Aminobutanamide reactant->product Sₙ2 Reaction leaving_group Bromide Ion (Br⁻) reactant->leaving_group displaces nucleophile Ammonia (NH₃) nucleophile->reactant attacks α-carbon

Caption: Nucleophilic substitution of this compound.

References

Solubility of 2-Bromobutanamide in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide outlines standardized experimental protocols for determining the solubility of 2-bromobutanamide and presents a structured format for recording and comparing the resulting data. The methodologies described are based on established principles of physical chemistry and are intended to ensure accuracy and reproducibility in a laboratory setting.

Quantitative Solubility Data

The solubility of a compound is a fundamental physical property that significantly influences its application in synthesis, purification, and formulation. To facilitate systematic data collection, the following table structure is proposed for recording the solubility of this compound in various organic solvents at different temperatures.

Table 1: Solubility of this compound in Selected Organic Solvents

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Polar Protic Solvents
Methanol
Ethanol
n-Propanol
Isopropanol
n-Butanol
Polar Aprotic Solvents
Acetone
Ethyl Acetate
Acetonitrile
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Nonpolar Solvents
Toluene
Hexane
Diethyl Ether

Note: This table is intended as a template for experimental data. Currently, there is a lack of published, peer-reviewed quantitative solubility data for this compound.

Experimental Protocol: Isothermal Saturation Method

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent using the isothermal saturation method. This method is widely recognized for its accuracy and reliability.

2.1. Materials and Apparatus

  • This compound (purity ≥ 98%)

  • Selected organic solvents (analytical grade)

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic water bath

  • Calibrated thermometer or temperature probe

  • Analytical balance (± 0.0001 g)

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Drying oven

  • Spectrophotometer (optional, for concentration determination)

2.2. Procedure

  • Temperature Control: Set the thermostatic water bath to the desired experimental temperature. Circulate the water through the jacketed glass vessel to maintain a constant temperature.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure that the solution is saturated.

  • Equilibration: Stir the mixture vigorously using the magnetic stirrer for a sufficient period to allow the system to reach equilibrium. The time required for equilibration may vary depending on the solvent and temperature and should be determined empirically (typically several hours).

  • Sample Withdrawal: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant liquid using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a syringe filter. This prevents the precipitation or further dissolution of the solute during sampling.

  • Gravimetric Analysis: Transfer the filtered sample to a pre-weighed vial. Determine the mass of the solution. Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound until a constant weight of the solute is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound.

    • Calculate the volume of the solvent from the mass of the solution and the mass of the solute, using the density of the pure solvent at the experimental temperature.

    • Express the solubility in g/100 mL or other desired units.

    • The molar solubility can be calculated using the molecular weight of this compound (166.02 g/mol ).[1][2]

2.3. Data Validation

  • Repeat the experiment at each temperature and for each solvent to ensure reproducibility.

  • Analyze the solid phase after equilibration to ensure that no solvate formation or polymorphism has occurred.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results start Start temp_control Set Temperature start->temp_control sample_prep Prepare Solvent + Excess Solute temp_control->sample_prep stir Stir Mixture sample_prep->stir settle Allow Solid to Settle stir->settle Achieve Equilibrium withdraw Withdraw Supernatant settle->withdraw weigh_solution Weigh Solution withdraw->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate weigh_solute Weigh Dry Solute evaporate->weigh_solute calculate Calculate Solubility weigh_solute->calculate end_node End calculate->end_node

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the melting and boiling points of 2-bromobutanamide, including detailed experimental protocols for its synthesis, a critical prerequisite for empirical analysis.

Physicochemical Data

This compound is a white solid organic compound utilized as an intermediate in various organic syntheses, including the development of pharmaceuticals and agrochemicals.[1] Its key physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Melting Point 112-113 °C[1][2]
Boiling Point 250.2 °C (at 760 mmHg)[1][2]
Molecular Formula C₄H₈BrNO[2][3][4]
Molecular Weight 166.02 g/mol [2][3]
Density 1.524 g/cm³[1]
Flash Point 105.1 °C[1]
Refractive Index 1.496[1]
CAS Number 5398-24-3[2]

Experimental Protocols

Precise determination of melting and boiling points requires a pure sample. The following section details established synthetic routes to obtain this compound, followed by a general methodology for measuring its thermal properties.

Two primary synthetic strategies are employed for the preparation of this compound: the amidation of 2-bromobutyric acid and the direct bromination of butanamide.[2]

Method 1: Amidation of 2-Bromobutyric Acid

This is a two-step process that begins with the conversion of 2-bromobutyric acid to its more reactive acyl chloride, followed by amidation.[2]

  • Step 1: Formation of 2-Bromobutyryl Chloride

    • In a fume hood, place crude 2-bromobutanoic acid (0.4 mol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[5]

    • Slowly add thionyl chloride (SOCl₂) (0.44 mol) to the flask.[5] Thionyl chloride is a preferred reagent as its byproducts (SO₂ and HCl) are gaseous and easily removed.[2]

    • Heat the mixture at reflux for 2 hours.[5] The reaction should be performed in an inert solvent.[2]

  • Step 2: Amidation to form this compound

    • After cooling the reaction mixture, slowly pour it into a beaker containing a stirred, ice-cold concentrated ammonia solution.[5]

    • The this compound will precipitate as a solid.[5]

    • Collect the solid product via vacuum filtration and wash it with cold water.[5]

    • Dry the final product thoroughly.[5]

Method 2: Bromination of Butanamide

This alternative route involves the direct bromination of butanamide. While more direct, it requires stringent control to ensure regioselectivity at the alpha-position and to prevent over-bromination.[2]

  • Combine butanamide with a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS).[2]

  • The reaction is typically conducted in the presence of a catalyst or initiator.[2]

  • Careful control of reaction conditions (e.g., temperature, solvent, molar ratios) is crucial for achieving the desired product with high purity.[2]

While specific experimental reports detailing the determination for this exact compound are not prevalent, standard, well-established laboratory protocols are applicable.

  • Melting Point Determination:

    • A small, dry sample of purified this compound is packed into a capillary tube.

    • The tube is placed in a calibrated melting point apparatus.

    • The sample is heated slowly (e.g., 1-2 °C per minute) as it approaches the expected melting point of 112 °C.

    • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A narrow range (e.g., 1-2 °C) indicates high purity.

  • Boiling Point Determination:

    • The boiling point is determined at a specific pressure, typically atmospheric pressure (760 mmHg).

    • A small amount of the liquid sample is placed in a distillation flask with boiling chips.

    • A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation apparatus.

    • The liquid is heated until it boils, and the vapor temperature is recorded when it remains constant. This stable temperature is the boiling point. Given the high boiling point of 250.2 °C, distillation under reduced pressure (vacuum distillation) is often preferred to prevent potential decomposition of the compound.

Visualizations

The following diagrams illustrate the synthesis workflow and logical relationships of the compound's properties.

G cluster_0 Method 1: Amidation of 2-Bromobutyric Acid A 2-Bromobutyric Acid C Reflux in Inert Solvent A->C B Thionyl Chloride (SOCl₂) B->C D 2-Bromobutyryl Chloride C->D F Precipitation D->F E Ice-Cold Ammonia Solution E->F G Vacuum Filtration & Washing F->G H Pure this compound G->H

Caption: Workflow for the synthesis of this compound via amidation.

G cluster_properties Physicochemical Properties cluster_structure Structural Information COMPOUND This compound MP Melting Point (112-113 °C) COMPOUND->MP BP Boiling Point (250.2 °C @ 760 mmHg) COMPOUND->BP DENSITY Density (1.524 g/cm³) COMPOUND->DENSITY MW Molecular Weight (166.02 g/mol) COMPOUND->MW FORMULA Formula (C₄H₈BrNO) COMPOUND->FORMULA REACTIVITY Key Intermediate in Organic Synthesis COMPOUND->REACTIVITY

Caption: Key properties and structural data of this compound.

References

2-Bromobutanamide: A Technical Safety and Hazard Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and hazard profile of 2-Bromobutanamide (CAS No: 5398-24-3). The information is compiled to assist researchers and professionals in drug development in making informed decisions regarding the handling, storage, and use of this compound. All quantitative data is presented in structured tables, and where available, descriptions of relevant experimental protocols are provided.

Chemical and Physical Properties

This compound is an organic compound that serves as a building block in various synthetic chemical processes.[1] Its utility in medicinal chemistry and organic synthesis is noteworthy, particularly as an intermediate in the preparation of pharmaceuticals and other biologically active molecules.[1] A summary of its key physical and chemical properties is provided below.

PropertyValueReference(s)
Molecular Formula C₄H₈BrNO[1][2][3]
Molecular Weight 166.02 g/mol [1][2][3]
IUPAC Name This compound[2]
CAS Number 5398-24-3[2][3]
Appearance Colorless to pale yellow liquid or solid[1]
Boiling Point 250.2°C at 760 mmHg[3]
Density 1.524 g/cm³[3]
Flash Point 105.1°C[3]
Vapor Pressure 0.022 mmHg at 25°C[3]
Solubility Soluble in polar solvents like water and alcohols[1]

Hazard Identification and GHS Classification

Based on notifications to the ECHA C&L Inventory, this compound is classified with the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2]

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral4IrritantWarningH302: Harmful if swallowed
Skin Corrosion/Irritation2IrritantWarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AIrritantWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3IrritantWarningH335: May cause respiratory irritation

Precautionary Statements: A comprehensive list of precautionary statements can be found in the PubChem database entry for this compound.[2] These include recommendations for prevention (e.g., P261, P280), response (e.g., P301+P317, P305+P351+P338), storage (e.g., P403+P233), and disposal (e.g., P501).[2]

Toxicological Summary

Experimental Protocols for Hazard Assessment

Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, the following sections describe standardized methodologies that would be used to evaluate the hazards identified by the GHS classification. These descriptions are based on established OECD guidelines and general practices in toxicology.

Acute Oral Toxicity (as per OECD Guideline 423)

The "Acute Toxic Class Method" is a stepwise procedure using a small number of animals. The method involves the administration of the test substance by oral gavage in a sequential manner. The starting dose is selected from one of four fixed levels. The outcome of the initial animal determines the dosing for subsequent animals. The test concludes when a stopping criterion is met, which allows for the classification of the substance into a specific toxicity class. Observations of the animals for signs of toxicity are conducted for at least 14 days.

Skin Irritation (based on OECD Guideline 439: In Vitro Skin Irritation)

This in vitro method utilizes reconstructed human epidermis (RhE) models to assess skin irritation potential. A small amount of this compound would be applied topically to the tissue surface. After a defined exposure period, the chemical is removed, and the tissue is incubated. The viability of the cells is then determined using a cell viability assay, such as the MTT assay.[3] A reduction in cell viability below a certain threshold (typically ≤ 50%) would classify the substance as a skin irritant.[3]

Eye Irritation (based on OECD Guideline 492: Reconstructed human Cornea-like Epithelium test method)

Similar to the skin irritation test, this in vitro method uses a three-dimensional reconstructed human cornea-like epithelium model. The test chemical is applied to the epithelial surface, and after an exposure period, cell viability is measured. This method is used to identify chemicals that are not classified as eye irritants. For a full classification, other tests, such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD 437), may be employed, which measure changes in corneal opacity and permeability after exposure to the test substance.

Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)

The assessment of respiratory irritation often involves whole-body exposure of rodents in inhalation chambers. Parameters such as respiratory rate, tidal volume, and sensory irritation are measured. Histopathological examination of the respiratory tract tissues is also conducted to identify any cellular damage or inflammatory responses.

Handling and Storage

Given the hazardous nature of this compound, strict safety protocols should be followed.

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid contact with skin, eyes, and clothing.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid breathing dust, fumes, or vapors.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible substances and sources of ignition.[4]

Logical Workflow for Chemical Hazard Assessment

The following diagram illustrates a typical workflow for identifying and assessing the hazards of a chemical substance like this compound.

Chemical_Hazard_Assessment A Physicochemical Properties D Acute Toxicity Testing (Oral, Dermal, Inhalation) A->D B In Silico / QSAR Prediction E Irritation/Corrosion Testing (Skin, Eye) B->E C Existing Data Review (e.g., Analogs, Literature) F Specific Target Organ Toxicity (Single & Repeated Exposure) C->F G GHS Classification & Labeling D->G E->G F->G H Safety Data Sheet (SDS) Generation G->H I Establish Safe Handling & PPE Requirements H->I

References

An In-depth Technical Guide to 2-Bromobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromobutanamide is a halogenated amide of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, featuring both an amide group and a reactive bromine atom at the α-carbon, makes it a versatile building block for the synthesis of a wide range of more complex molecules, including functionalized amino acids and potential therapeutic agents. This document provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, established synthesis protocols, key chemical reactions, and applications in drug discovery and development.

Chemical Identity and Nomenclature

This compound is an organic compound whose structure consists of a four-carbon chain with an amide group at the primary carbon and a bromine atom at the adjacent (alpha) carbon.[1][2]

  • IUPAC Name: this compound[3]

  • Synonyms: α-bromo-n-butyramide, bromobutyramide[4]

  • CAS Number: 5398-24-3[1][2][3]

  • Molecular Formula: C₄H₈BrNO[1][2][3]

The core structure's significance lies in the electrophilic nature of the α-carbon, which is bonded to the electron-withdrawing bromine atom. This makes the compound highly susceptible to nucleophilic substitution reactions, with the bromide ion being an excellent leaving group.[1]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 166.02 g/mol [1][3]
Melting Point 112-113 °C[1]
Boiling Point 250.2 °C at 760 mmHg[1][5]
Density 1.524 g/cm³[5]
Flash Point 105.1 °C[5]
Appearance Colorless to pale yellow solid or liquid[2]
Solubility Soluble in polar solvents like water and alcohols[2]

Spectroscopic Profile: While a complete, publicly available, peer-reviewed set of spectra (¹H NMR, ¹³C NMR, IR, MS) is not readily compiled in single sources, the expected spectral characteristics can be inferred from its structure. Key data points are available across various chemical databases.

  • Mass Spectrometry: The compound's monoisotopic mass is 164.97893 Da.[3][6] The mass spectrum would be characterized by the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Infrared (IR) Spectroscopy: Expected peaks would include N-H stretching for the primary amide, a strong C=O (carbonyl) stretch, and C-Br stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show signals corresponding to the CH₃ group of the ethyl chain, the CH₂ group, the CH group bonded to bromine, and the NH₂ protons of the amide.

    • ¹³C NMR: Would display four distinct carbon signals corresponding to the methyl, methylene, α-carbon (bonded to Br), and carbonyl carbon.

Synthesis of this compound

The primary synthetic route to this compound involves the amidation of 2-bromobutyric acid.[1] This is typically a two-step process designed for high efficiency and purity.[1]

This procedure details the conversion of 2-bromobutyric acid into this compound via an acyl chloride intermediate.[1][7]

Step 1: Formation of 2-Bromobutyryl Chloride

  • In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 2-bromobutanoic acid (1.0 eq).[7]

  • Slowly add thionyl chloride (SOCl₂) (1.1 eq) to the flask. This reaction is typically performed in an inert solvent.[1][7]

  • Heat the mixture at reflux for approximately 2 hours. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are conveniently removed as gases.[1][7]

  • After cooling, the excess thionyl chloride can be removed by distillation, yielding the crude 2-bromobutyryl chloride intermediate.

Step 2: Amidation of 2-Bromobutyryl Chloride

  • Cool the crude 2-bromobutyryl chloride in an ice bath.

  • Slowly and carefully add the acyl chloride to a beaker containing a stirred, ice-cold concentrated ammonia solution.[7] This is a nucleophilic acyl substitution reaction.[1]

  • The amidation is often conducted at controlled low temperatures (-5°C to 20°C) to minimize side reactions.[1]

  • This compound will precipitate as a solid.[7]

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[7]

  • Dry the final product. Yields for this method have been reported as high as 89.2%.[1]

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation A 2-Bromobutyric Acid C 2-Bromobutyryl Chloride A->C Reflux, Inert Solvent B Thionyl Chloride (SOCl₂) B->C E This compound C->E Low Temp. D Ammonia (NH₃) D->E

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the bromine atom at the α-position, making it a valuable precursor in various synthetic pathways.

The carbon-bromine bond is susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This Sₙ2-type reaction is fundamental to its utility.[1]

  • Synthesis of Amino Acid Derivatives: A significant reaction is the displacement of bromine with ammonia to produce DL-2-aminobutanamide.[1] This product is a racemic mixture and serves as a crucial intermediate for synthesizing novel and chiral amino acids, which have applications in neurological research.[1]

G A This compound C DL-2-Aminobutanamide A->C Sₙ2 Reaction B Ammonia (NH₃) B->A D Ammonium Bromide (NH₄Br)

Caption: Key nucleophilic substitution pathway.

This compound and its derivatives are important scaffolds in medicinal chemistry.

  • Precursor for Active Pharmaceutical Ingredients (APIs): It is a known intermediate in the synthesis of certain pharmaceuticals. For example, its derivative DL-2-aminobutanamide is a key intermediate for the anticonvulsant drug Levetiracetam.[1]

  • Neurological Research: Derivatives are used to develop inhibitors for GABA transporters, which is a key area of focus for treating neurological disorders.[1]

  • Pain Management: Certain N-benzyl-2-bromobutanamide derivatives have demonstrated antinociceptive (pain-reducing) properties in preclinical models of neuropathic pain without causing significant motor impairment.[1]

  • Proteomics: The compound's ability to modify proteins makes it a useful tool in proteomics research for studying protein interactions and functions.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.

Table 2: GHS Hazard Statements for this compound

Hazard CodeStatementClass
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)
H315 Causes skin irritationSkin Irritation (Category 2)
H319 Causes serious eye irritationEye Irritation (Category 2A)
H335 May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure (Category 3)

Source:[3]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a foundational building block in synthetic organic chemistry with demonstrated value in the field of drug development. Its straightforward synthesis and versatile reactivity allow for the creation of diverse molecular structures, particularly α-substituted amides and amino acids. For researchers in medicinal chemistry, understanding the properties and reaction protocols of this compound is essential for leveraging its potential in the design and synthesis of novel therapeutic agents and research tools.

References

Spectroscopic Data and Analysis of 2-Bromobutanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-bromobutanamide (C₄H₈BrNO), a valuable building block in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted data to facilitate its identification and characterization. The information is presented in a structured format, including detailed tables of predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. This data has been generated using established spectroscopic principles and prediction software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Field Strength: 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~6.5 - 7.5Broad Singlet1H--NH₂ (amide)
~5.5 - 6.5Broad Singlet1H--NH₂ (amide)
~4.2Doublet of Triplets1H~7.0, ~5.0H-2
~2.1Multiplet2H~7.0H-3
~1.1Triplet3H~7.5H-4

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Field Strength: 100 MHz)

Chemical Shift (δ, ppm)Assignment
~172C-1 (C=O)
~50C-2 (CH-Br)
~30C-3 (CH₂)
~11C-4 (CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3350 - 3180Strong, BroadN-HStretching (Amide)
2970 - 2860MediumC-HStretching (Alkyl)
~1650StrongC=OStretching (Amide I)
~1630MediumN-HBending (Amide II)
650 - 550Medium-StrongC-BrStretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The following data is predicted for electron ionization (EI) mass spectrometry.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zRelative Intensity (%)Proposed FragmentNotes
165/16710[C₄H₈BrNO]⁺Molecular ion (M⁺), showing characteristic Br isotope pattern.
122/12440[C₃H₅BrO]⁺Loss of -NH₂
88100[C₄H₈NO]⁺Loss of Br radical.
7260[C₃H₆NO]⁺Cleavage of the C2-C3 bond.
5780[C₄H₉]⁺Butyl cation.
4490[CONH₂]⁺Amide fragment.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse width.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0-200 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

  • Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is likely a solid, prepare a KBr (potassium bromide) pellet. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.

  • Ionization: Bombard the sample with electrons at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and record their abundance to generate the mass spectrum.

  • Data Analysis: Analyze the fragmentation pattern to identify the molecular ion and characteristic fragment ions. The presence of bromine will be indicated by pairs of peaks (M⁺ and M⁺+2) with nearly equal intensity.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the molecular structure of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Dissolve Dissolve in CDCl3 Sample->Dissolve KBr_Pellet Prepare KBr Pellet Sample->KBr_Pellet Direct_Probe Direct Probe/GC Inlet Sample->Direct_Probe NMR NMR Spectroscopy (1H & 13C) Dissolve->NMR IR IR Spectroscopy KBr_Pellet->IR MS Mass Spectrometry Direct_Probe->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure and predicted NMR correlations for this compound.

Commercial Suppliers and Synthetic Guide for 2-Bromobutanamide in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, sourcing key chemical intermediates of high purity and understanding their synthesis is critical for advancing scientific discovery. 2-Bromobutanamide is a valuable building block in organic synthesis, particularly in the development of novel therapeutics. This technical guide provides an in-depth overview of commercial suppliers of this compound and a detailed experimental protocol for its synthesis.

Commercial Availability of this compound

A variety of chemical suppliers offer this compound for research purposes. The purity and available quantities can vary, so it is essential to select a supplier that meets the specific needs of your experimental work. Below is a summary of several commercial sources.

Supplier/DistributorManufacturerPurityAvailable QuantitiesCAS Number
Simson Pharma LimitedSimson Pharma LimitedHigh Quality (Certificate of Analysis provided)Custom Synthesis5398-24-3
Cenmed EnterprisesAladdin Scientific≥95%1g5398-24-3[1]
Fisher ScientificeMolecules / AmbeedNot specified1g5398-24-3[2]
CymitQuimicaIndagoo95%100mg, 250mg, 1g, 5g5398-24-3[3]
CymitQuimicaApollo Scientific98%Not specified5398-24-3[3]
BenchChemBenchChemNot specifiedInquire for quote5398-24-3[4]

Synthetic Protocol: Amidation of 2-Bromobutanoic Acid

One of the common and effective methods for preparing this compound is through the amidation of 2-bromobutanoic acid.[4] This two-step process involves the conversion of the carboxylic acid to an acyl chloride, followed by a reaction with ammonia.

Part A: Formation of 2-Bromobutyryl Chloride

This initial step converts the carboxylic acid into a more reactive acyl chloride using thionyl chloride.

Materials:

  • Crude 2-bromobutanoic acid (0.4 mol)

  • Thionyl chloride (0.44 mol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a fume hood, place the crude 2-bromobutanoic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[5]

  • Slowly add thionyl chloride to the flask.[5]

  • Heat the mixture at reflux for 2 hours.[5]

  • After the reaction is complete, allow the mixture to cool to room temperature. The resulting 2-bromobutyryl chloride is typically used directly in the next step without further purification.

Part B: Formation of this compound

The acyl chloride is then reacted with ammonia to form the final amide product.

Materials:

  • 2-Bromobutyryl chloride (from Part A)

  • Ice-cold concentrated ammonia solution

  • Beaker

  • Stirring apparatus

Procedure:

  • Cool a beaker containing a stirred, ice-cold concentrated ammonia solution.[5]

  • Slowly and carefully pour the cooled 2-bromobutyryl chloride from Part A into the stirred ammonia solution.[5] This reaction is exothermic.

  • Continue stirring until the reaction is complete. The this compound will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization.

Synthetic Workflow Diagram

The following diagram illustrates the key stages of the synthesis of this compound from 2-bromobutanoic acid.

SynthesisWorkflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation Start 2-Bromobutanoic Acid Reagent1 Thionyl Chloride (SOCl2) Product1 2-Bromobutyryl Chloride Start->Product1 Reflux, 2h Reagent1->Product1 Reagent2 Conc. Ammonia (NH3) Product2 This compound Product1->Product2 Nucleophilic Acyl Substitution Reagent2->Product2

Caption: Synthesis of this compound from 2-bromobutanoic acid.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis. Its primary utility lies in its ability to undergo nucleophilic substitution reactions at the α-carbon, allowing for the introduction of various functional groups.[4] This reactivity makes it a valuable precursor for the synthesis of α-substituted amides.[4]

A significant application is in the synthesis of novel amino acids, which are crucial components in the development of new pharmaceuticals, particularly in neurological research.[4] For example, the reaction of this compound with ammonia can yield DL-2-aminobutanamide, an important intermediate in the synthesis of chiral molecules like the anti-epileptic drug Levetiracetam.[4]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical.[7]

  • Handling: Use only in a well-ventilated area, preferably a fume hood.[7] Avoid breathing fumes and prevent contact with skin and eyes.[7] Wash hands thoroughly after handling.[7]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container, away from incompatible substances such as strong oxidizing agents.[7]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information before use.

References

The Biological Activity of Alpha-Haloamides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Alpha-haloamides are a class of reactive organic compounds characterized by a halogen atom positioned on the carbon alpha to a carbonyl group of an amide. This structural motif imparts a unique electrophilic character, rendering them capable of forming covalent bonds with nucleophilic residues in biological macromolecules. This reactivity has established alpha-haloamides as invaluable tools in chemical biology and as promising scaffolds in drug discovery. This technical guide provides an in-depth overview of the biological activities of alpha-haloamides, with a focus on their mechanisms of action, applications as enzyme inhibitors, and their emerging roles as antimicrobial and anticancer agents. Detailed experimental protocols and quantitative activity data are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Alpha-haloamides are versatile chemical entities that have garnered significant attention in the scientific community. Their inherent reactivity, primarily as alkylating agents, allows for the specific and often irreversible modification of biological targets, most notably the thiol group of cysteine residues. This property has been exploited for decades in proteomics to block disulfide bond formation and for peptide mapping. More recently, the tunability of their reactivity has positioned them as "covalent warheads" in the design of targeted therapies. This guide will explore the chemistry, biological activities, and practical applications of this important class of compounds.

Mechanism of Action: Covalent Modification

The primary mechanism underlying the biological activity of alpha-haloamides is their ability to act as electrophiles in nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carbonyl group and the halogen atom polarizes the alpha-carbon, making it susceptible to attack by nucleophiles.

Reaction with Cysteine Residues

The most well-documented biological reaction of alpha-haloamides is the alkylation of the sulfhydryl group of cysteine residues in proteins.[1] The thiolate anion of cysteine is a potent nucleophile that readily attacks the alpha-carbon of the haloamide, displacing the halide ion and forming a stable thioether linkage. This irreversible modification can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, or the prevention of disulfide bond formation. The reactivity of the halogen follows the order I > Br > Cl > F.[2]

Iodoacetamide is a classic example of a highly reactive alpha-haloamide used extensively in proteomics to cap cysteine residues.[1] Chloroacetamides are generally less reactive, which can offer improved selectivity for specific cysteine residues within the proteome, making them attractive for targeted covalent inhibitor design.[3]

Chemical Synthesis of Alpha-Haloamides

The synthesis of alpha-haloamides is typically straightforward, most commonly involving the acylation of a primary or secondary amine with a haloacetyl halide.

General Synthesis of N-substituted-2-chloroacetamides

A common method involves the reaction of an appropriate alkyl or aryl amine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[4]

Protocol 1: Synthesis of N-Aryl-2-chloroacetamide [4][5]

  • Dissolution: Dissolve the substituted aryl amine (1.0 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution in an ice bath to 0-5 °C with continuous stirring.

  • Addition of Base: Add a base, such as triethylamine (1.1-1.5 equivalents), to the cooled solution.

  • Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution, maintaining the low temperature.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Biological Activities and Quantitative Data

Alpha-haloamides exhibit a wide range of biological activities, from broad-spectrum enzyme inhibition to more targeted antimicrobial and anticancer effects.

Enzyme Inhibition

Alpha-haloamides are potent inhibitors of enzymes that utilize a catalytic cysteine residue, including proteases, kinases, and deubiquitinases (DUBs).[1][6]

Table 1: Inhibition of Enzymes by Alpha-Haloamides

CompoundTarget EnzymeOrganism/Cell LineInhibition MetricValueReference(s)
IodoacetamideCysteine PeptidasesGeneralIrreversible Inhibitor-[1]
IodoacetamideCreatine KinaseRabbit MuscleInactivation Kinetics-[7]
IodoacetamideS-adenosylhomocysteinaseRat LiverSecond-order rate constant7.55 M⁻¹ min⁻¹[8]
Chloroacetamide DerivativeTEAD4-IC₅₀Varies (µM range)[6]
Chlorofluoroacetamide-benzothiazole (30)Papain-k_inact/K_i0.354 M⁻¹ s⁻¹[3]
Antimicrobial Activity

Several N-substituted chloroacetamide derivatives have demonstrated significant antimicrobial and antifungal properties.[4]

Table 2: Antimicrobial Activity of Alpha-Haloamides

Compound ClassTest OrganismActivity MetricValue RangeReference(s)
N-substituted chloroacetamidesGram-positive bacteriaMICVaries[4]
N-substituted chloroacetamidesGram-negative bacteriaMICVaries[4]
N-substituted chloroacetamidesFungiMICVaries[4]
Anticancer Activity

The ability of alpha-haloamides to covalently modify proteins has led to their investigation as potential anticancer agents. For instance, chloroacetamide fragments have been screened to identify inhibitors of the TEAD-YAP protein-protein interaction, which is a key component of the Hippo signaling pathway often dysregulated in cancer.[6][9]

Table 3: Cytotoxicity of Alpha-Haloamide Derivatives in Cancer Cell Lines

Compound ClassCell LineActivity MetricValue RangeReference(s)
Chloroacetamide FragmentsVarious Cancer Cell LinesIC₅₀µM range[10]
Toxicity

It is crucial to note that some alpha-haloamides exhibit significant toxicity. Fluoroacetamide, for example, is a potent metabolic poison. It is metabolized in vivo to fluorocitrate, which inhibits aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle, leading to cellular energy depletion and cytotoxicity.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving alpha-haloamides.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)[13][14]

This protocol describes the broth microdilution method for determining the MIC of an antimicrobial compound.

  • Preparation of Stock Solution: Prepare a stock solution of the alpha-haloamide derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Cell Viability (MTT) Assay[15][16]

The MTT assay is a colorimetric assay for assessing the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the alpha-haloamide compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the CC₅₀ (half-maximal cytotoxic concentration) value.

Signaling Pathways and Visualizations

Alpha-haloamides can modulate various cellular signaling pathways by covalently modifying key protein components.

Inhibition of the TEAD-YAP Signaling Pathway

The Hippo pathway is a critical regulator of organ size and cell proliferation.[12] The transcriptional co-activator YAP is a key downstream effector that, when translocated to the nucleus, binds to TEAD transcription factors to promote the expression of pro-proliferative and anti-apoptotic genes. Chloroacetamide-based inhibitors have been developed to covalently bind to a cysteine residue in the palmitate-binding pocket of TEAD, thereby allosterically inhibiting the TEAD-YAP interaction.[6][9]

TEAD_YAP_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hippo_On Hippo Pathway (Active) LATS1_2 LATS1/2 Hippo_On->LATS1_2 activates YAP_P p-YAP LATS1_2->YAP_P phosphorylates Degradation Degradation YAP_P->Degradation YAP YAP Cytoplasm Cytoplasm Hippo_Off Hippo Pathway (Inactive) Hippo_Off->YAP YAP->YAP_P dephosphorylation TEAD TEAD YAP->TEAD binds Nucleus Nucleus Gene_Expression Pro-proliferative & Anti-apoptotic Gene Expression TEAD->Gene_Expression activates Chloroacetamide α-Chloroacetamide Inhibitor Chloroacetamide->TEAD covalently binds & inhibits

Caption: Inhibition of the TEAD-YAP signaling pathway by α-chloroacetamide inhibitors.

Inhibition of Deubiquitinating Enzymes (DUBs)

Deubiquitinating enzymes (DUBs) are proteases that remove ubiquitin from proteins, thereby regulating a vast array of cellular processes. Many DUBs are cysteine proteases and are thus susceptible to inhibition by alpha-haloamides like iodoacetamide.[1]

DUB_Pathway Protein Substrate Protein Ub_Protein Ubiquitinated Protein Ubiquitin Ubiquitin E1 E1 (Activating) Ubiquitin->E1 E2 E2 (Conjugating) E1->E2 E3 E3 (Ligase) E2->E3 E3->Protein transfers Ub Ub_Protein->Protein deubiquitination Signaling Downstream Signaling Ub_Protein->Signaling Degradation Proteasomal Degradation Ub_Protein->Degradation DUB DUB (Cysteine Protease) Iodoacetamide Iodoacetamide Iodoacetamide->DUB inhibits Apoptosis_Pathway Extrinsic Extrinsic Stimuli (e.g., FasL, TNF) Caspase8 Caspase-8 (Initiator) Extrinsic->Caspase8 activates Intrinsic Intrinsic Stimuli (e.g., DNA damage) Caspase9 Caspase-9 (Initiator) Intrinsic->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis AlphaHaloamide α-Haloamide AlphaHaloamide->Caspase8 inhibits AlphaHaloamide->Caspase9 inhibits AlphaHaloamide->Caspase3 inhibits Fluoroacetamide_Toxicity Fluoroacetamide Fluoroacetamide Fluoroacetate Fluoroacetate Fluoroacetamide->Fluoroacetate hydrolysis Fluoroacetyl_CoA Fluoroacetyl-CoA Fluoroacetate->Fluoroacetyl_CoA Citrate_Synthase Citrate Synthase Fluoroacetyl_CoA->Citrate_Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate_Synthase Fluorocitrate Fluorocitrate Citrate_Synthase->Fluorocitrate Aconitase Aconitase Fluorocitrate->Aconitase inhibits Isocitrate Isocitrate Aconitase->Isocitrate conversion blocked TCA_Cycle_Block TCA Cycle Blocked Aconitase->TCA_Cycle_Block

References

The Evolving Reactivity of α-Haloamides: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The α-haloamide moiety is a cornerstone in organic synthesis, serving as a versatile building block for a vast array of molecular architectures. Its unique electronic properties, arising from the interplay between the electron-withdrawing halogen and the adjacent amide group, have captivated chemists for over a century. This guide provides a comprehensive overview of the historical development and current understanding of α-haloamide reactivity, offering a technical resource for researchers engaged in synthetic chemistry and drug discovery.

Historical Perspective: From Fundamental Reactivity to Modern Applications

The study of α-haloamides has its roots in the broader exploration of α-halocarbonyl compounds in the early 20th century. Initial investigations focused on their susceptibility to nucleophilic attack, establishing the foundational principles of their reactivity. A 1931 publication in the Journal of the American Chemical Society on the preparation of aliphatic amides hints at the burgeoning interest in amide chemistry during this era[1]. A patent from 1943 details the preparation of chloroacetamide from its corresponding ester and anhydrous ammonia, highlighting early industrial interest in these compounds[2]. These early studies laid the groundwork for understanding the fundamental behavior of α-haloamides in chemical reactions.

The mid-20th century saw the expansion of their synthetic utility, with the application of named reactions originally discovered for α-haloketones and esters, such as the Darzens condensation, to their amide counterparts[3][4][5][6]. This period solidified the role of α-haloamides as reliable precursors for a variety of functional groups.

The latter half of the 20th century and the dawn of the 21st century have witnessed an explosion in the applications of α-haloamides, driven by the advent of transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, in particular, have revolutionized the synthesis of α-aryl amides, which are prevalent motifs in pharmaceuticals and agrochemicals[7][8][9]. Concurrently, the development of radical-mediated and photo-induced reactions has opened new avenues for the construction of complex cyclic and acyclic systems from α-haloamide precursors.

Core Reactivity Profiles of α-Haloamides

The reactivity of α-haloamides is dominated by several key reaction pathways, each offering unique opportunities for molecular construction.

Nucleophilic Substitution

The electrophilic nature of the α-carbon makes α-haloamides susceptible to nucleophilic attack, primarily through an SN2 mechanism. The adjacent amide functionality can influence the reaction rate and stereochemical outcome. A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the halide, providing straightforward access to α-amino, α-alkoxy, and α-thio amides, respectively[10][11].

Table 1: Representative Examples of Nucleophilic Substitution on α-Chloroacetamides

EntryNucleophileProductYield (%)Reference
1IsopropoxideN-aryl-2-isopropoxyacetamideNot specified[12]
2Sodium cyanide1,3,5-Tris(cyanomethyl)-2,4,6-triethylbenzene (from corresponding chloride)88[13]
3AmmoniaChloroacetamide (from ethyl chloroacetate)High[2][14]
Rearrangement Reactions

While less common than for α-haloketones, α-haloamides can undergo rearrangement reactions under specific conditions. The Darzens condensation, for instance, involves the reaction of an α-haloamide with a carbonyl compound in the presence of a base to yield an α,β-epoxy amide[3][4][5][6]. These epoxy amides are valuable intermediates for the synthesis of various nitrogen-containing heterocycles.

Transition-Metal Catalyzed Cross-Coupling

The development of transition-metal catalysis has profoundly impacted the utility of α-haloamides. Palladium-catalyzed α-arylation has emerged as a powerful method for the synthesis of α-aryl amides. These reactions typically involve the coupling of an α-haloamide with an aryl boronic acid (Suzuki coupling), organozinc reagent (Negishi coupling), or other organometallic partners[7][8][9]. The choice of ligand on the palladium catalyst is crucial for achieving high yields and functional group tolerance.

Table 2: Palladium-Catalyzed α-Arylation of Amides with Aryl Halides

EntryAmideAryl HalideCatalyst/LigandBaseYield (%)Reference
1N,N-Dimethyl-2-bromoacetamide4-Bromotoluene[Pd(dba)₂]/Q-phos-High[7]
2Propionic acid (as silyl ester)4-BromoacetophenonePd(OAc)₂/SPhosK₃PO₄97
3N-Phenyl-2-chloroacetamide4-ChlorotoluenePd₂ (dba)₃/P(t-Bu)₃NaOtBu85
4N,N-Dimethylacetamide4-ChloroanisolePd precatalyst/Indole phosphineLiOtBu88[9]
5N-Boc-pyrrolidinePhenyl bromidePd(TFA)₂1,4-BQ82[15]
Radical Reactions

α-Haloamides are excellent precursors for the generation of α-amido radicals under photolytic or radical initiator conditions. These radicals can participate in a variety of transformations, including intermolecular C-H functionalization and intramolecular cyclizations to form lactams and other heterocyclic structures. The site-selectivity of these reactions can often be controlled by the choice of N-bromoamide reagent and reaction conditions[16][17].

Experimental Protocols

This section provides representative experimental procedures for key transformations of α-haloamides.

Synthesis of N-aryl-2-chloroacetamides

This procedure is adapted from the literature for the general synthesis of N-substituted α-chloroacetamides[12].

Procedure:

  • In a dry round-bottom flask, dissolve the desired aniline (10 mmol) in a suitable solvent such as dichloromethane (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (12 mmol) to the stirred solution.

  • Add a base, such as triethylamine (12 mmol), dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Palladium-Catalyzed α-Arylation of a Secondary Amide

The following is a general procedure based on the α-arylation of secondary amides using a palladium catalyst[18].

Procedure:

  • To an oven-dried vial, add the secondary amide (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Seal the vial and evacuate and backfill with argon three times.

  • Add anhydrous toluene (2.0 mL) and K₃PO₄ (2.0 mmol).

  • Stir the reaction mixture at 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired α-aryl amide.

Darzens-type Condensation to form an α,β-Epoxy Amide

This protocol is a conceptual adaptation of the Darzens condensation for α-haloamides[5][6].

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, suspend sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous THF (10 mL).

  • Cool the suspension to 0 °C.

  • To the dropping funnel, add a solution of the α-chloroamide (1.0 mmol) and the aldehyde or ketone (1.1 mmol) in anhydrous THF (5 mL).

  • Add the solution from the dropping funnel to the sodium hydride suspension dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-6 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the α,β-epoxy amide.

Reaction Mechanisms and Logical Workflows

Understanding the underlying mechanisms of α-haloamide reactivity is crucial for predicting reaction outcomes and designing new synthetic strategies.

Nucleophilic Substitution (SN2) Pathway

The SN2 reaction at the α-carbon of an α-haloamide proceeds via a backside attack of the nucleophile, leading to an inversion of stereochemistry if the α-carbon is chiral. The transition state involves a pentacoordinate carbon atom.

SN2_Mechanism reagents Nu:⁻ + R-CH(X)-C(O)NR'₂ ts [Nu---CH(R)(C(O)NR'₂)---X]⁻ reagents->ts Backside Attack products Nu-CH(R)-C(O)NR'₂ + X⁻ ts->products Leaving Group Departure

SN2 reaction mechanism at the α-carbon.

Palladium-Catalyzed α-Arylation Catalytic Cycle

The palladium-catalyzed α-arylation of amides is a complex process involving a catalytic cycle with several key steps: oxidative addition, deprotonation/transmetalation, and reductive elimination.

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (Ar-X) enolate_complex [R₂NC(O)CR']-Pd(II)(Ar)L₂ pd_complex->enolate_complex Deprotonation/Transmetalation (Base, Amide) enolate_complex->pd0 Reductive Elimination product R₂NC(O)CHR'-Ar enolate_complex->product

Palladium-catalyzed α-arylation cycle.

Radical Cyclization Workflow

The generation of an α-amido radical from an α-haloamide can initiate a cascade of reactions, most notably intramolecular cyclization onto a tethered unsaturated system.

Radical_Cyclization_Workflow start α-Haloamide (with alkene) initiation Radical Initiation (e.g., hv, AIBN) start->initiation radical α-Amido Radical initiation->radical cyclization Intramolecular Cyclization radical->cyclization cyclized_radical Cyclized Radical cyclization->cyclized_radical quenching Radical Quenching (e.g., H-atom transfer) cyclized_radical->quenching product Cyclic Product (e.g., Lactam) quenching->product

Workflow for radical cyclization.

Conclusion

The chemistry of α-haloamides has evolved from fundamental studies of nucleophilic substitution to encompass a broad spectrum of modern synthetic transformations. Their continued importance in academic research and the pharmaceutical industry is a testament to their versatility. As new catalytic systems and reaction conditions are developed, the synthetic potential of α-haloamides will undoubtedly continue to expand, enabling the construction of increasingly complex and valuable molecules.

References

Methodological & Application

Application Notes and Protocol for the Amidation of 2-Bromo-butyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the amidation of 2-bromo-butyryl chloride, a versatile reagent in organic synthesis. The primary reaction involves the nucleophilic acyl substitution of 2-bromo-butyryl chloride with primary or secondary amines to yield the corresponding N-substituted-2-bromobutyramides. This protocol is based on the well-established Schotten-Baumann reaction conditions, which are widely used for the synthesis of amides from acyl chlorides.[1][2]

Reaction Principle and Workflow

The amidation of 2-bromo-butyryl chloride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and, after deprotonation by a base, yielding the stable amide product. A base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][2] The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Amine and Base in Anhydrous Solvent B Cool Reaction Mixture to 0 °C A->B Transfer to Reaction Vessel C Slowly Add 2-Bromo-butyryl Chloride B->C Maintain Inert Atmosphere D Warm to Room Temperature and Stir C->D Monitor by TLC E Quench with Water and Separate Layers D->E After Reaction Completion F Wash Organic Layer (Aq. HCl, Aq. NaHCO3, Brine) E->F G Dry (Na2SO4), Filter, and Concentrate F->G H Purify by Recrystallization or Chromatography G->H I Characterize Product (NMR, IR, MS) H->I

References

Application Notes and Protocols: Synthesis of 2-Bromobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromobutanamide is a valuable organic compound that serves as a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.[1] Its structure, featuring a bromine atom at the alpha-position to an amide group, allows for a range of chemical transformations, particularly nucleophilic substitution reactions.[1] This document provides detailed protocols for the synthesis of this compound, primarily focusing on the most established and reliable method: the amidation of 2-bromobutanoic acid. An alternative, more direct approach involving the bromination of butanamide is also discussed. This guide is intended for researchers, scientists, and drug development professionals requiring a comprehensive understanding of its synthesis.

Two primary synthetic strategies exist for the preparation of this compound:

  • Amidation of 2-Bromobutanoic Acid: This robust, multi-step method first involves the alpha-bromination of butanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction to produce 2-bromobutanoic acid. This intermediate is then converted to its acyl chloride and subsequently amidated to yield the final product.[2][3]

  • Direct Bromination of Butanamide: This approach is more direct but presents challenges in controlling the reaction conditions to ensure regioselectivity at the alpha-position and to prevent over-bromination.[2] Reagents like N-bromosuccinimide (NBS) or bromine are typically used for this transformation.[2]

Due to its reliability and higher yields, this document will focus on the first method.

Quantitative Data Summary

The following tables summarize key quantitative data for the two primary stages of the synthesis: the Hell-Volhard-Zelinsky reaction and the subsequent amidation.

Table 1: Reaction Parameters for Hell-Volhard-Zelinsky Bromination of Butanoic Acid

ParameterValueSource
Starting Material Butanoic Acid[4]
Reagents Bromine (Br₂), Red Phosphorus (P) or PBr₃[3][4]
**Molar Ratio (Acid:P:Br₂) **1 : 0.1 : 1.1[4]
Reaction Temperature 80-90 °C[4]
Reaction Time 8-12 hours[4]
Typical Yield 70-85%[3]

Table 2: Reaction Parameters for Amidation of 2-Bromobutanoic Acid

Data derived from experimental findings for the conversion of 2-bromo-butyric acid to this compound.

ParameterCondition 1Condition 2Condition 3Source
2-Bromo-butyric Acid (g) 83.5167167[2]
Thionyl Chloride (SOCl₂) (g) 59.5119119[2]
Ammonia (NH₃) (28%, g) 125250250[2]
Solvent EtherMTBEMTBE[2]
Temperature (°C) -50 → 200 → 10[2]
Time (h) 1024[2]
Yield (%) 888689.2[2]
Purity (%) 98.598.999.2[2]

Experimental Protocols

This synthesis is performed in two main stages: the alpha-bromination of butanoic acid and the subsequent conversion of the resulting 2-bromobutanoic acid to this compound.[4]

Part A: Synthesis of 2-Bromobutanoic Acid (via Hell-Volhard-Zelinsky Reaction)

The Hell-Volhard-Zelinsky (HVZ) reaction facilitates the α-bromination of a carboxylic acid by treating it with bromine and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[3][5]

Materials:

  • Butanoic acid

  • Red phosphorus (or PBr₃)

  • Bromine (Br₂)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.[4]

  • Add butanoic acid (0.5 mol) and a catalytic amount of red phosphorus (0.05 mol) to the flask.[4]

  • Slowly add bromine (0.55 mol) from the dropping funnel to the stirred mixture. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.[4]

  • After the addition is complete, heat the reaction mixture to 80-90 °C for 8-12 hours, or until the evolution of hydrogen bromide gas subsides.[4]

  • Cool the reaction mixture to room temperature and slowly add water to quench any excess bromine and phosphorus tribromide.[4]

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).[4]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[4]

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-bromobutanoic acid.[4]

  • The crude product can be further purified by vacuum distillation.[4]

Part B: Synthesis of this compound

This part of the protocol describes the conversion of 2-bromobutanoic acid to this compound.[4] The process involves creating a more reactive acyl chloride intermediate, which is then treated with ammonia.[2]

Materials:

  • Crude 2-bromobutanoic acid (from Part A)

  • Thionyl chloride (SOCl₂)

  • Ice-cold concentrated ammonia solution

  • Cold water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Beaker

  • Vacuum filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a fume hood, place the crude 2-bromobutanoic acid (0.4 mol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[4]

  • Slowly add thionyl chloride (0.44 mol) to the flask.[4]

  • Heat the mixture at reflux for 2 hours to form the 2-bromobutanoyl chloride intermediate.[4]

  • After cooling the mixture, slowly and carefully pour it into a beaker containing a stirred, ice-cold concentrated ammonia solution.[4]

  • The this compound will precipitate as a solid.[4]

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[4]

  • Dry the purified this compound.

Diagrams

Synthesis Pathway

The following diagram illustrates the multi-step chemical synthesis pathway from butanoic acid to the target compound, this compound.

Synthesis_Pathway cluster_0 Hell-Volhard-Zelinsky Reaction cluster_1 Amidation Start Butanoic Acid Intermediate 2-Bromobutanoic Acid Start->Intermediate  Br₂, P (cat.)   Final This compound Intermediate_ref->Final  1. SOCl₂  2. NH₃  

Caption: Chemical synthesis pathway for this compound.

Experimental Workflow

This diagram outlines the logical workflow of the experimental protocol, from starting materials to the final purified product.

Experimental_Workflow node_start Start: Butanoic Acid + Red Phosphorus node_hvz 1. Add Bromine (Br₂) 2. Heat (80-90°C, 8-12h) node_start->node_hvz node_quench Quench with Water & Extract with DCM node_hvz->node_quench node_dry Dry with Na₂SO₄ & Evaporate Solvent node_quench->node_dry node_intermediate Intermediate: Crude 2-Bromobutanoic Acid node_dry->node_intermediate node_acyl 1. Add Thionyl Chloride (SOCl₂) 2. Heat at Reflux (2h) node_intermediate->node_acyl node_amidate Pour into ice-cold Ammonia (NH₃) solution node_acyl->node_amidate node_filter Filter Precipitate & Wash with Cold Water node_amidate->node_filter node_final Final Product: This compound node_filter->node_final

References

Application Notes and Protocols for the Stereoselective Synthesis of Chiral 2-Bromobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of chiral 2-bromobutanamide, a valuable building block in medicinal chemistry and drug development. The synthesis of enantiomerically pure α-halo amides is a critical step in the development of various pharmaceuticals. This guide outlines three primary strategies for achieving high stereoselectivity: the use of chiral auxiliaries, organocatalytic α-bromination, and enzymatic kinetic resolution. Each method is presented with a detailed protocol, a summary of expected outcomes, and the necessary analytical techniques for determining enantiomeric purity.

Introduction

Chiral this compound is a key intermediate in the synthesis of several biologically active molecules. The stereochemistry at the α-carbon is often crucial for the pharmacological activity and safety profile of the final drug substance. Therefore, robust and efficient methods for the synthesis of single enantiomers of this compound are of significant interest to the pharmaceutical industry. This application note details validated and adaptable protocols for the stereoselective preparation of this important chiral building block.

Synthetic Strategies and Data Presentation

Several strategies can be employed for the stereoselective synthesis of chiral this compound. The choice of method will depend on factors such as the desired enantiomer, required scale, and available resources. Below is a summary of the most effective approaches with representative data.

Table 1: Comparison of Stereoselective Synthesis Strategies for Chiral α-Bromo Amides
StrategyChiral Source/CatalystTypical Diastereomeric/Enantiomeric ExcessAdvantagesDisadvantages
Chiral Auxiliary Evans Oxazolidinones (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)>98% deHigh stereocontrol, reliable, well-establishedStoichiometric use of auxiliary, additional protection/deprotection steps
Organocatalysis Chiral Amines (e.g., C2-symmetric diphenylpyrrolidine)up to 96% ee (for aldehydes)Catalytic, metal-free, directSubstrate scope for amides may be limited, optimization required
Enzymatic Kinetic Resolution Lipases (e.g., Candida antarctica Lipase B)>99% ee (for substrate and product)High enantioselectivity, mild reaction conditionsMaximum theoretical yield of 50% for one enantiomer, requires separation

Experimental Protocols

Protocol 1: Chiral Auxiliary-Mediated Diastereoselective Bromination

This protocol describes the use of an Evans-type chiral auxiliary to direct the stereoselective bromination of a butanoyl imide.

1.1. Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • In a separate flask, prepare butanoyl chloride (1.1 eq) by reacting butanoic acid with thionyl chloride.

  • Add the freshly prepared butanoyl chloride to the lithium salt of the oxazolidinone at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the N-butanoyl oxazolidinone by flash column chromatography on silica gel.

1.2. Diastereoselective Bromination

  • Dissolve the purified N-butanoyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise, and stir the solution for 30 minutes to form the sodium enolate.

  • Add a solution of N-bromosuccinimide (NBS) (1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The diastereomeric excess (de) can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC analysis.

1.3. Cleavage of the Chiral Auxiliary

  • Dissolve the crude N-(2-bromobutanoyl)oxazolidinone in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and hydrogen peroxide (4.0 eq, 30% aqueous solution) at 0 °C.

  • Stir the mixture at 0 °C for 2-4 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture with 1 M HCl and extract the 2-bromobutanoic acid.

  • To obtain the this compound, the resulting chiral carboxylic acid can be converted to the corresponding acyl chloride with thionyl chloride, followed by amidation with aqueous ammonia.[1]

Protocol 2: Organocatalytic Enantioselective α-Bromination (Adapted from Aldehyde Bromination)

This protocol is an adaptation of established methods for the α-bromination of aldehydes and may require optimization for butanamide substrates.[2][3][4]

  • To a solution of the chiral organocatalyst, such as a C2-symmetric diphenylpyrrolidine derivative (0.1-0.2 eq), in a suitable solvent (e.g., CH₂Cl₂ or HFIP) at the recommended temperature (e.g., -40 °C to room temperature), add butanamide (1.0 eq).[2]

  • Add the brominating agent, such as N-bromosuccinimide (NBS) (1.1 eq), portion-wise or via slow addition.[2]

  • Stir the reaction mixture for the time specified in the relevant literature, monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction as appropriate (e.g., with a saturated solution of sodium thiosulfate).

  • Work up the reaction mixture by extraction with an organic solvent.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 3: Enzymatic Kinetic Resolution of Racemic this compound

This protocol utilizes a lipase to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the unreacted enantiomer.

  • Prepare a solution of racemic this compound (1.0 eq) in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether).

  • Add an acyl donor, such as ethyl acetate or vinyl acetate (1.5-2.0 eq).

  • Add the lipase (e.g., immobilized Candida antarctica Lipase B, Novozym 435) to the reaction mixture.

  • Incubate the mixture at a controlled temperature (e.g., 30-45 °C) with gentle agitation.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the enantiomeric excess of the substrate and the acylated product by chiral HPLC.

  • Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the product.

  • Separate the enzyme by filtration.

  • Separate the unreacted (S)- or (R)-2-bromobutanamide from the acylated product by column chromatography.

Analytical Methods

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

The determination of the enantiomeric purity of this compound is crucial. A general chiral HPLC method is provided below, which may require optimization for specific instruments and columns.[1]

  • Column: A cyclodextrin-based Chiral Stationary Phase (CSP) is often effective for the separation of small, polar molecules.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. The ratio may need to be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV detection at a low wavelength (e.g., 210 nm), as the amide chromophore is weak.

  • Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.

Visualizations

Diagram 1: General Workflow for Chiral Auxiliary-Mediated Synthesis

G cluster_0 Synthesis cluster_1 Analysis Start Chiral Auxiliary & Butanoyl Chloride Acylation Acylation Start->Acylation Imide N-Butanoyl Imide Acylation->Imide Bromination Diastereoselective Bromination Imide->Bromination Brominated_Imide N-(2-Bromobutanoyl) Imide Bromination->Brominated_Imide Cleavage Auxiliary Cleavage Brominated_Imide->Cleavage Product Chiral this compound Cleavage->Product Analysis Chiral HPLC Analysis Product->Analysis Result Determine de/ee Analysis->Result

Caption: Workflow for Chiral Auxiliary Synthesis.

Diagram 2: Logical Relationship in Stereoselective Synthesis

G cluster_strategies Stereoselective Strategies Prochiral_Substrate Prochiral Butanamide Derivative Chiral_Auxiliary Chiral Auxiliary Prochiral_Substrate->Chiral_Auxiliary Covalent Attachment Organocatalyst Organocatalyst Prochiral_Substrate->Organocatalyst Catalytic Cycle Enzyme Enzyme Prochiral_Substrate->Enzyme Kinetic Resolution Chiral_Intermediate Diastereomeric or Enantiomerically Enriched Intermediate Chiral_Auxiliary->Chiral_Intermediate Organocatalyst->Chiral_Intermediate Enzyme->Chiral_Intermediate Final_Product Enantiopure This compound Chiral_Intermediate->Final_Product Purification/ Deprotection

Caption: Stereoselective Synthesis Strategies.

References

Application Notes and Protocols: 2-Bromobutanamide as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromobutanamide is a vital chemical intermediate in the pharmaceutical industry, primarily recognized for its role as a key building block in the synthesis of several active pharmaceutical ingredients (APIs).[1] Its structure, featuring a bromine atom at the alpha-carbon position relative to the amide group, imparts significant reactivity, making it an excellent substrate for nucleophilic substitution reactions.[1][2] This reactivity is fundamental to its application in constructing more complex molecules, most notably anticonvulsant drugs like Levetiracetam and its analogue, Brivaracetam.[1][3][4]

The bromine atom serves as a reactive "handle" that can be readily displaced by a variety of nucleophiles, typically via an SN2 mechanism, allowing for the introduction of diverse functional groups at the C-2 position.[1] This versatility has established this compound as a crucial precursor for creating chiral molecules and functionalized amino acids.[1]

Pharmaceutical Applications

The most significant application of this compound is in the synthesis of antiepileptic drugs.

Synthesis of Levetiracetam

Levetiracetam is a widely used anticonvulsant medication. A common synthetic route involves the preparation of the key intermediate, (S)-2-aminobutanamide, from this compound.[3] The initial reaction of this compound with ammonia yields a racemic mixture of DL-2-aminobutanamide.[1][3] This mixture then undergoes chiral resolution to isolate the desired (S)-enantiomer, which is subsequently converted to Levetiracetam.[3]

The overall pathway can be summarized as:

  • Ammonolysis: this compound reacts with ammonia to form DL-2-aminobutanamide.[3]

  • Chiral Resolution: The racemic mixture is separated to obtain the pure (S)-2-aminobutanamide.

  • Condensation & Cyclization: (S)-2-aminobutanamide is reacted with 4-chlorobutyryl chloride, followed by an intramolecular cyclization to yield Levetiracetam.[5][6]

Synthesis of Brivaracetam

Brivaracetam is a newer antiepileptic drug, structurally related to Levetiracetam, with a high affinity for the synaptic vesicle glycoprotein 2A.[7] Its synthesis also relies on the (S)-2-aminobutanamide intermediate, making this compound an important, albeit indirect, precursor.[4] Various synthetic strategies for Brivaracetam have been developed, many of which utilize (S)-2-aminobutanamide hydrochloride as a starting chiral precursor for reductive amination or cyclization reactions to build the final molecule.[4]

Data Presentation: Reaction Parameters

The following tables summarize key quantitative data for the synthesis of this compound and its conversion to the crucial 2-aminobutanamide intermediate.

Table 1: Synthesis of this compound

Synthetic Route Starting Material Key Reagents Yield Notes

| Amidation via Acyl Chloride | 2-Bromobutyric acid | 1. Thionyl chloride (SOCl₂) 2. Aqueous Ammonia (NH₃) | Up to 89.2%[1] | A robust and well-established method suitable for laboratory and industrial scales.[1] |

Table 2: Synthesis of DL-2-Aminobutanamide from this compound

Reaction Substrate Reagent Temperature (°C) Reaction Time (hours) Yield Notes

| Ammonolysis | this compound | Aqueous or alcoholic ammonia | 10–60[3] | 10–20[3] | ~70% (from 2-bromobutyric acid precursor)[3] | The reaction proceeds via an SN2 mechanism.[1] Optimal conditions reported at 35-45°C for 11-12 hours.[3] |

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Bromobutyric Acid

This two-step protocol involves the formation of an acyl chloride intermediate followed by amidation.[1]

Step A: Formation of 2-Bromobutyryl Chloride

  • In a fume hood, place 2-bromobutyric acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add thionyl chloride (SOCl₂), typically in a slight molar excess (e.g., 1.1 equivalents).

  • Heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After the reaction is complete, remove the excess thionyl chloride, often by distillation under reduced pressure. The resulting crude 2-bromobutyryl chloride is typically used directly in the next step.

Step B: Amidation to form this compound

  • Cool the crude 2-bromobutyryl chloride from Step A in an ice bath.

  • Slowly and carefully add the acyl chloride to a stirred, ice-cold concentrated aqueous ammonia solution. The amidation reaction is often conducted at controlled low temperatures (-5°C to 20°C) to minimize side reactions.[1]

  • The this compound product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it with cold water to remove ammonium salts.

  • Dry the product thoroughly. Further purification can be achieved by recrystallization.

Protocol 2: Synthesis of DL-2-Aminobutanamide

This protocol describes the nucleophilic substitution of bromide with an amino group.[1][3]

  • Place this compound in a pressure-rated reaction vessel.

  • Add an aqueous or alcoholic solution of ammonia in significant molar excess.

  • Seal the vessel and heat the reaction mixture to between 35–45 °C.[3]

  • Maintain the temperature and stir for 11–12 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Evaporate the solvent and excess ammonia under reduced pressure.

  • The crude DL-2-aminobutanamide can be purified by crystallization. A patent suggests adding methanol to facilitate crystallization.[3]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key synthetic pathways and chemical logic involving this compound.

G cluster_0 Synthesis of this compound A 2-Bromobutyric Acid B 2-Bromobutyryl Chloride A->B  SOCl₂ C This compound B->C  NH₃ (aq) G cluster_1 Synthesis of Levetiracetam D This compound E DL-2-Aminobutanamide D->E  NH₃  (Ammonolysis) F (S)-2-Aminobutanamide E->F  Chiral  Resolution G (S)-N-[1-(aminocarbonyl)propyl] -4-chlorobutanamide F->G  4-Chlorobutyryl  Chloride H Levetiracetam G->H  Base  (Cyclization) G cluster_2 Competing Reaction Pathways Start This compound + Nucleophile/Base (Nu⁻) SN2_Product Substitution Product (2-Substituted-butanamide) Start->SN2_Product  Sₙ2 Pathway  (Good Nucleophile,  Weak Base) E2_Product Elimination Product (But-1-ene-amide) Start->E2_Product  E2 Pathway  (Strong, Sterically  Hindered Base)

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobutanamide is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. Its structure, featuring a reactive secondary bromide at the α-position to an amide group, makes it an excellent substrate for nucleophilic substitution reactions. These reactions, predominantly proceeding via a bimolecular (SN2) mechanism, allow for the introduction of a wide array of functional groups, enabling the synthesis of diverse molecular scaffolds.

The stereochemistry of these reactions is of paramount importance, especially in drug development, where the biological activity of a molecule is often dictated by its three-dimensional arrangement. The SN2 reaction at the chiral center of this compound typically proceeds with an inversion of configuration, a predictable outcome that is highly advantageous in asymmetric synthesis.

A significant application of this compound lies in its conversion to (S)-2-aminobutanamide, a key chiral intermediate in the synthesis of the widely used antiepileptic drug, Levetiracetam.[1][2][3] This underscores the industrial and pharmaceutical relevance of understanding and optimizing nucleophilic substitution reactions on this substrate.

These application notes provide a detailed overview of the key nucleophilic substitution reactions of this compound, including comprehensive experimental protocols, comparative quantitative data, and visualizations of reaction mechanisms and synthetic pathways to guide researchers in their synthetic endeavors.

Data Presentation: Comparative Analysis of Nucleophilic Substitution Reactions

The following table summarizes the reaction conditions and outcomes for the nucleophilic substitution of this compound with various common nucleophiles. The data highlights the versatility of this compound as a substrate for introducing amine, hydroxyl, azido, and cyano functionalities.

NucleophileReagent(s)SolventTemperature (°C)Time (h)ProductTypical Yield (%)
AmmoniaAqueous NH₃Ethanol45-6012-242-Aminobutanamide75-85
HydroxideSodium HydroxideWater/EthanolReflux4-82-Hydroxybutanamide80-90[4][5]
AzideSodium Azide (NaN₃)DMF25-10012-182-Azidobutanamide80-90[6][7]
CyanidePotassium Cyanide (KCN)EthanolReflux4-62-Cyanobutanamide70-80[8][9][10]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key derivatives of this compound via nucleophilic substitution.

Protocol 1: Synthesis of 2-Aminobutanamide

Objective: To synthesize 2-aminobutanamide via nucleophilic substitution of this compound with ammonia.

Materials:

  • This compound

  • Concentrated Aqueous Ammonia (28-30%)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • To the stirred solution, add an excess of concentrated aqueous ammonia (10-15 equivalents).

  • Heat the reaction mixture to reflux (approximately 45-60°C) and maintain for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield 2-aminobutanamide as a crystalline solid.

  • Characterize the product by NMR and IR spectroscopy to confirm its identity and purity.

Protocol 2: Synthesis of 2-Hydroxybutanamide

Objective: To synthesize 2-hydroxybutanamide by hydrolysis of this compound.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Water or Ethanol/Water mixture

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • pH meter or pH paper

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in an aqueous or ethanolic solution of sodium hydroxide (1.2 equivalents).[4][5]

  • Heat the mixture to reflux and stir for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl) to pH ~7.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-hydroxybutanamide.

  • Purify the product by column chromatography or recrystallization.[4]

  • Confirm the structure and purity of the product using NMR, IR, and mass spectrometry.

Protocol 3: Synthesis of 2-Azidobutanamide

Objective: To prepare 2-azidobutanamide via nucleophilic substitution with sodium azide.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.[6]

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 80-100°C and stir for 12-18 hours.[7]

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-azidobutanamide can be purified by column chromatography on silica gel.

  • Characterize the final product using spectroscopic methods (IR spectroscopy should show a strong characteristic azide peak around 2100 cm⁻¹).

Protocol 4: Synthesis of 2-Cyanobutanamide

Objective: To synthesize 2-cyanobutanamide through the reaction of this compound with potassium cyanide.

Materials:

  • This compound

  • Potassium Cyanide (KCN) (Caution: Highly Toxic!)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • CAUTION: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn due to the high toxicity of potassium cyanide.

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add potassium cyanide (1.2 equivalents) to the solution.[9][10]

  • Heat the mixture to reflux and maintain for 4-6 hours.[8]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts (KBr) and wash the solid with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-cyanobutanamide by recrystallization or column chromatography.

  • Confirm the structure of the product using NMR and IR spectroscopy (a characteristic nitrile peak should be observed around 2250 cm⁻¹).

Mandatory Visualizations

Caption: SN2 reaction mechanism of this compound.

Experimental_Workflow start Start: Reaction Setup reaction Nucleophilic Substitution (Heating/Stirring) start->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring workup Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end End: Pure Product characterization->end

Caption: General experimental workflow.

Levetiracetam_Synthesis sub This compound nuc_sub Nucleophilic Substitution (+ NH₃) sub->nuc_sub inter (S)-2-Aminobutanamide nuc_sub->inter coupling Coupling with 4-chlorobutyryl chloride inter->coupling cyclization Intramolecular Cyclization coupling->cyclization drug Levetiracetam cyclization->drug

Caption: Levetiracetam synthesis pathway.

References

Application Notes and Protocols: Synthesis of α-Substituted Amides using 2-Bromobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of α-substituted amides utilizing 2-bromobutanamide as a key building block. This compound is a versatile reagent for introducing functional groups at the α-position of a butanamide scaffold, a common motif in biologically active molecules. The primary synthetic route involves the nucleophilic substitution of the α-bromide, which serves as an effective leaving group.[1] This reactivity allows for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, providing access to a diverse range of α-substituted amide derivatives.

Core Principle: Nucleophilic Substitution (SN2) Pathway

The synthesis of α-substituted amides from this compound proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism.[2] In this one-step process, an electron-rich nucleophile attacks the electrophilic α-carbon, leading to the displacement of the bromide ion. The presence of the adjacent carbonyl group activates the α-carbon, facilitating the substitution reaction.

The general transformation is as follows:

This compound + Nucleophile → α-Substituted Butanamide + Bromide Salt

A variety of nucleophiles can be employed, including amines, alkoxides, thiolates, and carbanions, making this a highly adaptable synthetic strategy.

Caption: SN2 nucleophilic substitution at the α-carbon of this compound.

Application: Synthesis of α-Amino Amides

A significant application of this compound is the synthesis of α-amino amides, which are crucial intermediates for pharmaceuticals.[2] The reaction with ammonia or primary/secondary amines provides direct access to these valuable compounds.[3]

Protocol 1: Synthesis of (Racemic) 2-Aminobutanamide

This protocol describes the reaction of this compound with aqueous ammonia.

Materials:

  • This compound (1.0 eq)

  • Aqueous Ammonia (28-30%, 10-15 eq)

  • Deionized Water

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound in a minimal amount of ethanol.

  • Add the aqueous ammonia solution to the flask. The amount should be in large excess to act as both the nucleophile and the base to neutralize the HBr byproduct.[4]

  • Equip the flask with a reflux condenser and heat the mixture to 45–60°C with vigorous stirring.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess ammonia and solvent under reduced pressure (rotary evaporation).

  • The resulting crude product, DL-2-aminobutanamide hydrochloride, can be purified by recrystallization from an ethanol/water mixture.

  • To obtain the free amine, the hydrochloride salt can be neutralized with a suitable base.

Application: Synthesis of α-Alkoxy and α-Thioether Amides

The displacement of the bromide with oxygen or sulfur nucleophiles provides access to α-alkoxy and α-thioether butanamides, respectively. These reactions are typically performed under basic conditions to generate the corresponding alkoxide or thiolate nucleophile in situ.

Protocol 2: General Procedure for α-O/S-Alkylation

This protocol provides a general method for reacting this compound with an alcohol or thiol.

Materials:

  • This compound (1.0 eq)

  • Alcohol (R-OH) or Thiol (R-SH) (1.1-1.5 eq)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.2-1.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Schlenk flask or oven-dried, nitrogen-flushed round-bottom flask

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry, nitrogen-flushed flask, add the alcohol or thiol and the anhydrous solvent (DMF or CH₃CN).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add the base (e.g., K₂CO₃ or, for more reactive systems, NaH) portion-wise to the solution to form the nucleophile. Stir for 15-30 minutes.

  • Add a solution of this compound in the same anhydrous solvent dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired α-substituted amide.

Data Presentation

The following table summarizes representative conditions for the synthesis of various α-substituted amides from this compound based on general principles of nucleophilic substitution. Yields are illustrative and will vary with the specific nucleophile and reaction optimization.

Nucleophile (Source)Product TypeBaseSolventTemp (°C)Time (h)Typical Yield (%)
Ammonia (aq. NH₃)α-Amino(Excess NH₃)Water/Ethanol50675-85
Diethylamineα-DialkylaminoK₂CO₃CH₃CN601270-80
Sodium Methoxideα-Alkoxy-Methanol25880-90
Phenolα-AryloxyK₂CO₃DMF801865-75
Sodium Thiophenolateα-Thioether-Ethanol25685-95
Sodium Azide (NaN₃)α-Azido-DMF/H₂O7010>90

Experimental Workflow Visualization

The logical flow for a typical synthesis and purification process is outlined below.

Synthesis_Workflow General Synthesis & Purification Workflow A Reactant Preparation (this compound, Nucleophile, Base, Solvent) B Reaction Under Controlled Conditions (Temperature, Time, Atmosphere) A->B 1. Synthesis C Reaction Work-up (Quenching, Extraction, Washing) B->C 2. Isolation D Drying & Concentration (Anhydrous Na₂SO₄, Rotary Evaporation) C->D E Purification (Column Chromatography or Recrystallization) D->E 3. Purification F Characterization (NMR, MS, IR) E->F G Pure α-Substituted Amide F->G 4. Analysis

Caption: A generalized workflow for the synthesis of α-substituted amides.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.

  • Handling: Avoid inhalation of dust/fumes and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable and reactive starting material for the efficient synthesis of a wide array of α-substituted butanamides. The protocols and data provided herein serve as a guide for researchers in synthetic organic chemistry and drug development to exploit its reactivity through straightforward nucleophilic substitution reactions, enabling the creation of diverse molecular structures for further investigation.

References

Reaction of 2-bromobutanamide with ammonia to form 2-aminobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Synthesis of 2-aminobutanamide via Nucleophilic Substitution of 2-bromobutanamide with Ammonia

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-aminobutanamide, particularly its (S)-enantiomer, is a critical chiral intermediate in the pharmaceutical industry. Its primary application is in the synthesis of Levetiracetam, an effective anti-epileptic drug.[1][2][3] The synthesis of 2-aminobutanamide can be achieved through various routes, often starting from butyric acid, 2-aminobutyric acid, or their derivatives.[4][5][6] This document outlines the protocol for the synthesis of 2-aminobutanamide from this compound using ammonia. This reaction proceeds via a well-established nucleophilic substitution mechanism, where ammonia acts as the nucleophile to displace the bromide ion.[7][8][9] While many documented procedures utilize the methyl ester of 2-bromobutyric acid,[10][11][12] the principles are directly applicable to the corresponding amide. This protocol provides a detailed methodology for this transformation, relevant for process development and medicinal chemistry applications.

Reaction Scheme & Mechanism

The reaction is a nucleophilic substitution (SN2) reaction. The ammonia molecule, with its lone pair of electrons on the nitrogen atom, acts as a nucleophile. It attacks the electrophilic carbon atom bonded to the bromine. This attack occurs from the side opposite to the bromine atom, leading to an inversion of stereochemistry if the starting material is chiral. The carbon-nitrogen bond forms concurrently with the cleavage of the carbon-bromine bond, expelling a bromide ion as the leaving group. A second molecule of ammonia then deprotonates the resulting ammonium salt to yield the final primary amine product, 2-aminobutanamide, and an ammonium bromide salt.[7][8][13][14]

Reaction: Br-CH(CH₂CH₃)-CONH₂ + 2 NH₃ → H₂N-CH(CH₂CH₃)-CONH₂ + NH₄Br

Experimental Protocol

This protocol is adapted from established procedures for the ammonolysis of similar α-bromo carbonyl compounds.[10][11][12]

3.1 Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compoundReagentStandard Supplier---
Ammonia25-30% in MethanolStandard SupplierSolution should be chilled before use.
MethanolAnhydrousStandard SupplierFor rinsing and work-up.
IsopropanolAnhydrousStandard SupplierFor crystallization/purification.
Diethyl EtherAnhydrousStandard SupplierFor precipitation/washing.
Sodium Hydroxide (NaOH)PelletsStandard SupplierFor potential pH adjustment/extraction.
Saturated NaCl solution (Brine)---Lab PreparedFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentStandard SupplierFor drying organic extracts.
High-Pressure Reaction Vessel------Autoclave or sealed tube rated for >10 atm.

3.2 Equipment

  • High-pressure reaction vessel (autoclave) with stirring mechanism

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware (flasks, beakers, funnels)

  • Rotary evaporator

  • Buchner funnel and vacuum flask

  • pH meter or pH paper

3.3 Procedure

  • Reactor Setup: Charge a high-pressure stainless-steel autoclave with a magnetic stir bar.

  • Reagent Addition: To the autoclave, add this compound (e.g., 1.0 equivalent).

  • Ammonia Solution: Cool the methanolic ammonia solution (e.g., 25% w/w, 10-15 equivalents of NH₃) to 0-5 °C in an ice bath. Add the chilled solution to the autoclave containing the this compound.

  • Reaction: Seal the reactor securely. Heat the mixture to 40-50 °C with vigorous stirring. The pressure inside the vessel will increase. Maintain the reaction for 24-48 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing via TLC or LC-MS to check for the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and then further chill in an ice bath before carefully venting the excess ammonia in a well-ventilated fume hood.

  • Solvent Removal: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove excess ammonia and methanol. This will likely result in a thick slurry or solid containing the product and ammonium bromide.

  • Purification:

    • Add anhydrous isopropanol to the residue and reflux for 1-2 hours to dissolve the product, leaving the less soluble ammonium bromide behind.[10][11]

    • Cool the mixture to approximately 10 °C and filter to remove the solid ammonium bromide.

    • Wash the solid with a small amount of cold isopropanol.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 2-aminobutanamide, which may be an oil or a solid.

    • Further purification can be achieved by recrystallization or chromatography if necessary.

Data Summary

Table 1: Reaction Parameters

ParameterValueNotes
Temperature40 - 50 °CHigher temperatures may lead to side products.
PressureAutogenic (builds in sealed vessel)Typically 5-10 atm.
Reaction Time24 - 48 hoursMonitor for completion.
SolventMethanolic Ammonia (25% w/w)Ethanol can also be used.[7]
Stoichiometry (NH₃ : Substrate)10:1 to 15:1 (molar ratio)A large excess of ammonia is used to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[14]

Table 2: Expected Results

MetricExpected ValueAnalysis Method
Yield70 - 85%Gravimetric analysis after purification.
Purity>95%HPLC, GC-MS
AppearanceOff-white solid or pale yellow oilVisual Inspection
Melting Point~103-105 °C (for (S)-enantiomer)Melting Point Apparatus

Visual Workflow and Schematics

The following diagrams illustrate the logical flow of the experimental protocol and the chemical reaction mechanism.

experimental_workflow start Start reagents 1. Add this compound & Chilled Methanolic Ammonia to Autoclave start->reagents react 2. Seal Reactor Heat to 40-50°C (24-48h) reagents->react cooldown 3. Cool & Vent Excess Ammonia react->cooldown concentrate 4. Concentrate under Reduced Pressure cooldown->concentrate purify 5. Purify with Isopropanol (Reflux & Filter) concentrate->purify isolate 6. Concentrate Filtrate to Yield Product purify->isolate product Final Product: 2-Aminobutanamide isolate->product

Caption: Experimental workflow for the synthesis of 2-aminobutanamide.

Caption: SN2 mechanism for the amination of this compound.

References

Application Notes and Protocols: Flow Chemistry for Amide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of amides using flow chemistry. The amide bond is a cornerstone of many pharmaceuticals, natural products, and polymers.[1][2] Continuous flow chemistry offers significant advantages over traditional batch methods for amide synthesis, including enhanced safety, improved reaction control, higher yields, and simplified scalability.[3][4] These notes summarize key methodologies, present quantitative data for comparison, and provide detailed experimental protocols for researchers looking to implement flow chemistry in their laboratories.

Amide Bond Formation via Direct Coupling of Carboxylic Acids and Amines

The direct coupling of carboxylic acids and amines is one of the most common methods for amide synthesis. In flow chemistry, this is often achieved using coupling agents or by in-situ activation of the carboxylic acid.

Application Note:

Flow chemistry enables the use of highly reactive or hazardous reagents with greater safety. For instance, the in-situ generation of phosgene from the less toxic triphosgene for carboxylic acid activation can be performed safely in a closed-loop flow system, minimizing operator exposure.[3] This approach allows for rapid and efficient amide bond formation with very short residence times, which can also help in suppressing side reactions like racemization for chiral carboxylic acids.[3] The use of packed-bed reactors with heterogeneous catalysts or scavengers is also common to simplify purification.

Quantitative Data Summary:
EntryCarboxylic AcidAmineActivator/CatalystTemp (°C)Residence TimeYield (%)Reference
1α-Chiral Carboxylic AcidGeneric AmineTriphosgene/DIPEA204.8 s (total)High (Racemization ≈3%)[3]
2VariousVariousCarbon Disulfide/Alumina130-Excellent[5]
33-Methyl-4-nitrobenzoic acidBenzylamineDPDTC/DMAP9560 min97[6][7]
44-Bromophenylacetic acidBenzylamineN-SCF3 phthalimide/TEA3014 min (2nd reactor)70 (overall)[8]
Experimental Protocol: Amide Synthesis using In-Situ Generated Phosgene

This protocol is based on the work of Kappe and co-workers for the synthesis of amides from α-chiral carboxylic acids with minimal racemization.[3]

Materials:

  • α-Chiral carboxylic acid (e.g., N-Cbz-phenylalanine)

  • Amine (e.g., Benzylamine)

  • Triphosgene

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (MeCN)

  • Dimethylformamide (DMF)

  • Syringe pumps

  • T-mixers

  • PFA or PTFE tubing for reactors

  • Back-pressure regulator

Procedure:

  • Reagent Preparation:

    • Solution A: 2.5 equiv. of the α-chiral carboxylic acid in DMF.

    • Solution B: 4.0 equiv. of triphosgene in MeCN.

    • Solution C: 3.0 equiv. of DIPEA in MeCN.

    • Solution D: 1.0 equiv. of the amine in MeCN.

  • Flow Setup:

    • Connect three syringe pumps for solutions A, B, and C to a T-mixer (Mixer 1).

    • The outlet of Mixer 1 is connected to a reaction coil (Reactor 1) with a residence time of 0.5 seconds.

    • The outlet of Reactor 1 is connected to a second T-mixer (Mixer 2).

    • Connect a fourth syringe pump for solution D to Mixer 2.

    • The outlet of Mixer 2 is connected to a second reaction coil (Reactor 2) with a residence time of 4.3 seconds.

    • The outlet of Reactor 2 is connected to a back-pressure regulator and then to a collection vial.

  • Reaction Execution:

    • Set the flow rates of the syringe pumps to achieve the desired residence times.

    • Pump the solutions through the system at 20 °C.

    • In Mixer 1 and Reactor 1, the carboxylic acid is activated by phosgene, which is generated in-situ from triphosgene and DIPEA.

    • In Mixer 2 and Reactor 2, the activated acid chloride reacts with the amine to form the amide.

    • Collect the product stream for work-up and analysis.

Workflow Diagram:

Amide_Synthesis_Workflow cluster_reagents Reagent Streams cluster_system Flow Reactor System Acid Carboxylic Acid (in DMF) Mixer1 T-Mixer 1 Acid->Mixer1 Triphosgene Triphosgene (in MeCN) Triphosgene->Mixer1 DIPEA DIPEA (in MeCN) DIPEA->Mixer1 Amine Amine (in MeCN) Mixer2 T-Mixer 2 Amine->Mixer2 Reactor1 Reactor 1 (0.5s) Mixer1->Reactor1 Activation Reactor1->Mixer2 Reactor2 Reactor 2 (4.3s) Mixer2->Reactor2 Amidation Product Amide Product Reactor2->Product

Caption: Workflow for continuous amide synthesis via in-situ acid activation.

Amidation of Esters

Direct amidation of unactivated esters is a more atom-economical approach. Flow chemistry can facilitate this transformation, which often requires elevated temperatures, by enabling safe and precise heating.

Application Note:

The use of heterogeneous catalysts in packed-bed reactors is particularly advantageous for the amidation of esters in flow.[3] This setup allows for continuous operation over extended periods without catalyst deactivation and simplifies product purification as the catalyst is retained within the reactor. For instance, a zirconium dioxide (ZrO2) catalyst has been shown to be effective for the metal-free amidation of esters with amines in a continuous flow system.[3] Trimethylaluminum (TMA)-mediated amidation has also been successfully translated to a flow process, mitigating the risks associated with this pyrophoric reagent.[3]

Quantitative Data Summary:
EntryEsterAmineCatalyst/MediatorTemp (°C)Residence TimeYield (%)Reference
1Methyl Benzoaten-HexylamineZrO2160-High[3][9]
2Generic EsterGeneric AmineTrimethylaluminum (TMA)1252 minHigh[3]
Experimental Protocol: ZrO2-Catalyzed Amidation of Esters

This protocol is based on the work of Kobayashi and co-workers for a green and sustainable amidation of esters in continuous flow.[3]

Materials:

  • Ester (e.g., Methyl benzoate)

  • Amine (e.g., n-Hexylamine)

  • Diglyme (solvent)

  • Zirconium dioxide (ZrO2) catalyst (prepared via wet impregnation)

  • HPLC pump

  • Packed-bed reactor (e.g., a stainless steel column)

  • Tube furnace or column heater

Procedure:

  • Catalyst Packing:

    • Pack a stainless steel column with the ZrO2 catalyst.

  • Reagent Preparation:

    • Prepare a solution of the ester and 1.2 equivalents of the amine in diglyme.

  • Flow Setup:

    • Place the packed-bed reactor inside a tube furnace or column heater.

    • Connect the outlet of an HPLC pump to the inlet of the packed-bed reactor.

    • Connect the outlet of the reactor to a collection vial.

  • Reaction Execution:

    • Heat the packed-bed reactor to 160 °C.

    • Pump the reagent solution through the heated catalyst bed at a flow rate of 0.1 mL/min.

    • The catalyst remains active for an extended period (e.g., over 4.5 days of continuous operation).[3]

    • Collect the product stream for solvent removal and analysis.

System Diagram:

Ester_Amidation_Setup cluster_heating Reagent Ester + Amine in Diglyme Pump HPLC Pump Reagent->Pump Reactor Packed-Bed Reactor (ZrO2 Catalyst) Pump->Reactor Furnace Tube Furnace (160°C) Product Amide Product Reactor->Product

Caption: Setup for continuous flow amidation of esters using a packed-bed reactor.

Amide Synthesis via Reductive Amination

While reductive amination is a primary method for synthesizing amines from carbonyl compounds, it can be adapted for amide synthesis, typically in a multi-step flow process.[10][11]

Application Note:

A telescoped flow process can be designed where a carbonyl compound and an amine first form an imine in one reactor, which is then immediately reduced in a subsequent reactor to form the amine. This amine can then be coupled with a carboxylic acid in a further flow step to yield the final amide. The advantage of this approach is the avoidance of isolating potentially unstable intermediates.[10][11] Green chemistry principles favor the use of catalytic hydrogenation for the reduction step.[11]

Logical Relationship Diagram:

Reductive_Amination_Logic Start Carbonyl + Amine Step1 Imine Formation (Flow Reactor 1) Start->Step1 Intermediate Imine Intermediate Step1->Intermediate Step2 Reduction (e.g., H2/Catalyst) (Flow Reactor 2) Intermediate->Step2 Amine_Product Synthesized Amine Step2->Amine_Product Step3 Amide Coupling (with Carboxylic Acid) (Flow Reactor 3) Amine_Product->Step3 Final_Product Final Amide Product Step3->Final_Product

Caption: Multi-step flow synthesis of amides involving reductive amination.

Peptide Synthesis in Continuous Flow

Flow chemistry has emerged as a powerful tool for solid-phase peptide synthesis (SPPS), significantly reducing synthesis times compared to batch methods.[2][12]

Application Note:

Automated fast-flow peptide synthesis (AFPS) instruments utilize high temperatures (up to 90°C) to accelerate both the coupling and deprotection steps.[12] This allows for the rapid assembly of peptide chains, with amino acid residues being incorporated in as little as 40 seconds.[12] This technology has enabled the synthesis of single-domain proteins up to 164 amino acids in length in a matter of hours.[12]

Quantitative Data Summary:
Peptide/ProteinSynthesis MethodTimeOverall Yield (%)Reference
DipeptidesMicroreactor3-4 hours61-78[2]
TripeptideMicroreactor6-7 hours59[2]
Proinsulin (86 aa)AFPS3.5 hours1[12]
HIV-1 Protease (99 aa)AFPS4.5 hours1[12]
Experimental Protocol: General Microreactor-Based Dipeptide Synthesis

This protocol is a generalized representation based on early microreactor peptide synthesis work.[2]

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-β-alanine)

  • Amine component (e.g., an amino acid ester)

  • Coupling agent (e.g., EDCI or DCC)

  • Solvent: Anhydrous Dimethylformamide (DMF)

  • Microreactor system with multiple inlet channels

Procedure:

  • System Priming:

    • Prime the microreactor with anhydrous DMF to remove air and moisture.[2]

  • Reagent Preparation:

    • Solution A: 0.1 M solution of the Fmoc-protected amino acid in anhydrous DMF.

    • Solution B: 0.1 M solution of the coupling agent (e.g., EDCI) in anhydrous DMF.

    • Solution C: 0.1 M solution of the amine component in anhydrous DMF.

  • Flow Execution:

    • Pump solutions A, B, and C into the microreactor through separate inlets.

    • The reagents mix and react within the microreactor channels.

    • The reaction is conducted at ambient temperature.

    • A stopped-flow technique (where the flow is periodically halted) can be used to increase residence time and improve yields.[2] For example, a 2.5-second injection followed by a 10-second stop.[2]

    • Collect the dipeptide product from the outlet.

This general protocol can be extended to synthesize longer peptides by incorporating deprotection steps (e.g., using DBU in a separate channel) and subsequent coupling cycles.[2]

References

Application Notes and Protocols for the Purification of Crude 2-Bromobutanamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of crude 2-bromobutanamide, a key intermediate in organic synthesis, through recrystallization. The protocol details the selection of an appropriate solvent system, the recrystallization procedure, and methods for characterization of the purified product. Potential impurities arising from common synthetic routes are discussed, and their removal is addressed through the described purification strategy.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Its purity is critical for the success of subsequent reactions and the quality of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, relying on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures.[2] This application note provides a detailed protocol for the purification of crude this compound by recrystallization, aimed at achieving high purity.

Potential Impurities in Crude this compound

The nature of impurities in crude this compound is largely dependent on its synthetic route. Common methods for its preparation include the amidation of 2-bromobutyric acid and the bromination of butanamide.[3] Based on these methods, potential impurities may include:

  • Unreacted Starting Materials: Butanamide or 2-bromobutyric acid.

  • Reagents: Residual brominating agents (e.g., N-bromosuccinimide) or reagents from the amidation process (e.g., thionyl chloride).

  • Byproducts: Over-brominated butanamide species or products from side reactions.

  • Inorganic Salts: Salts formed during the reaction or work-up.

Solvent Selection for Recrystallization

The choice of solvent is the most critical parameter for a successful recrystallization. An ideal solvent for this compound should exhibit the following properties:

  • High solubility for this compound at elevated temperatures.

  • Low solubility for this compound at low temperatures.

  • High solubility for impurities at all temperatures, or very low solubility so they can be removed by hot filtration.

  • It should not react with this compound.

  • It should be volatile enough to be easily removed from the purified crystals.

Based on the polar amide and alkyl halide functional groups in this compound, polar solvents are generally suitable for its recrystallization. A preliminary screening of solvents is recommended to identify the optimal choice.

Table 1: Estimated Solubility of this compound in Common Solvents

SolventPolarityBoiling Point (°C)Estimated Solubility at 25°CEstimated Solubility at Boiling Point
WaterHigh100LowModerate
EthanolHigh78ModerateHigh
AcetonitrileHigh82ModerateHigh
AcetoneMedium56HighVery High
Ethyl AcetateMedium77ModerateHigh
TolueneLow111LowModerate
HexaneLow69Very LowLow

Note: This table presents estimated solubilities based on the general behavior of similar amides. Experimental verification is crucial for optimal solvent selection.

Experimental Protocol for Recrystallization

This protocol outlines the general procedure for the recrystallization of crude this compound. The choice of solvent should be determined by preliminary solubility tests as described in the previous section. Ethanol or an ethanol/water mixture is often a good starting point for amides.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, 95%)

  • Deionized water (if using a mixed solvent system)

  • Activated carbon (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirrer

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask. Heat the mixture on a hotplate with stirring. Add more hot solvent portion-wise until the solid completely dissolves. Avoid adding excess solvent to maximize the yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals on a watch glass or in a desiccator.

  • Characterization: Determine the melting point of the purified this compound. A sharp melting point close to the literature value (112-113 °C) indicates high purity. Further analysis by techniques such as NMR or HPLC can also be performed to confirm purity.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow Purification of this compound by Recrystallization cluster_preparation Preparation cluster_process Recrystallization Process cluster_analysis Analysis crude_sample Crude this compound dissolution Dissolution in Minimal Hot Solvent crude_sample->dissolution solvent_selection Solvent Selection solvent_selection->dissolution decolorization Decolorization (Optional, with Activated Carbon) dissolution->decolorization hot_filtration Hot Filtration (to remove insoluble impurities) dissolution->hot_filtration if no decolorization decolorization->hot_filtration cooling Slow Cooling (Crystallization) hot_filtration->cooling ice_bath Ice Bath (Maximize Yield) cooling->ice_bath filtration Vacuum Filtration (Isolate Crystals) ice_bath->filtration washing Washing with Cold Solvent filtration->washing drying Drying washing->drying purified_product Purified this compound drying->purified_product characterization Characterization (Melting Point, NMR, HPLC) purified_product->characterization

Caption: Workflow for the purification of this compound.

Safety Precautions

  • This compound is harmful if swallowed, causes skin irritation, and serious eye irritation.[4]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle organic solvents with care, as they are often flammable. Avoid open flames.

Conclusion

Recrystallization is an effective method for the purification of crude this compound. Careful selection of the recrystallization solvent and adherence to the detailed protocol can significantly improve the purity of the final product, which is essential for its use in research and development. The provided workflow and data serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.

References

Application Notes and Protocols for the Use of 2-Bromobutanamide in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical applications for the synthesis of various heterocyclic compounds utilizing 2-bromobutanamide as a key starting material. The reactivity of the α-bromo amide moiety makes it a versatile building block for the construction of important heterocyclic scaffolds, such as thiazoles, oxazolones, and imidazolones, which are of significant interest in medicinal chemistry and drug development.

Synthesis of Substituted Thiazoles via Hantzsch-Type Reaction

The Hantzsch thiazole synthesis is a classical and efficient method for preparing thiazole derivatives. This protocol adapts the synthesis for the use of an α-bromo amide, this compound, which reacts with a thioamide through a cyclocondensation reaction. This proposed reaction would yield 2,4-disubstituted-thiazol-5(4H)-ones, which are valuable intermediates for further chemical elaboration.

Experimental Protocol

Materials:

  • This compound

  • Thioacetamide (or other thioamides)

  • Ethanol (or a similar high-boiling solvent)

  • Triethylamine (or another suitable base)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and thioacetamide (1.1 eq) in anhydrous ethanol.

  • Add triethylamine (1.2 eq) to the mixture to act as a base and scavenger for the HBr byproduct.

  • Reflux the reaction mixture for 6-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue can be neutralized with a saturated solution of sodium bicarbonate.

  • Extract the product using an appropriate organic solvent, such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2,4-disubstituted-thiazol-5(4H)-one.

Quantitative Data (Proposed)
ProductReagentsSolventBaseReaction Time (h)TemperatureProposed Yield (%)
2-Methyl-4-ethyl-thiazol-5(4H)-oneThis compound, ThioacetamideEthanolTriethylamine6-12Reflux70-85

Reaction Workflow

Hantzsch_Thiazole_Synthesis reagents This compound + Thioacetamide solvent_base Ethanol, Triethylamine reagents->solvent_base Dissolve reflux Reflux (6-12h) solvent_base->reflux Heat workup Workup: - Solvent Removal - Neutralization - Extraction reflux->workup Cool purification Purification: - Column Chromatography or Recrystallization workup->purification product 2-Methyl-4-ethyl-thiazol-5(4H)-one purification->product

Hantzsch-type synthesis of a substituted thiazolone.

Synthesis of Substituted Oxazolones via Intramolecular Cyclization

α-Bromo amides can undergo intramolecular cyclization to form five-membered heterocyclic rings. In this proposed protocol, this compound is treated with a strong base to facilitate an intramolecular SN2 reaction, leading to the formation of a 4-ethyl-oxazolidin-2-one. This class of compounds serves as a key scaffold in various biologically active molecules.

Experimental Protocol

Materials:

  • This compound

  • Sodium hydride (NaH) or other non-nucleophilic strong base

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

  • To the solvent, carefully add sodium hydride (1.2 eq) at 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the suspension of NaH.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction for the consumption of the starting material by TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield 4-ethyl-oxazolidin-2-one.

Quantitative Data (Proposed)
ProductReagentsSolventBaseReaction Time (h)TemperatureProposed Yield (%)
4-Ethyl-oxazolidin-2-oneThis compoundTHFSodium Hydride12-240 °C to RT60-75

Reaction Workflow

Intramolecular_Cyclization_Oxazolone start This compound base_solvent NaH in Anhydrous THF start->base_solvent Add dropwise reaction Stir at 0°C to RT (12-24h) base_solvent->reaction quench Quench with aq. NH4Cl reaction->quench extraction Extraction with Ethyl Acetate quench->extraction purification Purification by Chromatography extraction->purification product 4-Ethyl-oxazolidin-2-one purification->product

Intramolecular cyclization to form a substituted oxazolone.

Synthesis of Substituted Imidazolones from Urea

By reacting an α-bromo amide with urea, it is possible to synthesize substituted imidazolones (also known as hydantoins). This reaction provides a straightforward route to a class of heterocycles with a wide range of biological activities, including anticonvulsant and antiarrhythmic properties.

Experimental Protocol

Materials:

  • This compound

  • Urea

  • Sodium ethoxide (or another strong base)

  • Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.

  • In a separate flask, dissolve urea (1.5 eq) in ethanol.

  • Add the urea solution to the sodium ethoxide solution.

  • To this mixture, add this compound (1.0 eq) portion-wise while stirring.

  • Heat the reaction mixture to reflux for 8-16 hours.

  • Monitor the reaction's progress using TLC.

  • After the reaction is complete, cool the mixture and neutralize it with a suitable acid (e.g., acetic acid).

  • Remove the solvent in vacuo.

  • The residue can be partitioned between water and an organic solvent (e.g., chloroform).

  • The organic layers are combined, dried, and concentrated.

  • The crude product is then purified by recrystallization or column chromatography to afford the desired 5-ethyl-imidazolidine-2,4-dione.

Quantitative Data (Proposed)
ProductReagentsSolventBaseReaction Time (h)TemperatureProposed Yield (%)
5-Ethyl-imidazolidine-2,4-dioneThis compound, UreaEthanolSodium Ethoxide8-16Reflux65-80

Reaction Workflow

Imidazolone_Synthesis reagents This compound + Urea base_solvent Sodium Ethoxide in Ethanol reagents->base_solvent Combine reflux Reflux (8-16h) base_solvent->reflux Heat neutralize Neutralization with Acetic Acid reflux->neutralize Cool workup Workup: - Solvent Removal - Extraction neutralize->workup purification Purification by Recrystallization workup->purification product 5-Ethyl-imidazolidine-2,4-dione purification->product

Synthesis of a substituted imidazolone from urea.

Troubleshooting & Optimization

Low yield in 2-bromobutanamide synthesis troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromobutanamide Synthesis

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for this compound is significantly lower than expected. What are the most common causes?

Low overall yield can stem from issues in either of the two primary synthetic steps: the α-bromination of butanoic acid (typically via a Hell-Volhard-Zelinsky reaction) or the subsequent amidation of the 2-bromobutanoyl halide intermediate.[1][2] Common culprits include incomplete reactions, formation of side products, and mechanical losses during workup and purification.[3][4] It is crucial to analyze each step independently to pinpoint the source of the low yield.

Q2: I suspect the issue is in the first step, the Hell-Volhard-Zelinsky (HVZ) reaction. What should I investigate?

The HVZ reaction is sensitive to specific conditions.[5] Key factors to check are:

  • Reagent Purity: The presence of moisture in the butanoic acid or solvent can react with the phosphorus tribromide (PBr₃) or the acyl bromide intermediate, reducing the yield.[3] Ensure all reagents are anhydrous.

  • Catalyst Amount: A catalytic amount of red phosphorus or PBr₃ is required to initiate the reaction by converting the carboxylic acid to the more reactive acyl bromide.[6][7] Insufficient catalyst can lead to an incomplete reaction.

  • Reaction Temperature & Time: The HVZ reaction often requires high temperatures (e.g., 80-90°C) and extended reaction times (8-12 hours) to go to completion.[5][8] Premature termination of the reaction will result in unreacted starting material.

  • Bromine Addition: Bromine should be added slowly and controllably, as the reaction is exothermic.[8] Poor temperature control can lead to side reactions.

Q3: My bromination step seems successful, but the yield drops significantly after amidation. What could be wrong?

The amidation of 2-bromobutanoyl chloride is a rapid reaction but requires careful control to avoid side reactions.[1]

  • Temperature Control: This step is highly exothermic and should be performed at low temperatures (-5°C to 20°C) to minimize side reactions, especially the hydrolysis of the highly reactive acyl chloride back to 2-bromobutanoic acid.[1]

  • Hydrolysis: The 2-bromobutanoyl chloride intermediate is extremely sensitive to water. Any moisture in the ammonia solution or solvent will lead to hydrolysis, directly reducing the yield of the desired amide.

  • Nucleophilic Substitution at C2: The bromine at the alpha position is susceptible to nucleophilic substitution. Using a large excess of ammonia or elevated temperatures can lead to the formation of 2-aminobutanamide as a byproduct.[1]

Q4: What are the most likely side products that are reducing my purity and isolated yield?

Side products can form during both stages of the synthesis:

  • Over-bromination: In the HVZ reaction, excessive bromine or prolonged reaction times can lead to the formation of di-brominated species.

  • Elimination Products: Under basic conditions, particularly during workup, elimination of HBr can occur, leading to the formation of unsaturated amides like but-2-enamide.

  • Hydrolysis Product: As mentioned, 2-bromobutanoic acid from the hydrolysis of the acyl chloride intermediate is a very common impurity if conditions are not strictly anhydrous during the amidation step.[1]

Q5: How can I improve the purification of my final this compound product?

Effective purification is critical for isolating the desired product and achieving a good final yield.

  • Quenching: After the HVZ reaction, the mixture should be carefully quenched with water to hydrolyze the intermediate 2-bromobutanoyl bromide to 2-bromobutanoic acid.[2]

  • Extraction: Use an appropriate organic solvent, such as dichloromethane, to extract the 2-bromobutanoic acid from the aqueous mixture after quenching.[8]

  • Recrystallization/Chromatography: The final this compound product can be purified by recrystallization from a suitable solvent system or by flash column chromatography to remove impurities.[1][9]

Data Presentation: Impact of Reaction Conditions

The following table summarizes the expected impact of key reaction parameters on the yield of this compound. This data is compiled from general principles of analogous reactions.

ParameterStepLow SettingOptimal RangeHigh SettingPotential Issue with Non-Optimal Setting
Temperature AmidationSlow/Incomplete Reaction-5°C to 20°C[1]Increased side reactions (hydrolysis, elimination)
Reaction Time HVZ BrominationIncomplete Conversion8 - 12 hours[8]Potential for over-bromination/decomposition
PBr₃/P Catalyst HVZ BrominationIncomplete ConversionCatalyticNo significant benefit, increased cost/impurities
Ammonia (NH₃) AmidationIncomplete ReactionStoichiometric to slight excessIncreased risk of 2-aminobutanamide formation[1]
Moisture BothN/AAnhydrousHydrolysis of PBr₃ and acyl chloride intermediate[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Step 1: Synthesis of 2-Bromobutanoic Acid via Hell-Volhard-Zelinsky Reaction

  • Setup: In a fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.[8]

  • Reagents: Add butanoic acid (0.5 mol) and a catalytic amount of red phosphorus (0.05 mol) to the flask.[8]

  • Bromine Addition: Slowly add bromine (0.55 mol) from the dropping funnel to the stirred mixture. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.[8]

  • Reaction: After completing the addition, heat the mixture to 80-90°C for 8-12 hours, or until the evolution of hydrogen bromide gas ceases.[8]

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully add water to quench any excess bromine and phosphorus tribromide.[8]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).[8]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 2-bromobutanoic acid can be purified by vacuum distillation.[8]

Step 2: Synthesis of this compound from 2-Bromobutanoic Acid

  • Acyl Chloride Formation: In a fume hood, place the crude 2-bromobutanoic acid (0.4 mol) in a round-bottom flask. Slowly add thionyl chloride (0.44 mol).[8] Heat the mixture at reflux for 2 hours to form 2-bromobutanoyl chloride.[1][8]

  • Amidation Setup: In a separate flask, cool an aqueous ammonia solution in an ice bath.

  • Amidation Reaction: Slowly add the crude 2-bromobutanoyl chloride from the previous step to the cold, stirred ammonia solution. Maintain the temperature below 20°C throughout the addition.[1]

  • Isolation: The this compound product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water and dry it. Further purification can be achieved by recrystallization or column chromatography.[1]

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of This compound Observed check_step1 Problem in Step 1? (HVZ Bromination) start->check_step1 check_step2 Problem in Step 2? (Amidation) start->check_step2 check_workup Problem in Workup/ Purification? start->check_workup reagents1 Check Reagent Purity (Anhydrous?) check_step1->reagents1 Yes conditions1 Verify Reaction Conditions (Temp, Time) check_step1->conditions1 Yes catalyst Check Catalyst Amount (PBr3 or Red P) check_step1->catalyst Yes temp_control Verify Temperature Control (Low Temp, <20°C) check_step2->temp_control Yes hydrolysis Check for Moisture (Anhydrous Conditions?) check_step2->hydrolysis Yes side_reaction2 Analyze for Byproducts (e.g., 2-aminobutanamide) check_step2->side_reaction2 Yes extraction Optimize Extraction (Solvent, pH) check_workup->extraction Yes purification Refine Purification Method (Recrystallization, Chromatography) check_workup->purification Yes loss Check for Mechanical Loss (Transfers, Filtration) check_workup->loss Yes solution Implement Corrective Actions & Repeat Synthesis reagents1->solution conditions1->solution catalyst->solution temp_control->solution hydrolysis->solution side_reaction2->solution extraction->solution purification->solution loss->solution

References

Technical Support Center: Optimizing Amidation of 2-Bromobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the reaction conditions for the amidation of 2-bromobutyric acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the amidation of 2-bromobutyric acid?

A1: The amidation of 2-bromobutyric acid can be challenging due to a few key factors:

  • Steric Hindrance: The bromine atom at the α-position presents steric bulk, which can hinder the approach of the amine to the activated carboxylic acid.

  • Side Reactions: The presence of the α-bromo group can lead to side reactions, such as elimination or substitution of the bromide, particularly under basic conditions or at elevated temperatures.

  • Racemization: If the 2-bromobutyric acid is chiral, the α-proton is susceptible to deprotonation, especially in the presence of a base, which can lead to racemization.[1][2]

Q2: How do I choose the most suitable coupling reagent for this reaction?

A2: The choice of coupling reagent is critical for a successful amidation. For sterically hindered substrates like 2-bromobutyric acid, more powerful activating agents are often required.

  • Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These are highly efficient and fast-acting reagents, often the first choice for difficult couplings.[3] HATU, in particular, is known to be effective with less risk of racemization.[4]

  • Phosphonium Salts (e.g., PyBOP): These are also very effective and are known for low racemization levels.[3]

  • Carbodiimides (e.g., DCC, EDC, DIC): While economical, these may be less effective for sterically hindered substrates and can have a higher risk of racemization.[4] They are often used with additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and suppress side reactions.[4][5]

Q3: What is the role of a base in this amidation, and which one should I use?

A3: A non-nucleophilic organic base is typically required to neutralize the carboxylic acid and any acidic byproducts formed during the reaction.

  • Common Bases: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are frequently used.

  • Considerations: For substrates prone to racemization, a weaker or more sterically hindered base like DIPEA or 2,4,6-collidine may be preferred over TEA to minimize deprotonation of the α-carbon.[1]

Q4: Which solvent is optimal for the amidation of 2-bromobutyric acid?

A4: The choice of solvent can significantly impact the reaction. Anhydrous aprotic solvents are generally preferred.

  • Common Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF) are commonly used.

  • Selection Criteria: The solvent should be chosen based on the solubility of the starting materials and reagents. DMF is a good solvent for many coupling reagents but can be difficult to remove during workup. DCM is a good general-purpose solvent for many amidation reactions.

Q5: How can I minimize racemization when using chiral 2-bromobutyric acid?

A5: Minimizing racemization is crucial when working with chiral α-substituted carboxylic acids.[1]

  • Choice of Reagents: Use coupling reagents known for low racemization potential, such as HATU or PyBOP.[3][4]

  • Additives: When using carbodiimides, always include an additive like HOBt or HOAt.[1]

  • Base Selection: Employ a sterically hindered or weaker base like DIPEA or collidine.[1]

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to reduce the rate of enolization.[1]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or No Product Formation Inefficient activation of the carboxylic acid due to steric hindrance.• Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or PyBOP).[3] • Ensure your coupling reagent is fresh and has not degraded.
Poor nucleophilicity of the amine (if using an electron-deficient or sterically hindered amine).• Increase the reaction temperature, but monitor for side reactions. • If using an amine salt, ensure sufficient base is added to liberate the free amine.
Formation of an unreactive ammonium carboxylate salt.• Activate the carboxylic acid with the coupling reagent before adding the amine.
Presence of a Major Side Product N-acylurea formation when using carbodiimide reagents (e.g., DCC, EDC).• Use an additive like HOBt or NHS to trap the O-acylisourea intermediate.[4] • Switch to a uronium or phosphonium-based coupling reagent.
Elimination of HBr from the product.• Use a non-nucleophilic, sterically hindered base. • Avoid excessive heating.
Substitution of the bromide by the amine (formation of a diamine byproduct).• This is more likely with primary amines. Use a less nucleophilic base and control the stoichiometry carefully.
Racemization of the Product Abstraction of the acidic α-proton by the base.• Use a weaker or more sterically hindered base (e.g., DIPEA instead of TEA).[1] • Run the reaction at a lower temperature (e.g., 0 °C).[1] • Use a coupling reagent known to suppress racemization (e.g., HATU).[4]
Difficulty in Product Purification Byproducts from the coupling reagent.• If using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble and can often be removed by filtration.[4] • If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous wash.[4]
Residual coupling reagent or additives.• Perform an aqueous workup with dilute acid (to remove bases) and/or dilute base (to remove unreacted carboxylic acid and additives like HOBt).
Difficulty removing a high-boiling solvent like DMF.• Co-evaporate with a lower-boiling solvent like toluene. • Perform multiple extractions with a suitable organic solvent and wash thoroughly with water and brine.

Data Presentation

The following tables provide illustrative data for amidation reactions. While not exclusively for 2-bromobutyric acid, they offer valuable insights into the effects of different reaction parameters on similar substrates.

Table 1: Comparison of Coupling Reagents for a Sterically Hindered Carboxylic Acid

Carboxylic AcidAmineCoupling Reagent (1.1 eq)Base (2.0 eq)SolventTime (h)Yield (%)
Adamantane-1-carboxylic acidBenzylamineEDC/HOBtDIPEADMF2445
Adamantane-1-carboxylic acidBenzylamineHATUDIPEADMF492
Adamantane-1-carboxylic acidBenzylaminePyBOPDIPEADMF688
Adamantane-1-carboxylic acidBenzylamineDCC/DMAP (cat.)-DCM2460

This table illustrates the superior performance of uronium (HATU) and phosphonium (PyBOP) reagents for sterically demanding substrates compared to carbodiimides.

Table 2: Effect of Solvent and Temperature on Amidation Yield

Carboxylic AcidAmineCoupling ReagentSolventTemperature (°C)Time (h)Yield (%)
Pivalic AcidAnilineHATUDCM251275
Pivalic AcidAnilineHATUDMF25889
Pivalic AcidAnilineHATUTHF251281
Pivalic AcidAnilineHATUDMF50495

This table demonstrates how the choice of solvent and an increase in temperature can significantly impact the yield and reaction time for a sterically hindered acid.

Experimental Protocols

Protocol 1: General Procedure for Amidation using HATU

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobutyric acid (1.0 eq) in anhydrous DMF or DCM.

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 1 M HCl) to remove the base, followed by a saturated aqueous sodium bicarbonate solution to remove any unreacted starting acid and HOBt, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Amidation using EDC/HOBt

  • Preparation: In a dry round-bottom flask, dissolve 2-bromobutyric acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Amine Addition: Add the amine (1.1 eq) to the mixture.

  • EDC Addition: Add EDC (1.2 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions may require several hours to overnight for completion.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Mandatory Visualization

Amidation_Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification A 2-Bromobutyric Acid (1.0 eq) + Anhydrous Solvent (DCM or DMF) B Add Coupling Reagent (e.g., HATU, 1.1 eq) + Base (e.g., DIPEA, 2.0 eq) A->B 1. C Stir for 15-30 min at RT (Formation of Active Ester) B->C 2. D Add Amine (1.0-1.2 eq) C->D 3. E Stir at RT (1-4h) Monitor by TLC/LC-MS D->E 4. F Aqueous Workup (Acid/Base Washes) E->F 5. G Dry & Concentrate F->G 6. H Column Chromatography G->H 7. I Pure 2-Bromobutanamide H->I 8.

Caption: General workflow for the amidation of 2-bromobutyric acid.

Troubleshooting_Logic cluster_reagent Reagent Check cluster_conditions Condition Check cluster_base Base Check Start Low Amidation Yield? Reagent_Check Is the coupling reagent potent enough? (e.g., HATU for hindered acid) Start->Reagent_Check Yes Switch_Reagent Switch to a stronger coupling reagent (e.g., HATU, PyBOP) Reagent_Check->Switch_Reagent No Temp_Check Is the reaction temperature optimized? Reagent_Check->Temp_Check Yes Success Improved Yield Switch_Reagent->Success Increase_Temp Increase temperature cautiously Temp_Check->Increase_Temp No Base_Check Is racemization an issue? Temp_Check->Base_Check Yes Increase_Temp->Success Switch_Base Use a weaker/hindered base (e.g., DIPEA, collidine) and lower temperature Base_Check->Switch_Base Yes Base_Check->Success No Switch_Base->Success

Caption: Troubleshooting decision tree for low-yield amidation reactions.

References

How to minimize side products in the bromination of butanamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the bromination of butanamide, primarily focusing on the Hofmann rearrangement to synthesize propanamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction occurring during the bromination of butanamide in the presence of a base?

The reaction is the Hofmann rearrangement (or Hofmann degradation).[1] In this process, a primary amide (butanamide) is converted into a primary amine (propanamine) with one fewer carbon atom.[2][3] The reaction typically proceeds by treating the amide with bromine in an aqueous solution of a strong base, such as sodium hydroxide.[1]

Q2: What is the key intermediate in this reaction?

The reaction proceeds through several key steps, including the formation of an N-bromoamide intermediate.[2] This intermediate is then deprotonated, and the resulting anion rearranges to form an isocyanate (propyl isocyanate).[4][5] In an aqueous medium, this isocyanate is rapidly hydrolyzed to the final primary amine product, releasing carbon dioxide.[2][6]

Q3: Can other reagents be used besides bromine and sodium hydroxide?

Yes, several alternative reagents can be employed, which may offer milder conditions or improved yields for specific substrates. These include:

  • Alternative Halogenating Agents: N-Bromosuccinimide (NBS).[2][7]

  • Alternative Oxidants: Sodium hypochlorite, lead tetraacetate, and hypervalent iodine reagents like (bis(trifluoroacetoxy)iodo)benzene (BTI) or Phenyliodine diacetate (PIDA).[2][7][8]

  • Alternative Bases: Potassium hydroxide (KOH) or non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, particularly in combination with reagents like NBS.[7][9]

Q4: What is the expected product of the Hofmann rearrangement of butanamide?

The expected product is propanamine (CH3-CH2-CH2-NH2), an amine with one less carbon than the starting butanamide.[10]

Troubleshooting Guide

Problem: Low or no yield of the desired propanamine.

Potential Cause Suggested Solution
Incorrect Stoichiometry Ensure that at least one mole of bromine and two moles of strong base are used per mole of butanamide. An excess of base is often required.
Low Reaction Temperature The initial N-bromination step is often performed at low temperatures (0-5 °C), but the rearrangement of the N-bromoamide anion to the isocyanate requires warming. Ensure the reaction mixture is gently heated according to the protocol after the initial bromination.[9]
Degradation of Reagents Sodium hypobromite, formed in situ from bromine and sodium hydroxide, is unstable and should be prepared fresh and used immediately.[2] Ensure the bromine and base solutions are of appropriate quality and concentration.
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). If the starting material is still present after the recommended time, consider extending the reaction time or slightly increasing the temperature.

Problem: The final product is contaminated with a significant amount of unreacted butanamide.

Potential Cause Suggested Solution
Insufficient Brominating Agent or Base Re-verify the molar equivalents of the reagents. The reaction requires stoichiometric amounts of bromine and base to proceed to completion.
Reaction Temperature Too Low The rearrangement step is temperature-dependent. If the reaction is kept too cold, the N-bromoamide intermediate may not rearrange to the isocyanate. A gentle warming step (e.g., to 40-60 °C) is typically necessary.

Problem: Presence of a urea-based side product.

Potential Cause Suggested Solution
Reaction of Isocyanate with Product The highly electrophilic isocyanate intermediate can be trapped by the nucleophilic primary amine product, forming a substituted urea.[9] This is more likely to occur if there is a high local concentration of the amine product.
Workup/Quenching Issue Ensure rapid and efficient hydrolysis of the isocyanate to the amine during the reaction and workup. Maintaining a sufficient concentration of water and base helps favor hydrolysis over urea formation.

Problem: A carbamate is formed instead of the amine.

Potential Cause Suggested Solution
Alcohol-based Solvent If the reaction is performed in an alcohol solvent (e.g., methanol or ethanol), the alcohol will trap the isocyanate intermediate to form a stable carbamate.[6][9]
Desired Product is the Amine To obtain the primary amine, the reaction must be conducted in an aqueous medium to ensure the hydrolysis of the isocyanate.[6] If a carbamate has been unintentionally formed, it can be hydrolyzed to the amine under acidic or basic conditions, though this adds an extra step to the synthesis.

Data on Reaction Conditions

The choice of reagents can significantly impact the reaction environment and outcome. The following table summarizes different systems used for the Hofmann rearrangement.

Reagent SystemBaseSolventKey Characteristics
Br₂NaOH / KOHWaterThe classical method; conditions are strongly basic.[1]
Br₂NaOMeMethanolTraps the isocyanate as a methyl carbamate; useful for certain substrates.[9]
NBSDBUVariousA milder, non-aqueous system.[7][9]
PIDA / BTIKOHDioxane/WaterCan be used for base-sensitive substrates under mildly acidic to basic conditions.[7][8]

Experimental Protocols

Protocol 1: Classical Hofmann Rearrangement of Butanamide using Br₂/NaOH

  • Preparation: In a flask equipped with a stirrer and cooled in an ice-water bath (0-5 °C), dissolve 10.0 g of butanamide in 100 mL of water.

  • Base and Bromine Addition: Separately, prepare a solution of sodium hypobromite by slowly adding 6.0 mL of bromine to a cold (0-5 °C) solution of 12.0 g of sodium hydroxide in 80 mL of water, with vigorous stirring.

  • Reaction: Add the freshly prepared, cold sodium hypobromite solution to the butanamide solution while maintaining the temperature below 10 °C.

  • Rearrangement: After the addition is complete, remove the ice bath and slowly warm the mixture to approximately 60 °C. Hold at this temperature for about 30-60 minutes or until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction mixture. The product, propanamine, can be isolated by steam distillation from the alkaline solution or by solvent extraction.

  • Purification: Further purify the extracted amine by distillation.

Protocol 2: Modified Hofmann Rearrangement using PIDA

This protocol is adapted from a procedure for a different amide and should be optimized for butanamide.[8]

  • Preparation: Dissolve 1.0 equivalent of butanamide in a 1:1 mixture of 1,4-dioxane and water.

  • Base Addition: Add 3.5 equivalents of crushed potassium hydroxide (KOH) to the solution and stir for 5 minutes at room temperature.

  • Oxidant Addition: Add 1.2 equivalents of Phenyliodine diacetate (PIDA) to the suspension.

  • Reaction: Stir the suspension at room temperature for 18-24 hours.

  • Quenching: Quench the reaction by adding aqueous solutions of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and extract the aqueous layer multiple times.

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under vacuum. Purify the crude product via chromatography or distillation.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the bromination of butanamide.

G start Problem Observed: Low Yield or Impure Product check_reagents 1. Verify Reagent Stoichiometry (Amide:Br2:Base) start->check_reagents reagents_ok Stoichiometry Correct check_reagents->reagents_ok Yes reagents_bad Incorrect Stoichiometry --> Adjust Molar Ratios check_reagents->reagents_bad No check_temp 2. Review Temperature Profile temp_ok Profile Correct check_temp->temp_ok Yes temp_bad Temp Too Low/High --> Optimize Heating Step check_temp->temp_bad No analyze_side_products 3. Analyze Byproducts (TLC, GC-MS, NMR) side_product_urea Urea Detected --> Ensure Rapid Hydrolysis analyze_side_products->side_product_urea Urea side_product_sm Starting Material (SM) Remains --> Increase Temp/Time analyze_side_products->side_product_sm SM side_product_carbamate Carbamate Detected --> Check for Alcohol Solvent analyze_side_products->side_product_carbamate Carbamate reagents_ok->check_temp solution Optimized Reaction reagents_bad->solution temp_ok->analyze_side_products temp_bad->solution side_product_urea->solution side_product_sm->solution side_product_carbamate->solution

Caption: Troubleshooting workflow for the Hofmann rearrangement of butanamide.

References

Technical Support Center: Stereoselective α-Haloamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of α-haloamides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for achieving stereoselective synthesis of α-haloamides?

A1: The main strategies for stereoselective α-haloamide synthesis include organocatalysis, metal-based catalysis, and enzymatic catalysis. Organocatalytic methods often employ chiral amines or phase-transfer catalysts to control the stereochemistry of the halogenation step.[1][2] Metal-based catalysis can involve various transition metals to mediate asymmetric transformations.[3] A more recent and highly selective method is photoenzymatic catalysis, which utilizes engineered enzymes to achieve excellent chemo- and stereoselectivity.[4][5][6][7]

Q2: What are the common halogenating agents used in these reactions?

A2: Common electrophilic halogenating reagents include N-halosuccinimides (NCS for chlorination, NBS for bromination), and N-fluorobenzenesulfonimide (NFSI) for fluorination.[8][9] The choice of halogenating agent can be critical and is often dependent on the specific catalytic system being employed.

Q3: How can I synthesize the starting achiral α-haloamides?

A3: A classical and straightforward method for preparing achiral α-haloamides is the reaction of an α-haloacetyl halide (e.g., chloroacetyl chloride) with a corresponding amine.[8][10] Another common approach involves the amidation of α-halo esters, such as ethyl chloroacetate, with an amine.[11]

Q4: What are some downstream applications of the enantioenriched α-haloamide products?

A4: Enantioenriched α-haloamides are versatile synthetic intermediates. The halide can be displaced via SN2 reactions to form α-amino or α-oxyamides.[7] They can also be converted to the corresponding α-halocarboxylic acids or reduced to chiral α-methyl amines and α-chloroaldehydes, which can be further transformed into chiral terminal epoxides.[7]

Troubleshooting Guide

Issue 1: Low Enantioselectivity or Stereoselectivity

Low enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) is a common challenge in stereoselective synthesis. Below are potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
Suboptimal Catalyst The choice of catalyst is crucial. If using an organocatalyst, consider screening different chiral scaffolds. For enzymatic reactions, enzyme engineering or selecting a different variant can significantly improve stereoselectivity.[7][12]
Incorrect Solvent The polarity and nature of the solvent can influence the transition state of the reaction. Experiment with a range of solvents with varying polarities. Non-polar solvents may be beneficial in some cases to maintain catalyst activity.[13]
Inappropriate Reaction Temperature Lowering the reaction temperature can often enhance stereoselectivity by reducing the energy available for the formation of the undesired stereoisomer.[13]
Background Uncatalyzed Reaction A non-selective background reaction can compete with the desired catalytic pathway. Ensure the halogenating agent used has a minimal background reaction rate with the substrate under the reaction conditions.[9]
Moisture in the Reaction Trace amounts of water can negatively impact the reaction and lower the melting point of the product.[11] Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.
Issue 2: Low Yield

Low product yield can be attributed to several factors, from incomplete reactions to side product formation.

Potential Cause Troubleshooting Steps
Side Reactions A common side reaction is hydrodehalogenation of the starting material or the product.[7] Optimizing the catalyst and reaction conditions can help suppress this. In photoenzymatic reactions, protein engineering can enhance the preference for hydroalkylation over hydrodehalogenation.[7]
Catalyst Deactivation The catalyst may be degrading under the reaction conditions. Ensure the reaction conditions are compatible with the catalyst's stability. For instance, some catalysts are sensitive to air or moisture.
Inefficient Reaction Conditions Reaction time, temperature, and concentration of reagents can all impact yield. Perform optimization studies (e.g., a Design of Experiments approach) to identify the optimal parameter set.
Difficult Product Isolation The product may be difficult to separate from the reaction mixture. Re-evaluate the workup and purification procedure. Recrystallization or column chromatography may need to be optimized.[11]
Issue 3: Formation of Unexpected Side Products

The appearance of unexpected peaks in your analytical data (e.g., NMR, LC-MS) indicates the formation of side products.

Potential Cause Troubleshooting Steps
Dimerization or Polymerization The substrate or product may be unstable under the reaction conditions. Consider using more dilute conditions or adding a radical inhibitor if a radical pathway is suspected.
Reaction with Solvent The solvent may not be inert and could be participating in the reaction. Choose a more inert solvent.
Over-halogenation If the product can be halogenated further, this may occur. Use a stoichiometric amount of the halogenating agent or add it slowly to the reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for Photoenzymatic Asymmetric Synthesis of α-Chloroamides

This protocol is adapted from a method utilizing an engineered flavin-dependent "ene"-reductase.[4][5][6][7]

Materials:

  • Engineered "ene"-reductase

  • α,α-dichloroamide (substrate)

  • Alkene (substrate)

  • d-glucose-1-d1 (for in situ generation of deuterated FMNhq if needed for mechanistic studies)[7]

  • Buffer solution

  • Organic co-solvent (if necessary)

  • Cyan LED light source (λmax = 497 nm)[7]

Procedure:

  • In a reaction vessel, combine the engineered enzyme, α,α-dichloroamide, and alkene in the appropriate buffer.

  • If required, add any co-solvents or additives.

  • Seal the vessel and place it under an inert atmosphere (e.g., nitrogen or argon).

  • Irradiate the mixture with a cyan LED light source while maintaining a constant temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, GC).

  • Once the reaction is complete, quench the reaction and extract the product with an organic solvent.

  • Purify the product using column chromatography or recrystallization.

  • Determine the yield and enantiomeric excess of the α-chloroamide product.

Note: The specific enzyme variant, substrate concentrations, and reaction time will need to be optimized for each specific transformation.[7]

Visualizations

Diagram 1: General Workflow for Troubleshooting Stereoselectivity Issues

Troubleshooting_Workflow Start Low Stereoselectivity Observed CheckCatalyst Evaluate Catalyst Performance Start->CheckCatalyst CheckSolvent Screen Different Solvents CheckCatalyst->CheckSolvent CheckTemp Optimize Reaction Temperature CheckSolvent->CheckTemp CheckBackground Assess Uncatalyzed Background Reaction CheckTemp->CheckBackground CheckMoisture Ensure Anhydrous Conditions CheckBackground->CheckMoisture Optimization Systematic Optimization of Parameters CheckMoisture->Optimization Optimization->Start No Improvement Successful High Stereoselectivity Achieved Optimization->Successful Improved Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst Chiral Catalyst Enolate Chiral Enolate Intermediate Catalyst->Enolate + Amide Substrate Halogenation Stereoselective Halogenation Enolate->Halogenation + Halogenating Agent (X+) Product_Catalyst Product-Catalyst Complex Halogenation->Product_Catalyst Forms Chiral α-Haloamide Product_Catalyst->Catalyst - Product (Catalyst Regenerated) Product Chiral α-Haloamide Product Product_Catalyst->Product Amide Amide Substrate Amide->Enolate HalogenSource Halogenating Agent (X+) HalogenSource->Halogenation

References

Technical Support Center: Removal of Unreacted 2-Bromoacetyl Halide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted 2-bromoacetyl halide from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for removing excess 2-bromoacetyl halide?

The most common and straightforward method is to quench the reaction with an aqueous solution, followed by an extractive workup.[1] Unreacted 2-bromoacetyl halide readily hydrolyzes in the presence of water to form bromoacetic acid and the corresponding hydrohalic acid (e.g., HBr).[1][2][3] A subsequent wash with a mild aqueous base, like sodium bicarbonate solution, converts these acidic byproducts into their water-soluble salts, which are then easily removed into the aqueous layer during extraction.[1][4]

Q2: My target molecule is sensitive to water or basic conditions. What are my options?

For sensitive substrates, non-aqueous methods are recommended. The most effective alternative is using a solid-supported scavenger.[1] These are polymer resins functionalized with nucleophilic groups (e.g., amino groups) that covalently bind to the excess 2-bromoacetyl halide.[1][5][6] The resin-bound byproduct is then simply removed by filtration, avoiding an aqueous workup entirely.[1][6] This method is particularly advantageous for water- and base-sensitive products and for simplifying purification in parallel synthesis.[1]

Q3: Can I perform an aqueous quench if my product is only sensitive to bases, but not water?

Yes. If your product is base-sensitive, you can quench the reaction with cold water or a saturated ammonium chloride solution.[1] This will hydrolyze the unreacted 2-bromoacetyl halide to bromoacetic acid without introducing a basic environment.[1] However, removing the resulting bromoacetic acid from the organic layer may require multiple washes with water.[1]

Q4: What are "scavengers" in this context?

Scavengers are reagents added to a reaction mixture to react selectively with excess starting materials or byproducts, converting them into a form that is easily removed. They can be broadly categorized into:

  • Solid-Supported Scavengers : Insoluble polymer resins (e.g., Trisamine, SiliaBond Amine) that react with and sequester the acyl halide.[5][7] The key advantage is the simple filtration-based workup.[6]

  • Soluble Scavengers : Soluble nucleophiles, such as mercaptoalkanesulfonic acids, that react with the electrophile to form a highly water-soluble adduct.[1][8] This adduct is then removed via aqueous extraction.[1][8]

Q5: What are the primary safety concerns when working with 2-bromoacetyl halides?

2-bromoacetyl halides are highly reactive, corrosive, and lachrymatory compounds.[3][9] The quenching process, especially with water, is highly exothermic and releases hydrohalic acid gas (e.g., HBr, HCl).[2] It is critical to perform these operations in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and add the quenching agent slowly to a cooled (e.g., 0 °C) reaction mixture to control the exothermic reaction.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Violent/Uncontrolled Quenching The reaction with water is highly exothermic. Quenching at room temperature or adding the quenching agent too quickly.Always cool the reaction mixture to 0-10°C in an ice bath before quenching.[2] Add the aqueous solution slowly and dropwise while monitoring the temperature.[2] Diluting the reaction mixture with an inert solvent before quenching can also help dissipate heat.[2]
Product Contaminated with Bromoacetic Acid Incomplete hydrolysis of the acyl halide or insufficient washing during aqueous workup.Increase the number of washes (2-3 times) with a fresh saturated sodium bicarbonate solution.[1] Check the pH of the aqueous layer after the final basic wash to ensure it is neutral or slightly basic, confirming the acid has been neutralized and extracted.[1]
Formation of an Emulsion During Extraction Presence of polar byproducts or salts that stabilize the interface between the organic and aqueous layers.Add saturated brine (NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which helps break emulsions.[1][2] If the problem persists, you can filter the entire mixture through a pad of Celite.[2]
Low Yield of Desired Product The product may be partially water-soluble or may have decomposed during the workup.To minimize product loss into the aqueous phase, use a brine wash after the base wash.[1] If the product is sensitive to pH, maintain a low temperature (0-10°C) throughout the workup and avoid using strong bases.[2]
Presence of an Unsaturated Impurity Elimination of HBr from the product, often caused by exposure to strong or prolonged basic conditions during workup.Use a weak base like saturated sodium bicarbonate for neutralization instead of strong bases (e.g., NaOH, KOH).[2] Perform the wash quickly and at a low temperature.[2]

Comparison of Removal Methods

MethodPrinciple of RemovalAdvantagesDisadvantagesBest For
Aqueous Quench (Basic) Hydrolysis to bromoacetic acid, followed by neutralization and extraction of its water-soluble salt.[1][2][4]Inexpensive, fast, and effective for large-scale reactions.[1]Not suitable for water- or base-sensitive products. Can lead to emulsions.[1][2]Robust, stable products on a large scale.[1]
Aqueous Quench (Neutral) Hydrolysis to bromoacetic acid, followed by extraction with water.[1]Avoids basic conditions, protecting sensitive functional groups.[1]Less efficient at removing the acidic byproduct; may require many washes.[1]Products sensitive to base but stable in water.[1]
Solid-Supported Scavenger Covalent binding of the acyl halide to a functionalized polymer resin.[1][5][6]Simple filtration workup, avoids aqueous conditions, high purity.[1][6]Higher cost, limited capacity (requires a molar excess of resin).[1]Water/base-sensitive products, parallel synthesis, simplifying purification.[1]
Soluble Scavenger Reaction with a soluble nucleophile to form a highly water-soluble adduct.[1][8]Convenient for forming water-soluble byproducts that are easily extracted.[1]Requires an additional reagent and a subsequent aqueous extraction step to remove the adduct.[1]Cases where a standard quench is insufficient and a solid scavenger is not desired.[1]

Experimental Protocols

Protocol 1: Standard Aqueous Quench and Extraction

This protocol describes the removal of excess 2-bromoacetyl halide via hydrolysis and extraction with a basic solution.

Materials:

  • Reaction mixture in an organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Separatory funnel

  • Ice-water bath

Procedure:

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is critical to control the exothermic quench.[2]

  • Quenching: Slowly add saturated aqueous NaHCO₃ solution dropwise to the stirred reaction mixture. Vent the reaction vessel frequently, as CO₂ gas will evolve. Continue addition until gas evolution ceases.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (1-2 times) to ensure complete removal of acidic byproducts.[1]

    • Saturated brine solution (1 time) to remove residual water and salts.[1]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄).

  • Concentration: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, now free of 2-bromoacetyl halide and its acidic byproducts.

Protocol 2: Removal Using a Solid-Supported Scavenger

This protocol is ideal for reactions where the product is sensitive to water or basic conditions.

Materials:

  • Reaction mixture in an anhydrous organic solvent

  • Solid-supported scavenger resin (e.g., Tris(2-aminoethyl)amine resin, SiliaBond Amine)

  • Anhydrous solvent for rinsing

  • Reaction vessel with stirring

  • Filtration apparatus (e.g., Büchner funnel or fritted glass filter)

Procedure:

  • Resin Addition: Once the primary reaction is complete, add the solid-supported scavenger resin to the reaction mixture. A typical loading is 2-3 molar equivalents relative to the initial excess of 2-bromoacetyl halide.

  • Scavenging: Stir the resulting slurry at room temperature. The reaction time can vary from 1 to 12 hours. Monitor the disappearance of the unreacted 2-bromoacetyl halide by a suitable technique (e.g., TLC, LC-MS).

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Rinsing: Wash the collected resin with a small amount of fresh anhydrous solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings. Concentrate the solution under reduced pressure to yield the purified product.

Workflows and Decision Diagrams

G Diagram 1: Decision Workflow for Purification Method start Reaction Complete (Excess 2-Bromoacetyl Halide) product_stability Is the product sensitive to water or base? start->product_stability base_sensitivity Is the product sensitive ONLY to base? product_stability->base_sensitivity No scavenger Use Solid-Supported Scavenger product_stability->scavenger Yes neutral_quench Use Aqueous Quench (Neutral: Water) base_sensitivity->neutral_quench Yes basic_quench Use Aqueous Quench (Basic: NaHCO3) base_sensitivity->basic_quench No filtration Filtration to remove resin scavenger->filtration extraction Extractive Workup neutral_quench->extraction basic_quench->extraction end Purified Product filtration->end extraction->end

Caption: Decision tree for selecting a purification method.

G Diagram 2: Experimental Workflow for Aqueous Quench cluster_prep Preparation cluster_quench Quenching & Extraction cluster_isolate Isolation start 1. Reaction Mixture (Product + excess Acyl Halide) cool 2. Cool to 0°C start->cool quench 3. Slowly add sat. aq. NaHCO3 (Vent CO2!) cool->quench separate 4. Transfer to Separatory Funnel Separate Layers quench->separate wash_base 5. Wash Organic Layer with NaHCO3 separate->wash_base wash_brine 6. Wash Organic Layer with Brine wash_base->wash_brine dry 7. Dry Organic Layer (e.g., Na2SO4) wash_brine->dry filter_concentrate 8. Filter and Concentrate dry->filter_concentrate end Purified Product filter_concentrate->end

Caption: Step-by-step workflow for a standard aqueous quench.

References

Technical Support Center: Challenges in the Purification of Polar Amide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the purification of polar amide compounds. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.

Troubleshooting Guides

Question: My polar amide compound shows poor or no retention and elutes in the solvent front during reversed-phase chromatography. What can I do?

Answer: This is a frequent challenge with polar analytes on non-polar stationary phases like C18. Here are several strategies to improve retention:

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[1][2][3] It employs a polar stationary phase (e.g., silica, diol, or amide-bonded phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of an aqueous buffer.[1][3]

  • Utilize an Embedded Polar Group (EPG) Column: These are reversed-phase columns with a polar group (like an amide or carbamate) embedded in the alkyl chain.[4] This feature prevents the collapse of the stationary phase in highly aqueous mobile phases and provides alternative selectivity for polar compounds.[4]

  • Increase Mobile Phase pH for Basic Amides: For amides with basic functional groups, increasing the mobile phase pH (to at least two units above the pKa of the amine) can suppress their ionization, making them more hydrophobic and increasing retention on a reversed-phase column.[1]

  • Employ Ion-Exchange Chromatography (IEC): If your amide has an ionizable group, IEC can be a powerful tool. For amides with basic functionalities, a strong cation exchange (SCX) media can be used to capture the compound, which is then released with a basic solvent.[5]

Question: I am observing significant peak tailing for my polar amide during HPLC analysis. How can I improve the peak shape?

Answer: Peak tailing for polar amides, especially those with basic functional groups, is often caused by secondary interactions with acidic residual silanol groups on silica-based columns.[6][7] Here’s how you can mitigate this issue:

  • Add a Basic Modifier to the Mobile Phase: For normal-phase chromatography on silica gel, adding a small amount of a basic additive like triethylamine (TEA), diethylamine (DEA), or ammonium hydroxide can mask the silanol groups and improve peak shape.[1][8]

  • Use a Lower pH Mobile Phase in Reversed-Phase: For basic compounds, lowering the mobile phase pH (e.g., to 2-3) protonates the silanol groups, reducing their interaction with the protonated basic analyte.[9]

  • Increase Buffer Strength: A higher buffer concentration (10-50 mM) in the mobile phase can also help to minimize secondary ionic interactions.[9]

  • Use an End-Capped Column: High-quality, end-capped columns have fewer free silanol groups, leading to better peak shapes for basic compounds.[6]

  • Consider a Different Stationary Phase: If tailing persists, switching to a more inert stationary phase or a different chromatography mode like HILIC or SFC may be necessary.[1][10]

Question: My polar amide appears to be degrading on the silica gel column, leading to low recovery. What are my options?

Answer: The acidic nature of silica gel can cause the degradation of sensitive amide compounds.[11] Here are alternative purification strategies:

  • Use a Deactivated Stationary Phase: You can deactivate silica gel by flushing it with a solvent containing a base like triethylamine before running the chromatography.[12] Alternatively, using less acidic stationary phases like alumina or Florisil can be effective.[12][13]

  • Employ Reversed-Phase Chromatography: The non-polar stationary phase in reversed-phase chromatography is generally less likely to cause acid-catalyzed degradation.[1]

  • Utilize Non-Chromatographic Techniques:

    • Recrystallization: If your amide is a solid, recrystallization is an excellent method for purification. Finding a suitable solvent system where the amide has high solubility at elevated temperatures and low solubility at cooler temperatures is key.[11]

    • Acid-Base Extraction: For amides with basic functional groups, this technique can separate them from neutral or acidic impurities. The basic amide is protonated with an aqueous acid to become water-soluble, while non-basic impurities remain in the organic phase.[1][14]

Experimental Protocols

Table 1: High pH Reversed-Phase Chromatography for Polar Basic Amides
ParameterRecommendation
Stationary Phase pH-stable reversed-phase column (e.g., hybrid silica or polymer-based C18).
Mobile Phase A Aqueous buffer with a high pH (e.g., 10 mM ammonium bicarbonate, pH 10).[1]
Mobile Phase B Acetonitrile or Methanol.[1]
Gradient Start with a low percentage of organic solvent (e.g., 5% B) and gradually increase to a high percentage (e.g., 95% B).
Caution Ensure your column and HPLC system are compatible with high pH mobile phases.[1]
Table 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Highly Polar Amides
ParameterRecommendation
Stationary Phase HILIC-specific column (e.g., silica, diol, or amide-bonded phase).[1][3]
Mobile Phase A (Weak) Acetonitrile.[1]
Mobile Phase B (Strong) Water or an aqueous buffer (e.g., 10 mM ammonium formate or acetate).[1]
Gradient Start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the aqueous component (e.g., to 40% B).[1]
Detection UV or Mass Spectrometry (MS). Volatile buffers like ammonium formate are MS-compatible.[1]
Detailed Protocol: Acid-Base Extraction for a Basic Amide
  • Dissolution: Dissolve the crude reaction mixture containing the basic amide in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).[1]

  • Acidification: Transfer the solution to a separatory funnel and add an aqueous acid solution (e.g., 1 M HCl).[1]

  • Extraction: Shake the funnel vigorously to allow the protonation of the basic amide, which will then move into the aqueous layer as a salt. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. Wash the organic layer again with the aqueous acid to ensure complete extraction of the amide. Combine all aqueous extracts.[1]

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated sodium bicarbonate) until the solution is basic. This will deprotonate the amide salt, causing the neutral amide to precipitate or form an immiscible layer.[1]

  • Final Extraction and Drying: Extract the purified neutral amide back into an organic solvent. Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent to obtain the purified amide.[1]

Visualizations

TroubleshootingWorkflow start Start: Purification of a Polar Amide check_retention Problem: Poor retention in Reversed-Phase? start->check_retention check_peak_shape Problem: Peak Tailing? check_retention->check_peak_shape No solution_retention Solutions: - HILIC - High pH RP-HPLC - Ion-Exchange - EPG Column check_retention->solution_retention Yes check_stability Problem: Compound Degradation / Low Recovery? check_peak_shape->check_stability No solution_peak_shape Solutions: - Add Mobile Phase Modifier (e.g., TEA) - Adjust pH - Use End-Capped Column check_peak_shape->solution_peak_shape Yes success Successful Purification check_stability->success No solution_stability Solutions: - Use Inert Phase (Alumina) - Recrystallization - Acid-Base Extraction check_stability->solution_stability Yes solution_retention->check_peak_shape solution_peak_shape->check_stability solution_stability->success

Caption: A troubleshooting workflow for purifying polar amide compounds.

PurificationSelection start Select Purification Technique for Polar Amide is_ionizable Is the amide ionizable? start->is_ionizable is_silica_stable Is the amide stable on silica? is_ionizable->is_silica_stable No iec Ion-Exchange Chromatography is_ionizable->iec Yes is_solid Is the amide a solid? is_silica_stable->is_solid No normal_phase Normal-Phase (with modifier) is_silica_stable->normal_phase Yes recrystallization Recrystallization is_solid->recrystallization Yes rp_hplc Reversed-Phase HPLC (High pH or EPG) is_solid->rp_hplc No hilich HILIC rp_hplc->hilich If poor retention

Caption: A decision tree for selecting a suitable purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a new polar amide?

A1: A good starting point is to first assess the compound's properties. Use Thin Layer Chromatography (TLC) with both normal-phase (e.g., silica with ethyl acetate/hexane) and reversed-phase plates to gauge its polarity. Check its solubility in common chromatography solvents. Based on this initial assessment, you can choose a primary technique. For very polar amides, HILIC or reversed-phase with a highly aqueous mobile phase are often good starting points.

Q2: Can I use normal-phase chromatography for very polar amides that don't move from the baseline even in 100% ethyl acetate?

A2: Yes, for highly polar compounds, you may need a more aggressive solvent system in normal-phase chromatography. A common approach is to use a mixture of dichloromethane or ethyl acetate with methanol. For basic amides, adding a small percentage of ammonium hydroxide in methanol to your mobile phase can help with elution and peak shape.[12]

Q3: How can I improve the separation of my polar amide from other closely eluting polar impurities?

A3: To improve resolution between closely eluting peaks, you need to alter the selectivity of your chromatographic system. This can be achieved by:

  • Changing the stationary phase: Switching from a C18 to a phenyl-hexyl or an embedded polar group column in reversed-phase, or trying a different type of HILIC column (e.g., diol vs. amide) can alter elution order.[15]

  • Modifying the mobile phase: Adjusting the pH or changing the organic modifier (e.g., acetonitrile vs. methanol) can impact selectivity.

  • Using an orthogonal technique: If one method provides poor separation, a technique with a different separation mechanism (e.g., 2D chromatography coupling normal-phase and reversed-phase) can be very effective.[16]

Q4: My polar amide is a solid. Should I always choose recrystallization over chromatography?

A4: Recrystallization can be a highly efficient and cost-effective purification method for solids, often yielding very pure material.[11] It is an excellent first choice if you can find a suitable solvent. However, if your compound is impure with byproducts that have similar solubility profiles, or if you are working on a very small scale, chromatography might be necessary to achieve the desired purity.[11]

Q5: Are there any non-chromatographic purification options for polar amides that are not solid?

A5: Yes, if your polar amide is an oil or a liquid and has a basic functional group, acid-base extraction can be a very effective liquid-liquid extraction technique to remove neutral or acidic impurities.[1] If the amide is thermally stable, distillation could be an option, although this is less common for highly polar compounds which often have high boiling points.

References

Preventing racemization during nucleophilic substitution of 2-bromobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Racemization During Nucleophilic Substitution of 2-Bromobutanamide

Welcome to the technical support center. This resource provides targeted guidance for researchers, scientists, and drug development professionals encountering stereochemical challenges during the nucleophilic substitution of chiral α-halo amides like this compound.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue with this compound?

A1: Racemization is the process that converts an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemic mixture). For a chiral molecule like (S)-2-bromobutanamide or (R)-2-bromobutanamide, the stereocenter at the second carbon is crucial for its biological activity. Racemization leads to a 50:50 mixture of (R) and (S) forms, resulting in a loss of stereochemical purity, which is often detrimental in pharmaceutical applications where only one enantiomer is active or safe.

Q2: Which nucleophilic substitution mechanism, Sₙ1 or Sₙ2, is responsible for racemization?

A2: The Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism is the primary cause of racemization. This pathway proceeds through a planar, sp²-hybridized carbocation intermediate. The incoming nucleophile can attack this flat intermediate from either face with nearly equal probability, leading to both inversion and retention of configuration, and thus a racemic product.[1] In contrast, the Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism involves a backside attack that leads to a predictable inversion of stereochemistry (Walden inversion).[1]

Q3: How can I promote the Sₙ2 pathway and suppress the Sₙ1 pathway to prevent racemization?

A3: To favor the stereospecific Sₙ2 pathway, you should control several key reaction parameters:

  • Substrate: this compound is a secondary halide, which can undergo both Sₙ1 and Sₙ2 reactions. Your choice of other conditions is therefore critical.

  • Nucleophile: Use a strong, high-concentration nucleophile.[2] Strong nucleophiles favor the bimolecular Sₙ2 mechanism, which is dependent on the nucleophile's concentration.[2]

  • Solvent: Employ a polar aprotic solvent.[3][4] Solvents like acetone, DMSO, or DMF are ideal as they solvate the cation but leave the anionic nucleophile free and highly reactive.[5] Polar protic solvents (like water or alcohols) can stabilize the carbocation intermediate, favoring the Sₙ1 pathway.[4]

  • Temperature: Keep the reaction temperature low. Lower temperatures favor the more ordered transition state of the Sₙ2 reaction over the higher-activation-energy Sₙ1 pathway.[6][7]

Q4: Can the amide group in this compound participate in the reaction?

A4: Yes, the adjacent amide group can play a crucial role through Neighboring Group Participation (NGP) . The lone pair of electrons on the amide's nitrogen or oxygen can act as an internal nucleophile, attacking the electrophilic carbon and displacing the bromide ion. This forms a cyclic intermediate (an aziridinone or similar species). An external nucleophile then attacks this intermediate, resulting in a net retention of the original stereochemistry. This is a powerful method to prevent racemization and inversion.[8][9]

Troubleshooting Guide

Problem: My final product is a racemic or partially racemic mixture. What went wrong?

This common issue can be diagnosed by examining your experimental setup. Use the following guide to identify and solve the problem.

// Nodes start [label="Racemic Product\nObserved", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_solvent [label="What solvent was used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_protic [label="Polar Protic\n(e.g., H₂O, EtOH, MeOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; s_protic [label="Solution: Switch to a Polar Aprotic\nSolvent (e.g., Acetone, DMSO, DMF).\nProtic solvents stabilize carbocations,\nfavoring the Sₙ1 (racemization) pathway.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; a_aprotic [label="Polar Aprotic", fillcolor="#F1F3F4", fontcolor="#202124"];

q_nucleophile [label="Was the nucleophile\nstrong and concentrated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_weak_nu [label="Weak or Dilute", fillcolor="#F1F3F4", fontcolor="#202124"]; s_weak_nu [label="Solution: Increase nucleophile\nconcentration or switch to a stronger\nnucleophile. Sₙ2 rate is dependent\non [Nu⁻].", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; a_strong_nu [label="Strong and Concentrated", fillcolor="#F1F3F4", fontcolor="#202124"];

q_temp [label="Was the reaction\ntemperature controlled?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_high_temp [label="High or Uncontrolled Temp.", fillcolor="#F1F3F4", fontcolor="#202124"]; s_high_temp [label="Solution: Lower the reaction temperature\n(e.g., 0 °C or below). Higher temperatures\nprovide activation energy for the Sₙ1\npathway.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; a_low_temp [label="Low and Controlled Temp.", fillcolor="#F1F3F4", fontcolor="#202124"];

end_node [label="Consider Advanced Strategies:\n- Neighboring Group Participation\n- Chiral Auxiliaries", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q_solvent; q_solvent -> a_protic [label="Protic"]; a_protic -> s_protic; q_solvent -> a_aprotic [label="Aprotic"]; a_aprotic -> q_nucleophile;

q_nucleophile -> a_weak_nu [label="No"]; a_weak_nu -> s_weak_nu; q_nucleophile -> a_strong_nu [label="Yes"]; a_strong_nu -> q_temp;

q_temp -> a_high_temp [label="No"]; a_high_temp -> s_high_temp; q_temp -> a_low_temp [label="Yes"]; a_low_temp -> end_node; }

Caption: Troubleshooting workflow for diagnosing sources of racemization.

Visualizing Reaction Mechanisms

Understanding the mechanistic pathways is key to controlling the stereochemical outcome.

ReactionPathways

Caption: Comparison of Sₙ2 (inversion) and Sₙ1 (racemization) pathways.

NGP start { (S)-2-Bromobutanamide |  C=O |  N-H } intermediate { Cyclic Intermediate (Aziridinone) | Stereocenter Inverted } start:f1->intermediate Intramolecular Sₙ2 (Amide N attacks, Br⁻ leaves) product { (S)-Product |  C=O |  N-H } intermediate->product External Nu⁻ attacks carbonyl C (Sₙ2-like) outcome Result: Net RETENTION of Stereochemistry

Caption: NGP by the amide group leads to retention of stereochemistry.

Data Summary

The choice of reaction conditions directly impacts the stereochemical outcome. The following tables summarize these effects.

Table 1: Influence of Reaction Conditions on Sₙ1 vs. Sₙ2 Pathways

FactorFavors Sₙ1 (Racemization)Favors Sₙ2 (Inversion)Rationale
Nucleophile Weak, neutral (e.g., H₂O, ROH)Strong, anionic (e.g., CN⁻, N₃⁻, RS⁻)The Sₙ2 rate is directly proportional to the nucleophile's strength and concentration.[10]
Solvent Polar Protic (e.g., ethanol, water)Polar Aprotic (e.g., DMSO, acetone, DMF)Protic solvents stabilize the Sₙ1 carbocation; aprotic solvents enhance nucleophilicity.[4]
Temperature Higher TemperaturesLower TemperaturesSₙ1 has a higher activation energy; lower temperatures favor the Sₙ2 pathway.[6]
Leaving Group Good (e.g., I⁻ > Br⁻ > Cl⁻)Good (e.g., I⁻ > Br⁻ > Cl⁻)A good leaving group accelerates both Sₙ1 and Sₙ2 reactions.[1]

Table 2: Expected Stereochemical Outcomes of Different Strategies

MethodKey FeatureExpected Primary ProductEnantiomeric Excess (e.e.)
Sₙ1 Dominant Carbocation intermediateRacemic Mixture~0%
Optimized Sₙ2 Concerted backside attackInversion of configurationHigh (>95%)
Neighboring Group Internal Sₙ2 followed by external Sₙ2Retention of configurationHigh (>95%)
Chiral Auxiliary Diastereoselective alkylationControlled by auxiliaryVery High (>99%)
Experimental Protocols

Protocol 1: Stereoinvertive Sₙ2 Synthesis of (R)-2-Azidobutanamide

This protocol is designed to maximize the Sₙ2 pathway and achieve inversion of configuration starting from (S)-2-bromobutanamide.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (S)-2-bromobutanamide (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M).

  • Reaction Setup: Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: Add sodium azide (NaN₃, 1.5 eq) to the stirred solution in one portion.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield (R)-2-azidobutanamide.

  • Analysis: Confirm the product structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (e.e.) using chiral HPLC.

Protocol 2: Diastereoselective Alkylation using an Evans Chiral Auxiliary

This advanced protocol demonstrates how to achieve high stereocontrol by temporarily attaching the butanoyl group to a chiral auxiliary.[11][12]

  • Acylation of Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq) dropwise. After 15 minutes, add butanoyl chloride (1.1 eq) and stir for 1 hour at 0 °C. Quench with aqueous NH₄Cl and extract to isolate the N-butanoyloxazolidinone.

  • Enolate Formation: Dissolve the acylated auxiliary in anhydrous THF and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) dropwise and stir for 30 minutes to form the (Z)-enolate.

  • Diastereoselective Bromination: At -78 °C, add a solution of N-Bromosuccinimide (NBS, 1.2 eq) in THF dropwise. Stir for 2 hours at -78 °C. Quench with saturated aqueous sodium thiosulfate.

  • Nucleophilic Substitution: (This step replaces the original alkylation with a substitution on the now chiral substrate). To the α-bromo imide product in a polar aprotic solvent (e.g., acetonitrile) at low temperature, add the desired nucleophile (e.g., KCN with a phase-transfer catalyst). The bulky auxiliary will direct the attack to the opposite face, ensuring high diastereoselectivity.

  • Auxiliary Cleavage: After purification of the substituted product, cleave the auxiliary using lithium hydroxide and hydrogen peroxide in a THF/water mixture at 0 °C.[13] This releases the enantiomerically pure substituted butanoic acid, which can then be converted to the amide.

  • Analysis: Confirm high diastereomeric excess (d.e.) of the intermediate by ¹H NMR or achiral GC/HPLC.[13] After cleavage, confirm the final product's high enantiomeric excess (e.e.) by chiral HPLC.

References

Technical Support Center: Alternative Reagents for the Amidation of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for amidation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of alternative reagents for the amidation of carboxylic acids.

Troubleshooting Guides & FAQs

This section provides solutions to common issues encountered during amidation reactions using various alternative coupling reagents.

Carbodiimide Reagents (DCC, EDC, DIC)

Q1: My amidation reaction using EDC/HOBt is giving a low yield. What are the possible causes and solutions?

A1: Low yields in EDC/HOBt couplings can stem from several factors:

  • Moisture: EDC is hygroscopic and can be hydrolyzed by water, rendering it inactive. Ensure all reagents and solvents are anhydrous.[1]

  • Incorrect Stoichiometry: Using incorrect ratios of coupling agents and additives can impact the yield. A common starting point is to use 1.1-1.5 equivalents of EDC and 1.1-1.2 equivalents of HOBt relative to the carboxylic acid.[2]

  • Suboptimal pH: The reaction pH is critical. For EDC-mediated couplings, the optimal pH is typically between 4.0 and 6.0.[3][4]

  • Side Reactions: The primary side reaction is the formation of a stable N-acylurea from the O-acylisourea intermediate, which halts the desired reaction.[5][6] The use of additives like HOBt or NHS helps to minimize this by converting the O-acylisourea to a more stable active ester.[7]

Troubleshooting Steps:

  • Ensure all glassware is oven-dried and solvents are anhydrous.

  • Use fresh, high-quality EDC and HOBt.

  • Optimize the stoichiometry of your reagents.

  • If your amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to liberate the free amine.[2]

  • Consider pre-activating the carboxylic acid with EDC and HOBt for 15-30 minutes before adding the amine.[8]

Q2: I am having trouble removing the dicyclohexylurea (DCU) byproduct from my DCC-mediated reaction. What is the best way to do this?

A2: Dicyclohexylurea (DCU) is notoriously insoluble in many common organic solvents, which can make its removal challenging.[9][10][11] Here are several effective methods for its removal:

  • Filtration: DCU often precipitates out of the reaction mixture (especially in solvents like dichloromethane). Simple filtration can remove the bulk of the byproduct.[10]

  • Solvent Precipitation/Washing:

    • Dissolve the crude reaction mixture in a minimal amount of a solvent in which your product is soluble but DCU is not, such as cold acetonitrile or ethyl acetate, and then filter.[9][12]

    • Washing the crude product with a solvent like diethyl ether or hexanes can also help remove residual DCU.[2]

  • Chromatography: While sometimes challenging due to the slow dissolution of DCU in common eluents, column chromatography can be effective. Adding a small amount of a more polar solvent like chloroform to your eluent can help to dissolve the DCU and allow for better separation.[9]

  • Aqueous Workup: For some products, an acidic wash (e.g., with 0.5 N HCl) followed by a basic wash (e.g., with saturated sodium bicarbonate) can help to remove DCU and other impurities.[12]

Q3: My reaction with a carbodiimide is still sluggish even with HOBt. Are there any other additives I can use?

A3: Yes, several other additives can be used to improve the efficiency of carbodiimide-mediated couplings:

  • N-Hydroxysuccinimide (NHS) and its water-soluble analog (Sulfo-NHS): These are commonly used to form more stable active esters that are less prone to hydrolysis than the O-acylisourea intermediate.[7]

  • OxymaPure® (Ethyl 2-cyano-2-(hydroximino)acetate): This is a non-explosive alternative to HOBt and has been shown to provide high coupling rates with low racemization.[13][14]

  • 4-(Dimethylamino)pyridine (DMAP): Used in catalytic amounts, DMAP can significantly accelerate the reaction, particularly in esterifications. However, it can also increase the risk of racemization in peptide couplings.[15]

Phosphonium Salt Reagents (e.g., BOP, PyBOP)

Q1: I am observing low or no product yield in my BOP-mediated coupling. What should I do?

A1: Low yields with BOP reagent can be due to several reasons:

  • Reagent Decomposition: BOP is sensitive to moisture and can decompose if not stored and handled under anhydrous conditions.[16]

  • Insufficient Base: A non-nucleophilic base, such as DIPEA, is crucial for the deprotonation of the carboxylic acid, which initiates the activation process.[17] Using too little base can lead to an incomplete reaction.

  • Incorrect Stoichiometry: Typically, a slight excess of the BOP reagent and base is used. For solid-phase synthesis, common conditions involve 3 equivalents of BOP and Boc-amino acid with 5.3 equivalents of DIPEA.[18]

Troubleshooting Steps:

  • Use fresh, high-purity BOP reagent and ensure all solvents and glassware are anhydrous.[16]

  • Optimize the amount of base used. A general guideline is 1.0 to 5.3 equivalents of a tertiary amine base per equivalent of the carboxylic acid.[17]

  • Pre-activate the carboxylic acid with BOP and the base before adding the amine.[17]

  • If the reaction is still slow, consider increasing the reaction time or temperature (e.g., from 0 °C to room temperature).[17]

Q2: Are there any safety concerns with using BOP reagent?

A2: Yes, a significant drawback of the BOP reagent is that it produces hexamethylphosphoramide (HMPA) as a byproduct, which is a known carcinogen.[8][19] Due to this, alternative phosphonium reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often preferred as they do not generate HMPA.[2][8]

Silicon-Based Reagents (e.g., MTM)

Q1: My amidation reaction using methyltrimethoxysilane (MTM) is not going to completion. What could be the issue?

A1: While MTM is an effective reagent for direct amidation, several factors can lead to incomplete reactions:

  • Insufficient Reagent: A stoichiometric excess of MTM is often required to drive the reaction to completion. Optimization studies have shown that 250 mol % of MTM can be effective.

  • Reaction Temperature: The reaction is typically carried out at elevated temperatures, such as in refluxing toluene.

  • Amine Basicity: The basicity of the amine can affect the reaction. More basic amines can contribute to the condensation of the silanol catalyst into an inactive disiloxane.[1]

Troubleshooting Steps:

  • Increase the amount of MTM used in the reaction.

  • Ensure the reaction is heated to a sufficient temperature (e.g., refluxing toluene).

  • For less reactive amines, consider longer reaction times.

Q2: I am observing a methyl ester byproduct in my MTM-mediated amidation. How can I avoid this?

A2: The formation of a methyl ester byproduct can occur due to the competitive attack of methanol (a byproduct of the silyl ester formation) on the activated carboxylic acid. While this can be a side reaction, the developed workup procedure for MTM-mediated amidations is designed to remove this impurity. The use of an aqueous NaOH solution during workup will hydrolyze the unwanted methyl ester.

Data Presentation

The following tables summarize the performance of various alternative amidation reagents across a range of substrates. Yields are highly dependent on the specific substrates and reaction conditions, and the data presented here are representative examples from the literature.

Table 1: Comparison of Amidation Reagent Performance

Coupling ReagentCarboxylic AcidAmineSolventTemp (°C)Time (h)Yield (%)Reference
DCC/HOBt N-Boc-Phe-OHH-Gly-OMeDCMRT1292[2] (hypothetical example based on typical yields)
EDC/HOBt Benzoic AcidBenzylamineDMFRT1295[15] (hypothetical example based on typical yields)
BOP Z-Phe-OHH-Val-OMeDMFRT298[13] (hypothetical example based on typical yields)
in situ PPh₃/NCPhth Benzoic AcidBenzylamineCH₃CNRT1290
MTM Phenylacetic AcidBenzylamineToluene1101695
MTM Benzoic AcidAnilineToluene1101685

Table 2: Yield Comparison for the Amidation of Benzoic Acid with Benzylamine

Coupling ReagentAdditiveSolventYield (%)Reference
DCC HOBtDCM~90-95
EDC HOBtDMF~90-95[15]
HATU -DMF>95[13]
PyBOP -DMF>95[13]
MTM -Toluene91

Experimental Protocols

Protocol 1: General Procedure for Amidation using DCC/HOBt
  • To a stirred solution of the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in an appropriate anhydrous solvent (e.g., DCM or DMF) at 0 °C, add DCC (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the amine (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for Amidation using in situ Generated Phosphonium Salts
  • To a solution of the carboxylic acid (1.0 eq), triphenylphosphine (1.5 eq), and N-chlorophthalimide (1.5 eq) in an anhydrous solvent (e.g., acetonitrile) at room temperature, add the amine (3.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Amidation using Methyltrimethoxysilane (MTM)
  • To a solution of the carboxylic acid (1.0 eq) and the amine (1.0-1.5 eq) in toluene, add MTM (2.5 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and volatile byproducts.

  • To the residue, add a mixture of THF and aqueous NaOH solution and stir for 1 hour to hydrolyze any unreacted MTM and methyl ester byproducts.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the pure amide.

Mandatory Visualizations

Amidation_Reagent_Selection_Workflow start Start: Amidation of a Carboxylic Acid substrate_analysis Analyze Substrates: - Steric hindrance? - Electron-donating/withdrawing groups? - Racemization risk? start->substrate_analysis scale_cost Consider Scale and Cost: - Large scale? - Cost constraints? substrate_analysis->scale_cost safety_byproducts Safety and Byproduct Concerns: - Carcinogenic byproducts? - Difficult to remove byproducts? scale_cost->safety_byproducts reagent_choice Choose Reagent Class safety_byproducts->reagent_choice carbodiimides Carbodiimides (DCC, EDC, DIC) - Cost-effective - Widely applicable reagent_choice->carbodiimides Cost-sensitive, standard coupling phosphonium Phosphonium Salts (BOP, PyBOP) - High efficiency - Low racemization reagent_choice->phosphonium Difficult coupling, racemization-prone silicon Silicon-Based (MTM) - Safe - Easy workup reagent_choice->silicon Safety and green chemistry are priorities other Other Reagents (HATU, COMU, etc.) - High reactivity for difficult couplings reagent_choice->other Very challenging substrates dcc_q Insoluble byproduct (DCU) acceptable? carbodiimides->dcc_q bop_q HMPA byproduct a concern? phosphonium->bop_q edc_dic Use EDC or DIC - Water-soluble byproducts dcc_q->edc_dic No dcc Use DCC dcc_q->dcc Yes pybop Use PyBOP or other safer alternatives bop_q->pybop Yes bop Use BOP bop_q->bop No

Caption: A decision workflow for selecting an appropriate amidation reagent.

Carbodiimide_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea Carbodiimide Carbodiimide (R'-N=C=N-R') Carbodiimide->O_Acylisourea Amide Amide (R-CO-NHR'') O_Acylisourea->Amide + Amine Urea Urea Byproduct O_Acylisourea->Urea N_Acylurea N-Acylurea Byproduct (Side Reaction) O_Acylisourea->N_Acylurea Rearrangement Active_Ester Active Ester Intermediate O_Acylisourea->Active_Ester + Additive Amine Amine (R''-NH2) Amine->Amide Additive Additive (e.g., HOBt, NHS) Active_Ester->Amide + Amine

Caption: Mechanism of carbodiimide-mediated amidation.

Phosphonium_Salt_Mechanism PPh3 Triphenylphosphine (PPh₃) Phosphonium_Salts In situ generated Chloro- and Imido- Phosphonium Salts PPh3->Phosphonium_Salts NCPhth N-Chlorophthalimide NCPhth->Phosphonium_Salts Acyloxyphosphonium Acyloxyphosphonium Salt Intermediate Phosphonium_Salts->Acyloxyphosphonium RCOOH Carboxylic Acid (R-COOH) RCOOH->Acyloxyphosphonium Amide Amide (R-CO-NHR') Acyloxyphosphonium->Amide + Amine Ph3PO Triphenylphosphine Oxide (Ph₃PO) Acyloxyphosphonium->Ph3PO Amine Amine (R'-NH₂) Amine->Amide

Caption: In situ generation and mechanism of phosphonium salt reagents.

References

Troubleshooting difficult amide bond formation with hindered substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amide bond formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenging amide coupling reactions, particularly those involving sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction using EDC/HOBt or HATU is giving low to no yield. What are the common causes for failure with hindered substrates?

A1: Standard coupling conditions often fail with sterically hindered carboxylic acids or amines due to several factors:

  • Low Reactivity of Coupling Partners: Steric bulk around the carboxylic acid or the amine nitrogen significantly slows down the rate of reaction. The nucleophilic attack of the amine on the activated acid is sterically shielded.[1][2]

  • Inefficient Carboxylic Acid Activation: While reagents like HATU and EDC/HOBt are robust, the activated intermediates they form (e.g., O-acylisourea for EDC) may not be reactive enough to couple with a poorly nucleophilic, hindered amine.[3][4]

  • Side Reactions: The highly reactive activated intermediate can decompose or undergo side reactions if the desired reaction with the hindered amine is too slow.[2] For example, with carbodiimides, the activated O-acylisourea can rearrange to a stable N-acylurea, halting the reaction.[5] With uronium reagents like HATU, the amine can react with the coupling reagent itself to form a guanidinium byproduct.

  • Poor Solubility: Reactants that are not fully dissolved in the chosen solvent will exhibit diminished reaction rates.[2]

Q2: I've confirmed that an activated ester is formed via LCMS, but the reaction with my hindered amine does not proceed. What should I try next?

A2: If the carboxylic acid is activated but the coupling fails, the issue lies with the reactivity of the amine or the stability of the activated intermediate.[4] Here are some strategies:

  • Increase Reaction Temperature: For difficult couplings, increasing the temperature can provide the necessary energy to overcome the activation barrier. Reactions can be heated, sometimes up to 80 °C or higher, though this should be done cautiously to avoid decomposition of starting materials or products.[3][6]

  • Switch to a More Reactive Coupling Reagent: Move from standard carbodiimide or HATU/HBTU reagents to more potent options.

    • Phosphonium Salt Reagents: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are known to be highly effective for hindered couplings, including those involving N-methyl amino acids.[6]

    • Acyl Fluoride Precursors: Converting the carboxylic acid to an acyl fluoride in situ creates a small, highly reactive intermediate. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH have proven effective where other methods failed.[3][7][8][9]

    • COMU: This newer uronium reagent, based on OxymaPure, is highly reactive, sometimes superior to HATU for hindered couplings, and avoids the use of potentially explosive HOBt/HOAt additives.[5]

  • Change the Solvent: The choice of solvent can significantly impact reaction rates. While DMF and DCM are common, sometimes a switch to a solvent like NMP or acetonitrile can be beneficial.[10][11]

Q3: What are the best practices for setting up a coupling reaction with a hindered, low-nucleophilicity amine?

A3: For challenging amines, the order of addition and choice of reagents are critical.

  • Pre-activation: Activate the carboxylic acid before introducing the amine. This involves mixing the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) for a short period (5-15 minutes) before adding the amine.[12] This ensures the activated species is formed and ready to react, minimizing side reactions with the coupling reagent itself.

  • Use a Stronger, Non-Nucleophilic Base: A base is required to neutralize acids generated during the reaction.[13] Diisopropylethylamine (DIPEA) is often preferred over triethylamine (TEA) due to its greater steric bulk, which minimizes its potential to act as a nucleophile.[13]

  • Consider Additives: For carbodiimide-based couplings (EDC, DCC, DIC), additives are crucial. While HOBt is standard, HOAt (1-Hydroxy-7-azabenzotriazole) and OxymaPure generate more reactive esters and are more effective at suppressing racemization.[14]

  • Convert to an Acyl Chloride: As a more forceful approach, the carboxylic acid can be converted to an acyl chloride using reagents like oxalyl chloride or thionyl chloride.[4][15] Acyl chlorides are significantly more reactive than in-situ activated esters. However, this method is harsher and may not be suitable for sensitive substrates.[14]

Q4: Can you provide a comparison of coupling reagents for a typically difficult reaction?

A4: The following table summarizes the reported effectiveness of various coupling agents for a challenging model reaction between a hindered acid and a hindered/electron-poor amine.

Coupling Agent(s)BaseTemperatureTimeConversion (%)Reference
HATUDIPEARoom Temp.4 days17[3]
EDC / HOBt-Room Temp.24 hours0[3]
DCC / DMAP-40 °C5 days0[3]
Ghosez's Reagent-Room Temp.4 days9[3]
BTFFH / Pyridine Pyridine80 °C 12 hours >95 [3]

This data illustrates a case where standard methods failed, but an in-situ acyl fluoride formation method (BTFFH) at elevated temperature succeeded.

Troubleshooting Workflow

If you are encountering issues with a hindered amide bond formation, follow this logical troubleshooting workflow.

G Start Reaction Start: Hindered Acid + Hindered Amine Standard Standard Coupling? (e.g., HATU/DIPEA or EDC/HOBt) Start->Standard LowYield Low / No Yield? Standard->LowYield CheckActivation Check Acid Activation (LCMS for active ester) LowYield->CheckActivation Yes Success Success! LowYield->Success No Optimize Optimize Conditions: - Increase Temperature - Change Solvent - Pre-activate Acid CheckActivation->Optimize Activation OK Reagent Change Coupling Reagent Class CheckActivation->Reagent No Activation Optimize->LowYield Re-evaluate Phosphonium Use Phosphonium Reagent (e.g., PyBOP, PyAOP) Reagent->Phosphonium AcylFluoride Use Acyl Fluoride Reagent (e.g., TFFH, BTFFH, COMU) Reagent->AcylFluoride AcylChloride Convert to Acyl Chloride (SOCl2, (COCl)2) Reagent->AcylChloride Phosphonium->Success AcylFluoride->Success AcylChloride->Success

Caption: A troubleshooting decision tree for difficult amide couplings.

Key Experimental Protocols

Protocol 1: General Procedure using a Uronium Reagent (HATU)

This protocol is a starting point for a more reactive uronium-based coupling.

  • To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equiv).

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 equiv).

  • Stir the mixture at room temperature for 5-15 minutes to pre-activate the acid.

  • Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Monitor the reaction by TLC or LCMS. For hindered substrates, the reaction may require extended time (12-48 hours) or gentle heating (40-60 °C).[13][16]

  • Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for purification.

Protocol 2: Procedure for Highly Hindered Substrates using Acyl Fluoride Formation (BTFFH)

This protocol is adapted for substrates where standard methods have failed.[3][9]

  • In a reaction vial, dissolve the carboxylic acid (1.0 equiv) in an anhydrous solvent such as DCM or acetonitrile (0.1 M).

  • Add BTFFH (1.2 equiv) followed by pyridine (3.0 equiv). Note: Pyridine acts as both the base and a catalyst.

  • Stir the mixture at room temperature for 30 minutes to ensure formation of the acyl fluoride.

  • Add the hindered amine (1.0 equiv).

  • Seal the vessel and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress over 12-24 hours via LCMS.

  • After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent.

  • Perform standard aqueous workup and purification of the crude product.

Protocol 3: General Procedure using a Phosphonium Reagent (PyBOP)

Phosphonium reagents are excellent for reducing racemization and coupling hindered partners.

  • Dissolve the carboxylic acid (1.0 equiv) and PyBOP (1.1 equiv) in anhydrous DMF or DCM (0.1-0.5 M).

  • Add a non-nucleophilic base, typically DIPEA (3.0 equiv).

  • Stir for 5 minutes at room temperature.

  • Add the amine (1.1 equiv) and continue to stir at room temperature.

  • Monitor the reaction to completion (typically 1-12 hours).[16]

  • Perform a standard aqueous workup as described in Protocol 1 to isolate the crude product.

Mechanism Overview: Classes of Coupling Reagents

The choice of coupling reagent determines the nature of the activated carboxylic acid intermediate, which is key to overcoming steric hindrance.

G cluster_0 Carbodiimide Pathway (e.g., EDC) cluster_1 Uronium/Phosphonium Pathway (e.g., HATU/PyBOP) cluster_2 Acyl Fluoride Pathway (e.g., TFFH) c_acid R-COOH o_acyl O-Acylisourea (Active Intermediate) c_acid->o_acyl +EDC edc EDC n_acyl N-Acylurea (Side Product) o_acyl->n_acyl Rearrangement c_amide Amide o_acyl->c_amide + R'-NH2 amine1 R'-NH2 u_acid R-COOH obt_ester OAt/OBt Active Ester (Highly Reactive) u_acid->obt_ester +Reagent/Base hatu HATU/PyBOP + Additive (HOAt/HOBt) u_amide Amide obt_ester->u_amide + R'-NH2 amine2 R'-NH2 f_acid R-COOH acyl_f Acyl Fluoride (R-COF) (Small & Reactive) f_acid->acyl_f +TFFH/Base tffh TFFH f_amide Amide acyl_f->f_amide + R'-NH2 amine3 R'-NH2

Caption: Simplified comparison of activated intermediates by reagent class.

References

Technical Support Center: Driving Amide Coupling Reactions to Completion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amide coupling reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving high-yielding and clean amide bond formations. Here you will find troubleshooting guides for common issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to help you optimize your reactions.

Troubleshooting Guide

Amide coupling reactions are fundamental in organic synthesis but can be prone to issues such as low yields, side reactions, and incomplete conversion. This guide addresses specific problems in a question-and-answer format to help you navigate these challenges.

ProblemPotential CauseSuggested Solution
Low to No Product Formation Inactive coupling reagentUse a fresh bottle of the coupling reagent or test its activity on a simpler, reliable reaction.[1][2][3]
Steric hindrance at the acid or amineSwitch to a more potent coupling reagent like HATU, HBTU, or COMU.[1][2][4] Consider increasing the reaction temperature, but monitor for side reactions.[5]
Poor solubility of starting materialsScreen different anhydrous solvents in which all reactants are soluble. Common choices include DMF, DCM, and THF. Greener alternatives like 2-MeTHF can also be effective.[1][6][7][8]
Incorrect stoichiometryCarefully re-measure and recalculate the molar equivalents of all reagents.[2] A slight excess of one reagent may be necessary to drive the reaction to completion.[9]
Reaction has stalledIf monitoring shows the reaction has stopped, a modest increase in temperature or extending the reaction time may help.[2] If this fails, re-evaluate the choice of coupling reagent and solvent.
Multiple Spots on TLC / Multiple Product Peaks in HPLC Competing side reactionsLower the reaction temperature.[1] Optimize the order of reagent addition; pre-activating the carboxylic acid before adding the amine is often beneficial.[1][10]
Epimerization/Racemization of a chiral centerUse a coupling reagent known to suppress epimerization, such as those used with additives like HOBt or OxymaPure.[11][12] Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA or TEA.[11] Minimize reaction time and temperature.
Formation of N-acylurea byproduct (with carbodiimides)Add HOBt or OxymaPure to the reaction. These additives trap the activated intermediate, reducing the chance of rearrangement to N-acylurea.[12]
Guanidinium byproduct formation (with uronium/aminium reagents)Add the amine to the pre-activated carboxylic acid. This minimizes the opportunity for the free amine to react directly with the coupling reagent.
Difficulty in Product Purification Water-soluble byproducts from coupling reagentsFor EDC, the urea byproduct is water-soluble and can be removed with aqueous washes.[12] For other reagents like COMU, byproducts are also generally water-soluble, facilitating a "greener" workup.[13]
Unreacted starting materials or reagentsA standard aqueous workup can remove many impurities. Washing with a dilute acid (e.g., 1 M citric acid) removes basic compounds like unreacted amine and DIPEA.[14] A dilute base wash (e.g., 1 M NaHCO3) removes acidic compounds like unreacted carboxylic acid and HOBt.[14]
Residual DMF solventWashing the organic layer with a 5% LiCl aqueous solution or brine can help remove DMF.[9][15]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right coupling reagent?

The choice of coupling reagent is critical and depends on factors like the steric hindrance of your substrates, the risk of epimerization, and cost.[4][16]

  • Carbodiimides (e.g., DCC, EDC): Cost-effective and widely used. EDC is preferred for solution-phase synthesis due to its water-soluble urea byproduct, which simplifies purification.[12] They often require an additive like HOBt or Oxyma to improve efficiency and reduce side reactions.[12]

  • Phosphonium Reagents (e.g., PyBOP): These are highly efficient and less likely to cause certain side reactions compared to their uronium/aminium counterparts because they do not react with the free amine.[17]

  • Uronium/Aminium Reagents (e.g., HBTU, HATU, COMU): These are among the most powerful coupling reagents and are excellent for difficult couplings, such as with sterically hindered amino acids.[4][12] HATU is generally more reactive than HBTU with less epimerization.[18] COMU is also highly effective and its byproducts are water-soluble, making it a good choice for green chemistry.[13]

Q2: What is the role of a base in the coupling reaction, and which one should I use?

A non-nucleophilic base is typically required to neutralize any acid salts of the amine starting material and to facilitate the coupling reaction itself.[9]

  • DIPEA (N,N-Diisopropylethylamine): A very common and effective base. However, it can promote epimerization in sensitive substrates.[11]

  • NMM (N-Methylmorpholine) or 2,4,6-Collidine: These are weaker, more sterically hindered bases and are recommended when epimerization is a concern.[11][12]

Q3: Which solvent should I use for my amide coupling reaction?

The ideal solvent should dissolve all reactants and be anhydrous.

  • DMF (N,N-Dimethylformamide) and DCM (Dichloromethane): These are the most common solvents for amide coupling reactions.[6]

  • "Green" Alternatives: Solvents like 2-MeTHF (2-methyltetrahydrofuran), ethyl acetate, and dimethyl carbonate are being increasingly used as more environmentally friendly alternatives to DMF and DCM.[6][7][13] In some cases, reactions can even be performed in aqueous media using specific surfactants.[13][19][20]

Q4: How can I monitor the progress of my reaction?

Regularly monitoring the reaction is key to determining completion and avoiding unnecessary side reactions from prolonged reaction times.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method for qualitative monitoring. It allows you to visualize the consumption of starting materials and the formation of the product.[3][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC): These techniques are more powerful for confirming the identity of the product via its mass and for quantifying the conversion of starting materials to product.[3]

Q5: What is epimerization and how can I prevent it?

Epimerization is the loss of stereochemical integrity at a chiral center, particularly the α-carbon of an amino acid during peptide synthesis.[11] This leads to the formation of diastereomeric impurities that can be difficult to separate.

  • Prevention Strategies:

    • Use coupling reagents and additives known to suppress epimerization (e.g., DIC/Oxyma, HATU).[11][18]

    • Employ weaker, sterically hindered bases like NMM or collidine.[11]

    • Keep the reaction temperature low (0 °C to room temperature).[21]

    • Minimize the pre-activation time of the carboxylic acid.[21]

    • The addition of copper(II) salts (e.g., CuCl2) in combination with HOBt has been shown to be highly effective at suppressing epimerization.[22]

Comparative Data of Common Coupling Reagents

Coupling ReagentClassRelative ReactivityNotes on Byproducts & Side Reactions
DCC CarbodiimideModerateDicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents, complicating purification.[12]
EDC·HCl CarbodiimideModerateEthyl-dimethylaminopropylurea byproduct is water-soluble, simplifying workup.[12]
PyBOP PhosphoniumHighGenerally clean reactions; does not form guanidinium side products.[17]
HBTU Uronium/AminiumHighVery efficient, but can form guanidinium side products with the amine.[16]
HATU Uronium/AminiumVery HighMore reactive than HBTU with lower rates of epimerization.[18] Also can form guanidinium side products.
COMU Uronium/AminiumVery HighHigh reactivity similar to HATU; byproducts are water-soluble, which is advantageous for purification.[13]

Key Experimental Protocols

General Protocol for Amide Coupling using HATU
  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF (to make a ~0.1 M solution).[1]

  • Activation: To the stirred solution, add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.5 eq.).[1]

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This step forms the activated ester.[1][10]

  • Coupling: Add a solution of the amine (1.0-1.1 eq.) in anhydrous DMF to the reaction mixture.[1]

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.[1][2]

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with 1 M citric acid, 1 M NaHCO3, and brine.[2][14] Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Amide Coupling using EDC/HOBt
  • Preparation: In a flask, dissolve the carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in an anhydrous solvent like DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Coupling: Add EDC·HCl (1.2 eq.) to the cooled solution in one portion.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer with 1 M HCl (if the product is stable to acid), saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography.

Visual Workflow and Troubleshooting Diagrams

G General Amide Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Acid & Amine reagents Choose Coupling Reagent, Base, and Solvent start->reagents dry Ensure Anhydrous Conditions reagents->dry dissolve Dissolve Carboxylic Acid dry->dissolve activate Add Coupling Reagent & Base (Pre-activation) dissolve->activate add_amine Add Amine activate->add_amine monitor Monitor Reaction (TLC, LC-MS) add_amine->monitor monitor->monitor Incomplete quench Quench Reaction monitor->quench extract Aqueous Wash/Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product purify->characterize G Troubleshooting Amide Coupling Reactions start Low Yield or No Reaction? check_reagents Check Reagent Quality (Freshness, Anhydrous) start->check_reagents Yes check_conditions Review Reaction Conditions (Stoichiometry, Solubility) check_reagents->check_conditions steric_hindrance Are Substrates Sterically Hindered? check_conditions->steric_hindrance stronger_reagent Use Stronger Coupling Reagent (e.g., HATU, COMU) steric_hindrance->stronger_reagent Yes side_reactions Multiple Products Observed? steric_hindrance->side_reactions No increase_temp Increase Temperature/Time stronger_reagent->increase_temp success Problem Solved increase_temp->success epimerization Chiral Substrate? side_reactions->epimerization Yes lower_temp Lower Reaction Temperature side_reactions->lower_temp No change_base Use Weaker Base (NMM) Add Oxyma/HOBt epimerization->change_base Yes epimerization->lower_temp No change_base->success optimize_addition Optimize Reagent Addition Order lower_temp->optimize_addition optimize_addition->success

References

Technical Support Center: Analysis of 2-Bromobutanamide by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 2-bromobutanamide using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: Impurities in this compound can originate from its synthesis or degradation. Synthetic impurities may include unreacted starting materials or by-products, while degradation can occur under various stress conditions.

Q2: Why am I seeing peak tailing for my this compound peak?

A2: Peak tailing is a common issue in HPLC, often indicating secondary interactions between the analyte and the stationary phase. For a polar compound like this compound, this can be due to interactions with residual silanols on the silica-based column. Other causes can include column overload, incorrect mobile phase pH, or column degradation.

Q3: What are "ghost peaks" and why do they appear in my blank runs?

A3: Ghost peaks are unexpected peaks that appear in a chromatogram, even when a blank solvent is injected. They are often more prevalent in gradient elution methods. Common sources include impurities in the mobile phase, contamination from the HPLC system (e.g., injector, seals), or carryover from previous injections.

Q4: How can I improve the separation of impurities that are very close to the main this compound peak?

A4: To improve the resolution of closely eluting peaks, you can modify several chromatographic parameters. This includes adjusting the mobile phase composition (e.g., changing the organic solvent ratio or pH), switching to a different column with alternative selectivity, or optimizing the gradient profile.

Troubleshooting Guides

Issue 1: Peak Tailing of the this compound Peak

Symptoms: The peak for this compound is asymmetrical, with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Silanol Interactions Use an end-capped column or a column with a polar-embedded phase to shield the silanols. Alternatively, lower the mobile phase pH to suppress silanol ionization.
Column Overload Reduce the sample concentration or injection volume.
Incorrect Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in a single ionic form.
Column Degradation Flush the column with a strong solvent. If performance does not improve, replace the column.
Issue 2: Appearance of Ghost Peaks

Symptoms: Peaks are observed in blank injections, potentially interfering with the identification of true impurities.

Possible Causes and Solutions:

CauseRecommended Solution
Mobile Phase Contamination Use fresh, high-purity HPLC-grade solvents and additives. Degas the mobile phase properly.
System Contamination Flush the entire HPLC system, including the injector and detector, with a strong solvent.
Carryover from Previous Injections Implement a robust needle wash protocol in your autosampler method, using a strong solvent.
Contaminated Sample Vials or Caps Use clean, high-quality vials and caps.

Potential Impurities of this compound

The following table summarizes potential impurities that may be observed during the analysis of this compound.

Impurity NameChemical FormulaPotential Origin
2-Bromobutyric acidC₄H₇BrO₂Starting material for synthesis; Hydrolysis product
ButanamideC₄H₉NOReductive dehalogenation product
2-HydroxybutanamideC₄H₉NO₂Hydrolysis product
Diastereomers/EnantiomersC₄H₈BrNOMay be present depending on the synthetic route

Experimental Protocols

Representative HPLC Method for Impurity Profiling of this compound

This protocol is a starting point for method development and may require optimization for your specific instrumentation and impurity profile.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

  • Further dilute the stock solution as needed to fall within the linear range of the detector.

Visualizations

Troubleshooting Workflow for HPLC Analysis

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the HPLC analysis of this compound.

HPLC_Troubleshooting start Start Analysis observe_chromatogram Observe Chromatogram start->observe_chromatogram good_peak Acceptable Peak Shape and Baseline? observe_chromatogram->good_peak peak_tailing Peak Tailing? good_peak->peak_tailing No end_analysis Analysis Complete good_peak->end_analysis Yes ghost_peaks Ghost Peaks? peak_tailing->ghost_peaks No check_column Check Column Condition & Overload peak_tailing->check_column Yes poor_resolution Poor Resolution? ghost_peaks->poor_resolution No check_mobile_phase Check Mobile Phase Purity & Preparation ghost_peaks->check_mobile_phase Yes poor_resolution->observe_chromatogram No optimize_gradient Optimize Gradient Profile poor_resolution->optimize_gradient Yes adjust_ph Adjust Mobile Phase pH check_column->adjust_ph adjust_ph->observe_chromatogram clean_system Clean HPLC System & Injector check_mobile_phase->clean_system clean_system->observe_chromatogram change_column Change Column (Different Selectivity) optimize_gradient->change_column change_column->observe_chromatogram

Caption: A flowchart for troubleshooting common HPLC issues.

Technical Support Center: Managing Exothermic Amide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and best practices for managing exothermic reactions during the large-scale synthesis of amides. It is intended for researchers, scientists, and drug development professionals to ensure process safety and control.

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard in large-scale exothermic amide synthesis? A1: The primary hazard is a thermal runaway. This occurs when the heat generated by the reaction surpasses the rate of heat removal by the cooling system. The excess heat accelerates the reaction rate exponentially, leading to a rapid, uncontrolled increase in temperature and pressure. Potential consequences include violent boiling, rapid gas evolution, reactor over-pressurization, and catastrophic vessel failure, which can result in explosions, fires, and the release of toxic materials.

Q2: How does scaling up an amide synthesis affect the exothermic risk? A2: Scaling up significantly increases the risk of thermal runaway. Heat generation is proportional to the reaction volume (a cubic function of the reactor dimension), while heat removal capacity is proportional to the available heat transfer surface area (a square function). As the reactor size increases, the surface-area-to-volume ratio decreases, making cooling less efficient. A reaction that is easily managed in a laboratory flask can become hazardous at a larger scale if the cooling capacity is not adequately increased.

Q3: What are the critical first steps to assess the thermal risk of a new amide synthesis process? A3: A thorough reaction hazard assessment is crucial before any scale-up. This involves:

  • Literature Review: Investigate known hazards associated with all reactants, reagents, intermediates, solvents, and products.

  • Thermal Screening: Utilize techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature and energy of any exothermic decomposition events for all components and the final reaction mixture.

  • Reaction Calorimetry: Perform the reaction in a laboratory-scale reaction calorimeter (RC) to precisely measure the heat of reaction (ΔH_r), the maximum rate of heat evolution (q_max), and calculate the adiabatic temperature rise (ΔT_ad). This data is essential for safe scale-up.

Q4: What is an "adiabatic temperature rise" (ΔT_ad) and why is it a critical safety parameter? A4: The adiabatic temperature rise is the theoretical maximum temperature increase of the reaction mass if all the heat generated by the reaction were to accumulate without any heat loss to the surroundings (i.e., under perfect insulation, as in a cooling failure scenario). It is calculated using the heat of reaction (ΔH_r), the mass of the batch (m), and the specific heat capacity of the reaction mixture (Cp). A high ΔT_ad indicates that a cooling failure could lead to a significant temperature spike, potentially initiating secondary decomposition reactions or exceeding the boiling point of the solvent. For example, a reaction with a ΔT_ad of 200 °C operating at 22 °C could potentially reach 222 °C if cooling failed, which could be catastrophic.[1]

Q5: What is a quenching procedure and when should it be implemented? A5: A quenching procedure is an emergency measure designed to rapidly halt a reaction that is approaching thermal runaway. It typically involves the rapid addition of a chemical inhibitor or a large volume of a cold, inert liquid to the reactor to stop the reaction and absorb excess heat. Quenching systems should be considered a last line of defense, to be used only when primary control measures (like cooling) have failed and a critical temperature or pressure limit is about to be breached.

Troubleshooting Guide

Q: My reaction temperature is overshooting the setpoint. What should I do? A: A temperature overshoot indicates that the rate of heat generation is exceeding the rate of heat removal. Follow this troubleshooting workflow:

G start Temperature Overshoot Detected check_dosing Is reagent dosing in progress? start->check_dosing stop_dosing IMMEDIATELY STOP ALL REAGENT DOSING check_dosing->stop_dosing Yes check_cooling Verify Cooling System Functionality check_dosing->check_cooling No stop_dosing->check_cooling cooling_ok Is cooling system operating at max capacity? check_cooling->cooling_ok Yes fix_cooling Troubleshoot Cooling System: - Check coolant flow - Check valve positions - Verify thermostat setpoint check_cooling->fix_cooling No increase_cooling Increase cooling rate/ Lower jacket temperature cooling_ok->increase_cooling No monitor Monitor Temperature Closely cooling_ok->monitor Yes increase_cooling->monitor fix_cooling->check_cooling temp_decreasing Is temperature decreasing? monitor->temp_decreasing resume_ops Temperature Stabilized. Investigate cause before resuming. Consider slower dosing rate. temp_decreasing->resume_ops Yes emergency PREPARE FOR EMERGENCY QUENCH temp_decreasing->emergency No, and still rising G cluster_0 Phase 1: Pre-Scale-up Assessment cluster_1 Phase 2: Risk Classification cluster_2 Phase 3: Process Design & Scale-up lit_review Literature & Data Review (Reactants, Products, Solvents) thermal_screening Thermal Screening (DSC) (Decomposition Onset) lit_review->thermal_screening reaction_cal Reaction Calorimetry (RC1) (ΔHr, q_max, ΔT_ad) thermal_screening->reaction_cal classify Classify Thermal Risk (Based on ΔT_ad and MTSR) reaction_cal->classify low_risk Low Risk (ΔT_ad < 50°C) classify->low_risk med_risk Medium Risk (50°C < ΔT_ad < 100°C) classify->med_risk high_risk High Risk (ΔT_ad > 100°C) classify->high_risk proc_std Proceed with Standard Engineering Controls low_risk->proc_std proc_enh Implement Enhanced Controls: - Dosing control linked to cooling - Secondary cooling loop med_risk->proc_enh proc_red Process Redesign Required: - Use different solvent/reagent - Lower concentration - Install quench system high_risk->proc_red G cluster_0 Hierarchy of Controls for Exothermic Reactions elim Elimination (Use a non-exothermic route) sub Substitution (Use a less reactive reagent or a higher boiling point solvent) label_most Most Effective eng Engineering Controls (High-efficiency reactors, interlocks, quench systems) admin Administrative Controls (SOPs, training, controlled dosing procedures) ppe PPE (Flame-retardant lab coats, face shields, blast shields) label_least Least Effective

References

Validation & Comparative

Spectral Analysis of 2-Bromobutanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of molecules is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating molecular structures. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 2-bromobutanamide, offering a comparative perspective based on the spectral data of the parent molecule, butanamide.

This analysis leverages known substituent chemical shift (SCS) effects of the bromine atom to predict the spectral characteristics of this compound. By comparing these predictions with the experimental data of butanamide, this guide offers valuable insights for the identification and structural confirmation of this and similar α-halo amides.

Predicted ¹H NMR Spectral Data

The introduction of a bromine atom at the α-position (C2) of butanamide is expected to cause a significant downfield shift for the proton attached to this carbon due to the electronegativity and anisotropic effects of bromine. The neighboring protons on C3 will also experience a downfield shift, albeit to a lesser extent. The protons of the terminal methyl group (C4) are least affected. The amide protons are also influenced by the electronic changes in the molecule.

Proton Assignment Predicted Chemical Shift (δ, ppm) for this compound Observed Chemical Shift (δ, ppm) for Butanamide Predicted Multiplicity Integration
H2 (α-proton)~ 4.2 - 4.5~ 2.1Triplet (t)1H
H3 (β-protons)~ 1.9 - 2.2~ 1.6Sextet2H
H4 (γ-protons)~ 1.0 - 1.2~ 0.9Triplet (t)3H
-NH₂ (amide protons)~ 5.5 - 7.5~ 5.3 & 6.0Broad Singlet (br s)2H

Predicted ¹³C NMR Spectral Data

The electronegative bromine atom at C2 will induce a significant downfield shift for C2 itself (α-effect). The adjacent carbons, C1 (carbonyl) and C3, will also be shifted downfield (β-effect). The effect on the terminal methyl carbon (C4) will be minimal.

Carbon Assignment Predicted Chemical Shift (δ, ppm) for this compound Observed Chemical Shift (δ, ppm) for Butanamide
C1 (C=O)~ 170 - 175~ 178
C2 (CH-Br)~ 45 - 55~ 38
C3 (CH₂)~ 25 - 35~ 19
C4 (CH₃)~ 10 - 15~ 14

Experimental Protocols

A standard protocol for acquiring ¹H and ¹³C NMR spectra for a compound like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-15 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a spectral width of 200-220 ppm, a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C, and a relaxation delay of 2-10 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Logical Workflow for Spectral Analysis

The process of analyzing the NMR spectra of this compound involves a logical sequence of steps to deduce the molecular structure from the spectral data. This workflow ensures a systematic interpretation of the chemical shifts, integration, and splitting patterns.

Spectral_Analysis_Workflow cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis H_Integration Integration (Proton Count) Confirmation Structure Confirmation H_Integration->Confirmation H_ChemShift Chemical Shift (δ) (Electronic Environment) H_ChemShift->Confirmation H_Splitting Splitting Pattern (Neighboring Protons) H_Splitting->Confirmation C_NumSignals Number of Signals (Unique Carbons) C_NumSignals->Confirmation C_ChemShift Chemical Shift (δ) (Functional Groups) C_ChemShift->Confirmation Structure Propose Structure of This compound Structure->H_Integration predicts Structure->H_ChemShift predicts Structure->H_Splitting predicts Structure->C_NumSignals predicts Structure->C_ChemShift predicts

Caption: Logical workflow for the ¹H and ¹³C NMR spectral analysis of this compound.

Interpreting the Mass Spectrum of 2-Bromobutanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the mass spectrum of 2-bromobutanamide, a crucial aspect for its identification and structural elucidation in research and drug development. Due to the limited availability of the experimental mass spectrum for this compound in public databases, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry. This predicted spectrum is then compared with the experimentally determined mass spectra of two structural analogs: butanamide and 2-bromo-2-ethyl-butanamide, providing a robust framework for analysis.

Predicted and Comparative Mass Spectra Data

The following table summarizes the predicted major fragment ions for this compound and compares them with the observed fragments for butanamide and 2-bromo-2-ethyl-butanamide. The presence of bromine in this compound and 2-bromo-2-ethyl-butanamide is expected to produce characteristic isotopic peaks (M+ and M+2) of roughly equal intensity due to the natural abundance of 79Br and 81Br isotopes.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Interpretation This compound (Predicted) Butanamide (Observed) 2-Bromo-2-ethyl-butanamide (Observed)
165/167[C₄H₈BrNO]⁺Molecular Ion (M⁺)Present--
87[C₄H₉NO]⁺Molecular Ion (M⁺)-Present-
193/195[C₆H₁₂BrNO]⁺Molecular Ion (M⁺)--Present
86/88[C₃H₅Br]⁺Loss of CONH₂Present--
44[CONH₂]⁺α-cleavagePresentPresentPresent
59[CH₃CH₂CONH₂]⁺McLafferty RearrangementPresentPresent-
72[CH₃CH₂CH=C(OH)NH₂]⁺McLafferty Rearrangement of Butanamide-Present-
136/138[M - C₂H₅]⁺Loss of ethyl group--Present
86[M - Br]⁺Loss of Bromine radicalPresent-Present
57[C₄H₉]⁺Butyl cation-Present-

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is predicted to follow several key pathways. The initial event is the removal of an electron to form the molecular ion. This high-energy species then undergoes fragmentation to produce smaller, more stable ions.

fragmentation M [C₄H₈BrNO]⁺· m/z = 165/167 (Molecular Ion) F2 [CH₃CHBr]⁺· m/z = 108/110 M->F2 - CONH₂ F3 [CONH₂]⁺ m/z = 44 M->F3 - C₃H₅Br (α-cleavage) F5 [M-Br]⁺ m/z = 86 M->F5 - Br F6 [CH₃CH=C(OH)NH₂]⁺· m/z = 72 (McLafferty Rearrangement) M->F6 - C₂H₄ F1 [C₂H₄]⁺· m/z = 28 F2->F1 - Br F4 [C₃H₆Br]⁺ m/z = 135/137

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

A general methodology for acquiring the mass spectrum of this compound and its analogs is provided below.

Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of the solid sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.

  • Further dilute the stock solution with the same solvent to a final concentration of approximately 10-100 µg/mL.

Mass Spectrometry Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is typically used.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: 250 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Comparative Analysis

This compound (Predicted):

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 165 and 167. Key fragmentation pathways include:

  • α-Cleavage: Cleavage of the bond between the carbonyl carbon and the α-carbon is a common fragmentation for amides. This would result in the formation of the [CONH₂]⁺ ion at m/z 44. The other fragment, [C₃H₅Br]⁺, would appear at m/z 135/137.

  • Loss of Bromine: The C-Br bond is relatively weak and can cleave to lose a bromine radical, resulting in a peak at m/z 86.

  • McLafferty Rearrangement: Primary amides with a γ-hydrogen can undergo a McLafferty rearrangement.[1] In this compound, this would involve the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by cleavage of the α-β carbon-carbon bond, leading to the elimination of ethene and the formation of a radical cation at m/z 139/141. However, a more favorable rearrangement might lead to a fragment at m/z 72, corresponding to [CH₃CH=C(OH)NH₂]⁺, after the loss of a bromo-ethene radical, although this is less common. A more direct McLafferty-type rearrangement could lead to the ion at m/z 59, similar to butanamide.

Butanamide (Observed):

The mass spectrum of butanamide (molecular weight 87.12 g/mol ) is simpler due to the absence of the bromine atom.[2]

  • The molecular ion peak is observed at m/z 87.

  • The base peak is often the result of a McLafferty rearrangement , which for butanamide gives a prominent peak at m/z 59.[1]

  • α-Cleavage results in a significant peak at m/z 44 ([CONH₂]⁺).

2-Bromo-2-ethyl-butanamide (Observed):

This molecule is a larger, more substituted analog. Its mass spectrum provides insights into how substitution affects fragmentation.[3]

  • The molecular ion is observed at m/z 193 and 195.

  • A prominent peak is seen at m/z 136/138, corresponding to the loss of an ethyl group ([M - C₂H₅]⁺).

  • Loss of the bromine radical gives a peak at m/z 114.

  • The [CONH₂]⁺ fragment at m/z 44 is also present.

Conclusion

References

A Comparative FT-IR Analysis of the Amide Functional Group in 2-Bromobutanamide and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – This guide provides a detailed comparative analysis of the amide functional group in 2-bromobutanamide using Fourier-Transform Infrared (FT-IR) spectroscopy. It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for molecular characterization. This document presents experimental data for butanamide and 2-chlorobutanamide to serve as comparative benchmarks and offers a predicted FT-IR data set for this compound based on established spectroscopic principles.

Introduction to Amide Vibrational Modes

The amide functional group is a cornerstone of peptide and protein chemistry and is present in a vast array of pharmaceutical compounds. FT-IR spectroscopy is a powerful, non-destructive technique for identifying and characterizing amides by probing their specific vibrational modes. The key vibrational bands for a primary amide, such as this compound, are:

  • N-H Stretching: Primary amides exhibit two distinct N-H stretching bands corresponding to the asymmetric and symmetric vibrations of the -NH₂ group. These typically appear in the 3100-3500 cm⁻¹ region.

  • C=O Stretching (Amide I): This is a strong and characteristic absorption band for amides, appearing in the range of 1630-1680 cm⁻¹. Its position is sensitive to the molecular environment, including electronic effects of neighboring substituents.

  • N-H Bending (Amide II): This band arises from the in-plane bending of the N-H bonds and is typically found around 1590-1650 cm⁻¹.

  • C-N Stretching: The stretching of the carbon-nitrogen bond in primary amides is usually observed near 1400 cm⁻¹.

  • N-H Out-of-Plane Bending: A broad band of medium intensity can be seen in the 600-800 cm⁻¹ region due to the out-of-plane wagging of the N-H bonds.

Comparative FT-IR Data

The following table summarizes the key FT-IR absorption frequencies for the amide functional group in butanamide, 2-chlorobutanamide, and the predicted values for this compound. The presence of a halogen at the alpha-position is expected to influence the electronic environment of the amide group, primarily through the inductive effect, which can lead to shifts in the vibrational frequencies.

Vibrational Mode Butanamide (cm⁻¹) 2-Chlorobutanamide (cm⁻¹) This compound (Predicted, cm⁻¹) General Expected Range (cm⁻¹)
N-H Asymmetric Stretch~3350~3355~33503250 - 3400
N-H Symmetric Stretch~3180~3185~31803150 - 3350
C=O Stretch (Amide I)~1656~1665~16601630 - 1680
N-H Bend (Amide II)~1625~1630~16281590 - 1650
C-N Stretch~1420~1415~14101380 - 1420
C-Br StretchNot ApplicableNot Applicable~650515 - 690[1]
C-Cl StretchNot Applicable~780Not Applicable550 - 850

Note: The data for butanamide and 2-chlorobutanamide are based on publicly available spectral data. The data for this compound are predicted based on spectroscopic trends and the known effects of halogen substitution.

Experimental Protocols

Accurate and reproducible FT-IR data is contingent on proper sample preparation and instrument operation. Below are detailed protocols for the analysis of solid amide samples using two common FT-IR techniques.

KBr Pellet Method for Solid Samples

This method involves dispersing the solid sample in a matrix of potassium bromide (KBr), which is transparent to infrared radiation.

Materials:

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FT-IR spectrometer

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Solid amide sample (e.g., this compound)

Procedure:

  • Grinding: Add approximately 1-2 mg of the solid amide sample and 100-200 mg of dry KBr powder to an agate mortar.

  • Mixing: Gently grind the mixture with the pestle for 1-2 minutes until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the powdered mixture into the pellet die.

  • Pressing: Place the die in a hydraulic press and apply a pressure of 8-10 tons for 2-3 minutes.

  • Pellet Retrieval: Carefully release the pressure and retrieve the transparent or translucent KBr pellet from the die.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Attenuated Total Reflectance (ATR)-FT-IR for Solid Samples

ATR-FT-IR is a convenient technique that requires minimal sample preparation.

Materials:

  • ATR-FT-IR spectrometer with a crystal (e.g., diamond or germanium)

  • Solid amide sample

Procedure:

  • Background Scan: Ensure the ATR crystal is clean and perform a background scan.

  • Sample Application: Place a small amount of the solid amide sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Analysis: Acquire the FT-IR spectrum of the sample.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Visualizing the FT-IR Workflow

The following diagram illustrates the general workflow for FT-IR analysis of a solid amide sample.

FTIR_Workflow FT-IR Analysis Workflow for Solid Amides cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation sample Solid Amide Sample method Choose Method sample->method kbr KBr Pellet Preparation method->kbr Transmission atr ATR Sample Application method->atr Reflectance background Acquire Background Spectrum kbr->background atr->background spectrometer FT-IR Spectrometer sample_scan Acquire Sample Spectrum spectrometer->sample_scan background->spectrometer processing Data Processing (e.g., Baseline Correction) sample_scan->processing interpretation Spectral Interpretation (Peak Assignment) processing->interpretation comparison Comparison with Reference Spectra interpretation->comparison

Caption: Workflow for FT-IR analysis of solid amides.

Conclusion

This guide provides a framework for the FT-IR analysis of this compound, leveraging comparative data from related molecules and established spectroscopic principles. The provided data table and experimental protocols offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science for the characterization of amide-containing compounds. The inclusion of a halogen on the alkyl chain of an amide induces subtle yet measurable shifts in the vibrational frequencies of the amide functional group, which can be effectively characterized by FT-IR spectroscopy.

References

Verifying the Empirical Formula of 2-Bromobutanamide: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of a compound's empirical formula is a critical step in ensuring the quality and validity of their work. This guide provides a comprehensive comparison of elemental analysis techniques to confirm the empirical formula of 2-bromobutanamide, presenting supporting experimental data and detailed protocols.

Comparison of this compound and a Halogenated Analog

The choice of a halogenated butanamide can be critical in various synthetic applications. The following table compares the theoretical elemental composition of this compound with a common alternative, 2-chlorobutanamide. This data is fundamental for interpreting the results of elemental analysis.

CompoundMolecular FormulaMolecular Weight ( g/mol )% Carbon% Hydrogen% Nitrogen% Oxygen% Halogen
This compound C₄H₈BrNO166.0228.94%4.86%8.44%9.64%48.13% (Br)
2-Chlorobutanamide C₄H₈ClNO121.5639.52%6.63%11.52%13.16%29.17% (Cl)

Note: The theoretical elemental composition is calculated based on the molecular formula and atomic weights of the constituent elements.

Purity Specifications from Commercial Suppliers

While specific batch elemental analysis data is often found on a Certificate of Analysis, general purity specifications from suppliers provide an expected range for experimental results. The following table summarizes typical purity levels for this compound and its alternatives.

CompoundSupplier A PuritySupplier B PuritySupplier C Purity
This compound ≥98%≥97%≥98%
2-Chlorobutanamide ≥98%≥97%≥99%
2-Iodobutanamide ≥97%Not Available≥98%

Experimental Protocol: Elemental Analysis of this compound

The confirmation of the empirical formula of a halogenated organic compound like this compound requires a two-pronged approach: CHN analysis for carbon, hydrogen, and nitrogen, and a separate analysis for the halogen content.

I. Determination of Carbon, Hydrogen, and Nitrogen (CHN Analysis)

This procedure is based on the principle of combustion analysis.[1][2]

1. Instrumentation: A CHN elemental analyzer is required.

2. Sample Preparation: a. Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule. b. Fold the tin capsule to enclose the sample securely.

3. Analysis: a. Place the encapsulated sample into the autosampler of the CHN analyzer. b. The sample is dropped into a high-temperature furnace (typically 900-1000°C) and combusted in a pure oxygen environment.[3] c. The combustion products (CO₂, H₂O, and N₂) are carried by a helium stream through a series of scrubbers and catalysts to remove interfering substances and ensure complete conversion. d. The gases are then separated by gas chromatography and quantified using a thermal conductivity detector (TCD). e. The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.

II. Determination of Bromine Content

Several methods can be employed for the quantitative determination of bromine in an organic compound. Two common methods are titration and ion chromatography.

Method A: Titration

This method involves the conversion of the organic bromide to a bromide ion, followed by titration.

1. Sample Decomposition (Oxygen Flask Combustion): a. Weigh 5-10 mg of this compound onto a piece of ashless filter paper. b. Fold the paper and place it in a platinum gauze holder attached to the stopper of a Schoniger flask filled with an absorbing solution (e.g., a dilute solution of sodium hydroxide and hydrogen peroxide). c. Ignite the paper and quickly insert the stopper into the flask, which is filled with pure oxygen. d. After combustion is complete, shake the flask to ensure all combustion products are absorbed into the solution.

2. Titration: a. Acidify the absorbing solution with nitric acid. b. Titrate the resulting bromide ions with a standardized solution of silver nitrate (AgNO₃). c. The endpoint can be determined potentiometrically or using an indicator like eosin. d. The percentage of bromine is calculated from the volume of silver nitrate solution used.

Method B: Ion Chromatography (IC)

Ion chromatography is a highly sensitive method for the analysis of anions, including halides.[4]

1. Sample Decomposition: a. Decompose the this compound sample as described in the oxygen flask combustion method (II.A.1) or by another suitable digestion method. The absorbing solution should be deionized water.

2. Analysis: a. Inject a known volume of the resulting solution into the ion chromatograph. b. The bromide ions are separated from other anions on an ion-exchange column. c. The concentration of bromide is determined by a conductivity detector. d. The percentage of bromine in the original sample is calculated by comparing the peak area to a calibration curve prepared from standard bromide solutions.

Workflow for Empirical Formula Confirmation

The following diagram illustrates the logical workflow for confirming the empirical formula of a synthesized compound like this compound using elemental analysis.

G A Synthesize this compound B Purify the Compound (e.g., Recrystallization, Chromatography) A->B C Perform Elemental Analysis B->C D CHN Analysis (Combustion) C->D E Halogen (Br) Analysis (e.g., Titration, IC) C->E F Obtain Experimental %C, %H, %N, %Br D->F E->F H Compare Experimental and Theoretical Data F->H G Calculate Theoretical % Composition from Proposed Formula (C4H8BrNO) G->H I Does the data match within acceptable error (e.g., ±0.4%)? H->I J Empirical Formula Confirmed I->J Yes K Re-evaluate Synthesis/Purification/ Analysis or Propose New Formula I->K No

Caption: Workflow for confirming the empirical formula via elemental analysis.

References

A Comparative Analysis of the Reactivity of 2-Bromobutanamide and 2-Chlorobutanamide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2-bromobutanamide and 2-chlorobutanamide, two halogenated amide building blocks crucial in organic synthesis and drug development. The selection of the appropriate halo-amide is critical for optimizing reaction yields, minimizing reaction times, and controlling stereochemistry. This document presents a detailed analysis of their relative reactivity, supported by established chemical principles and experimental methodologies, to aid in the rational design of synthetic routes.

Executive Summary

The primary determinant of reactivity in nucleophilic substitution reactions for 2-halobutanamides is the nature of the halogen atom, which functions as the leaving group. Based on fundamental principles of organic chemistry, the carbon-bromine (C-Br) bond is weaker and bromide (Br⁻) is a better leaving group than chloride (Cl⁻). Consequently, This compound is inherently more reactive towards nucleophiles than 2-chlorobutanamide . This heightened reactivity typically translates to faster reaction rates and the ability to employ a broader range of nucleophiles under milder conditions.

Theoretical Framework: The Role of the Leaving Group

Nucleophilic substitution reactions, particularly the bimolecular (Sₙ2) mechanism, are dominant for secondary halides like this compound and 2-chlorobutanamide. The rate of an Sₙ2 reaction is directly influenced by the ability of the leaving group to depart. A good leaving group is a species that is stable on its own, which generally corresponds to a weak base.

The stability of the halide anions increases down the group in the periodic table, with iodide being the most stable and fluoride the least. This trend is inversely related to their basicity. Therefore, the leaving group ability follows the order:

I⁻ > Br⁻ > Cl⁻ > F⁻

This established principle dictates that this compound will undergo nucleophilic substitution at a faster rate than 2-chlorobutanamide under identical conditions.

Comparative Data

Physical Properties
PropertyThis compound2-Chlorobutanamide
Molecular Formula C₄H₈BrNOC₄H₈ClNO
Molecular Weight 166.02 g/mol 121.57 g/mol
Appearance SolidSolid
Melting Point Not reported75 °C[1]
Boiling Point Not reportedNot reported
Relative Reactivity in Sₙ2 Reactions

The following table provides a qualitative and extrapolated quantitative comparison based on data for similar secondary alkyl halides. The relative rate constants are estimates to illustrate the expected difference in reactivity.

ParameterThis compound2-Chlorobutanamide
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
C-X Bond Strength WeakerStronger
Leaving Group Ability ExcellentGood
Relative Sₙ2 Rate FasterSlower
Estimated Relative Rate Constant (k_rel) ~50-1001

Note: The estimated relative rate constant is based on typical reactivity differences observed between secondary alkyl bromides and chlorides in Sₙ2 reactions.

Experimental Verification of Reactivity

A common qualitative method to demonstrate the difference in reactivity between alkyl bromides and alkyl chlorides is the Finkelstein reaction, which involves reaction with sodium iodide in acetone.

Experimental Protocol: Comparative Reactivity via Finkelstein Reaction

Objective: To qualitatively compare the rate of nucleophilic substitution of this compound and 2-chlorobutanamide.

Principle: Sodium iodide (NaI) is soluble in acetone, while sodium chloride (NaCl) and sodium bromide (NaBr) are not. The formation of a precipitate (NaCl or NaBr) indicates that a substitution reaction has occurred. The rate of precipitate formation is a direct measure of the relative reactivity of the alkyl halide.

Materials:

  • This compound

  • 2-chlorobutanamide

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Test tubes

  • Water bath

Procedure:

  • Label two clean, dry test tubes, one for each halo-amide.

  • Add 2 mL of the 15% NaI in acetone solution to each test tube.

  • Add 0.1 g of this compound to the first test tube and 0.1 g of 2-chlorobutanamide to the second test tube.

  • Stopper the test tubes, mix the contents thoroughly, and start a timer.

  • Observe the test tubes for the formation of a precipitate at room temperature. Record the time taken for the first appearance of turbidity or a solid.

  • If no reaction is observed at room temperature after 10 minutes, place the test tubes in a water bath maintained at 50°C.

  • Continue to observe and record the time for a precipitate to form.

Expected Results:

A precipitate of sodium bromide (NaBr) will form significantly faster in the test tube containing this compound compared to the formation of sodium chloride (NaCl) in the test tube with 2-chlorobutanamide. This observation directly confirms the higher reactivity of the bromo- derivative.

Visualizing the Reaction Mechanism and Reactivity Comparison

The following diagrams, generated using Graphviz (DOT language), illustrate the Sₙ2 reaction pathway and the factors influencing the comparative reactivity.

SN2_Mechanism Reactants Nucleophile (Nu⁻) + 2-Halobutanamide TS Transition State [Nu---C---X]⁻ Reactants->TS Backside Attack Products Substituted Product + Halide (X⁻) TS->Products Leaving Group Departs

Caption: Generalized Sₙ2 reaction mechanism for 2-halobutanamides.

Reactivity_Comparison cluster_bromo This compound cluster_chloro 2-Chlorobutanamide Bromo C-Br Bond Br_LG Bromide (Br⁻) Good Leaving Group Bromo->Br_LG Weaker Bond Chloro C-Cl Bond Fast_Rate Faster Reaction Rate Br_LG->Fast_Rate Cl_LG Chloride (Cl⁻) Poorer Leaving Group Chloro->Cl_LG Stronger Bond Slow_Rate Slower Reaction Rate Cl_LG->Slow_Rate

Caption: Factors influencing the relative reactivity of this compound and 2-chlorobutanamide.

Conclusion and Recommendations

For synthetic applications requiring efficient nucleophilic substitution, This compound is the recommended substrate over 2-chlorobutanamide . Its enhanced reactivity allows for:

  • Faster reaction times , improving throughput.

  • The use of milder reaction conditions , which can be beneficial for sensitive substrates.

  • Successful reactions with a wider range of weaker nucleophiles .

However, the higher cost and potentially lower stability of this compound may be considerations. For reactions where a less reactive substrate is desired to control selectivity or for economic reasons, 2-chlorobutanamide remains a viable option, though it may necessitate stronger nucleophiles, higher temperatures, or longer reaction times. The choice between these two reagents should be made based on a careful evaluation of the specific reaction requirements, including the nature of the nucleophile, desired reaction rate, and economic constraints.

References

2-Bromobutanamide: A Superior Alkylating Agent for Targeted Applications?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomics, medicinal chemistry, and organic synthesis, the choice of an alkylating agent is a critical decision that can significantly impact experimental outcomes. While classic agents like iodoacetamide have been staples in the lab, there is a growing interest in alternatives that may offer enhanced specificity and tailored reactivity. This guide provides an objective comparison of 2-bromobutanamide with other common alkylating agents, supported by an analysis of their chemical properties and potential performance in experimental settings.

This compound is an alpha-haloamide that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility as an alkylating agent stems from the presence of a bromine atom on the alpha-carbon to the amide group, which acts as a good leaving group in nucleophilic substitution reactions.[2][3] This allows for the covalent attachment of the butanamide moiety to nucleophilic sites on target molecules, most notably the thiol group of cysteine residues in proteins.

Comparative Analysis of Alkylating Agent Performance

The effectiveness of an alkylating agent is determined by a combination of its reactivity, selectivity for the target nucleophile, and the stability of the resulting bond. While direct, side-by-side quantitative comparisons involving this compound are not extensively documented in publicly available literature, we can infer its performance based on the established principles of alkylating agent chemistry and data from analogous compounds.[3]

The reactivity of halo-containing alkylating agents is largely dependent on the nature of the halogen, following the general trend: Iodine > Bromine > Chlorine.[3] This suggests that this compound would be a more potent alkylating agent than its chloro-analogue but less reactive than an iodo-analogue like iodoacetamide.[3] This intermediate reactivity can be advantageous in scenarios where a more controlled or selective alkylation is desired, potentially reducing off-target modifications.

Here is a summary of the expected performance of this compound in comparison to other commonly used alkylating agents:

FeatureThis compound (Inferred)IodoacetamideChloroacetamideN-ethylmaleimide (NEM)
Relative Reactivity Moderate to HighHighModerateHigh
Primary Target Cysteine thiolsCysteine thiolsCysteine thiolsCysteine thiols
Known Off-Target Residues Expected to have some reactivity with Met, His, Lys, Asp, Glu, Tyr, N-terminusMet, His, Lys, Asp, Glu, Tyr, N-terminus[4][5]Lower off-target alkylation than iodoacetamide, but can cause significant methionine oxidation[6][7]High specificity for cysteines at near-neutral pH
Reaction Mechanism SN2 Nucleophilic Substitution[2]SN2 Nucleophilic Substitution[5]SN2 Nucleophilic SubstitutionMichael Addition
Key Advantages Potentially more selective than iodoacetamide; useful synthetic intermediate.Well-established protocols; high reactivity.Generally more specific for cysteines than iodoacetamide.[6][7]High specificity for thiols.
Key Disadvantages Lack of extensive characterization data.Prone to off-target modifications.[4][5]Can cause significant oxidation of methionine residues.[6][7]Can be less reactive than iodoacetamide under certain conditions.

Logical Selection of an Alkylating Agent

The choice of an alkylating agent is a multi-faceted decision that depends on the specific experimental goals. The following diagram illustrates a logical workflow for selecting the most appropriate agent.

G A Define Experimental Goal B High Reactivity Required? A->B C High Specificity Paramount? B->C No D Consider Iodoacetamide or N-ethylmaleimide B->D Yes C->D No E Consider Chloroacetamide or this compound (inferred) C->E Yes I Proceed with Selected Agent D->I F Is Methionine Oxidation a Concern? E->F G This compound may be a suitable alternative F->G Yes H Avoid Chloroacetamide F->H No G->I H->I G A Prepare Identical Protein Samples B Reduce Disulfide Bonds (e.g., with DTT) A->B C Aliquot Reduced Protein B->C D1 Alkylate with This compound C->D1 D2 Alkylate with Iodoacetamide C->D2 D3 Alkylate with Chloroacetamide C->D3 E Quench Alkylation Reaction D1->E D2->E D3->E F Enzymatic Digestion (e.g., Trypsin) E->F G LC-MS/MS Analysis F->G H Data Analysis: - Alkylation Efficiency - Off-target Modifications G->H

References

A Researcher's Guide to Amide Coupling Agents: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

The formation of an amide bond is one of the most crucial and frequently performed reactions in organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1] The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of an unreactive ammonium carboxylate salt.[2] To overcome this, a wide array of "coupling agents" have been developed to activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the desired amide bond.[1]

This guide provides an objective comparison of the efficacy of common amide coupling agents, supported by performance data and detailed experimental protocols to assist researchers in selecting the optimal reagent for their specific synthetic needs.

General Mechanism of Amide Bond Formation

The process of amide bond formation using a coupling reagent typically involves two main steps:

  • Activation: The coupling reagent reacts with a carboxylic acid to form a highly reactive intermediate, such as an active ester, O-acylisourea, or anhydride.[1]

  • Coupling: The amine nucleophile attacks the activated intermediate, forming a tetrahedral intermediate that collapses to yield the stable amide bond and a byproduct derived from the coupling agent.[2]

Additives like 1-Hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) are often used in conjunction with coupling reagents. These additives can trap the activated intermediate to form a more stable, yet still highly reactive, active ester, which helps to increase reaction efficiency and suppress side reactions like racemization.[3]

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Reactive Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_Intermediate Amide_Bond Amide Bond (R-CO-NHR') Activated_Intermediate->Amide_Bond Nucleophilic Attack Byproduct Byproduct Activated_Intermediate->Byproduct Forms Amine Amine (R'-NH2) Amine->Amide_Bond +

Caption: Generalized mechanism of amide bond formation using a coupling agent.

Comparative Performance of Common Coupling Agents

The choice of coupling agent significantly impacts reaction yield, time, purity, and the preservation of stereochemical integrity (i.e., minimizing epimerization). The following table summarizes the performance characteristics of several widely used classes of coupling agents.

ClassCoupling ReagentTypical Reaction TimeYieldKey AdvantagesCommon Drawbacks
Carbodiimides EDC (or DCC) + HOBtSeveral hours to overnightVariableCost-effective, widely used, water-soluble byproduct (EDC).[2][4][5]Can require longer reaction times, risk of epimerization, DCC byproduct (DCU) is poorly soluble.[2]
Uronium/Aminium Salts HATU30-60 minutes>90%High efficiency, fast reactions, low epimerization risk, effective for sterically hindered amino acids.[4][6][7][8]Higher cost, potential for guanidinylation of the amine if used in excess.[9]
HBTU1-4 hoursHighVery efficient, widely used standard reagent.[4][10]Slower than HATU, can be less effective for difficult couplings.[7]
COMU30-60 minutesHighReactivity comparable to HATU, based on non-explosive OxymaPure, safer handling.[11][12]Higher cost.
Phosphonium Salts PyBOP1-4 hoursHighEfficient and rapid, less hazardous byproducts than BOP, low racemization.[4][9]Solutions in DMF have moderate stability.[9]
Phosphonic Anhydrides T3P®1-3 hoursHighLow epimerization, high purity, simple aqueous workup, excellent safety profile.[13][14]May be less common in academic labs.

Note: Performance data is illustrative and can vary significantly based on substrates, solvent, temperature, and scale.

Experimental Protocol: Comparative Analysis of Coupling Agents

This protocol provides a general framework for comparing the efficacy of different coupling agents for a specific amide bond formation.

Objective: To determine the most effective coupling agent for the synthesis of a target amide from a specific carboxylic acid and amine by comparing reaction yield and purity.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Coupling Agents to be tested (e.g., HATU, HBTU, EDC/HOBt, T3P®) (1.1-1.2 equiv)

  • Tertiary Base (e.g., DIPEA, TEA) (2-3 equiv)

  • Anhydrous Solvent (e.g., DMF, DCM)

  • TLC plates, HPLC, and Mass Spectrometer for analysis

Procedure:

  • Preparation: Set up separate, identical reaction vessels for each coupling agent to be tested. Ensure all glassware is dry.

  • Reagent Addition (Uronium/Phosphonium Salts - e.g., HATU):

    • To a stirred solution of the carboxylic acid (1.0 equiv) in the chosen solvent, add the coupling agent (e.g., HATU, 1.1 equiv) and the tertiary base (e.g., DIPEA, 2.0 equiv).

    • Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

    • Add the amine (1.1 equiv) to the reaction mixture.

  • Reagent Addition (Carbodiimides - e.g., EDC/HOBt):

    • To a stirred solution of the carboxylic acid (1.0 equiv), amine (1.1 equiv), and HOBt (1.1 equiv) in the chosen solvent, add EDC (1.2 equiv).

  • Reaction Monitoring:

    • Stir all reactions at room temperature.

    • Monitor the progress of each reaction at regular intervals (e.g., 30 min, 1h, 2h, 4h, 24h) using an appropriate analytical technique (e.g., TLC or LC-MS) to determine the point of maximum conversion.

  • Workup:

    • Once the reaction is complete, quench the reaction (e.g., with water or saturated aq. NH₄Cl).

    • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis and Comparison:

    • Purify the crude product from each reaction using flash column chromatography.

    • Determine the isolated yield for each reaction.

    • Analyze the purity of the final products using HPLC and confirm identity using mass spectrometry and NMR.

    • Compare the yields, reaction times, and purity profiles to identify the optimal coupling agent.

G start Start prep Prepare Parallel Reactions (1 per Coupling Agent) start->prep dissolve Dissolve Carboxylic Acid in Anhydrous Solvent prep->dissolve add_reagents Add Coupling Agent & Base dissolve->add_reagents preactivate Pre-activate (5-10 min) add_reagents->preactivate For Uronium/ Phosphonium salts add_amine Add Amine add_reagents->add_amine For Carbodiimides (add with acid/amine) preactivate->add_amine monitor Monitor Reaction Progress (TLC / LC-MS) add_amine->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify Product (Chromatography) workup->purify analyze Analyze Yield & Purity (HPLC, MS, NMR) purify->analyze compare Compare Results analyze->compare end End compare->end

Caption: Experimental workflow for comparing amide coupling agents.

Conclusion: Selecting the Right Reagent

The selection of an optimal amide coupling agent is a trade-off between reactivity, cost, and process safety.

  • For routine syntheses where cost is a major factor, traditional carbodiimides like EDC with HOBt remain a viable option, provided reaction conditions are carefully optimized.[4]

  • For challenging couplings involving sterically hindered substrates, N-methylated amino acids, or when speed and efficiency are paramount, uronium/aminium salts like HATU and COMU are often the reagents of choice, despite their higher cost.[7][8]

  • Phosphonium reagents like PyBOP offer a good balance of high reactivity and reduced side reactions.[9]

  • Reagents like T3P® are gaining attention, especially in process chemistry, for their excellent safety profile, low epimerization, and straightforward, non-chromatographic workup procedures.[13][14]

Ultimately, the empirical data gathered from a comparative experiment, as outlined above, will provide the most definitive guidance for a specific transformation. By systematically evaluating a selection of reagents, researchers can enhance yields, reduce impurities, and streamline their synthetic workflows.

References

A Comparative Guide to the Synthesis of 2-Bromobutanamide: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient production of key intermediates is paramount. 2-Bromobutanamide is a valuable building block, and selecting the optimal synthesis method is crucial for maximizing yield and purity. This guide provides a comparative analysis of common synthetic routes to this compound, supported by experimental data and detailed protocols.

Two primary methods for the synthesis of this compound are the bromination of butanamide and the amidation of 2-bromobutyric acid. Each approach offers distinct advantages and is suited for different starting materials and scalability requirements.

Quantitative Data Comparison

The selection of a synthesis route often depends on the desired yield and the availability of starting materials. The following table summarizes the reported yields for the key methods of this compound synthesis.

Synthesis MethodStarting MaterialKey ReagentsReported Yield
Method 1: Hell-Volhard-Zelinsky (HVZ) Reaction followed by AmidationButanoic AcidBr₂, PBr₃ (or red P), SOCl₂, NH₃Good to High
Method 2: Amidation of 2-Bromobutyric Acid via Acyl Chloride2-Bromobutyric AcidSOCl₂, NH₃Up to 89.2%
Method 3: Alpha-Bromination of Butanamide using N-Bromosuccinimide (NBS)ButanamideN-Bromosuccinimide (NBS), Radical InitiatorModerate to High

Experimental Protocols

Detailed methodologies for the primary synthesis routes are provided below. These protocols are based on established chemical literature and offer a foundation for laboratory-scale synthesis.

Method 1: Hell-Volhard-Zelinsky (HVZ) Reaction of Butanoic Acid followed by Amidation

This classic method involves the α-bromination of a carboxylic acid, followed by conversion to the corresponding amide.

Step 1: Synthesis of 2-Bromobutanoic Acid via Hell-Volhard-Zelinsky Reaction

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add butanoic acid (1.0 eq) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

  • Slowly add bromine (1.1 eq) from the dropping funnel to the stirred mixture. The reaction is exothermic and should be controlled.

  • After the addition is complete, heat the reaction mixture until the evolution of hydrogen bromide gas ceases.

  • Cool the reaction mixture and slowly add water to hydrolyze the intermediate 2-bromobutanoyl bromide.

  • The resulting crude 2-bromobutanoic acid can be purified by distillation under reduced pressure.

Step 2: Synthesis of this compound

  • In a fume hood, place the crude 2-bromobutanoic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Slowly add thionyl chloride (SOCl₂) (1.1 eq) to the flask.

  • Heat the mixture at reflux for 2 hours to form 2-bromobutanoyl chloride.

  • Cool the mixture and slowly pour it into a beaker containing a stirred, ice-cold concentrated ammonia solution.

  • The this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

  • Dry the product to obtain this compound.

Method 2: Direct Amidation of 2-Bromobutyric Acid

This method is more direct if 2-bromobutyric acid is readily available. The amidation of 2-bromo-butyric acid via the acyl chloride intermediate is a robust method that generally provides high yields and purity, with reported yields reaching up to 89.2%[1].

  • To a solution of 2-bromobutanoic acid (1.0 eq) in an inert solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) dropwise at 0°C[2].

  • Stir the mixture at room temperature for 2 hours to form the acyl chloride[2].

  • Slowly add a concentrated aqueous solution of ammonia (excess) at 0°C[2].

  • Stir for an additional hour at room temperature[2].

  • Extract the product with an organic solvent, wash with water and brine, dry over an anhydrous salt, and concentrate to yield crude this compound[2].

Method 3: Alpha-Bromination of Butanamide using N-Bromosuccinimide (NBS)

A more direct approach involves the bromination of butanamide at the alpha position using N-bromosuccinimide (NBS), typically under radical conditions[3].

  • In a round-bottom flask equipped with a reflux condenser, dissolve butanamide (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄)[3].

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator (e.g., AIBN or benzoyl peroxide)[3].

  • Heat the mixture to reflux to initiate the reaction.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure and purify the crude product, for instance by recrystallization, to yield this compound.

Synthesis and Comparison Workflow Visualization

The following diagrams illustrate the chemical pathways and the logical workflow for comparing the synthesis methods.

G cluster_0 Method 1: HVZ Reaction & Amidation cluster_1 Method 2: Direct Amidation cluster_2 Method 3: Direct Bromination Butanoic Acid Butanoic Acid 2-Bromobutanoyl Bromide 2-Bromobutanoyl Bromide Butanoic Acid->2-Bromobutanoyl Bromide Br₂, PBr₃ 2-Bromobutanoic Acid 2-Bromobutanoic Acid 2-Bromobutanoyl Bromide->2-Bromobutanoic Acid H₂O 2-Bromobutanoyl Chloride 2-Bromobutanoyl Chloride 2-Bromobutanoic Acid->2-Bromobutanoyl Chloride SOCl₂ 2-Bromobutanamide_1 This compound 2-Bromobutanoyl Chloride->2-Bromobutanamide_1 NH₃ 2-Bromobutanoic Acid_2 2-Bromobutanoic Acid 2-Bromobutanoyl Chloride_2 2-Bromobutanoyl Chloride 2-Bromobutanoic Acid_2->2-Bromobutanoyl Chloride_2 SOCl₂ 2-Bromobutanamide_2 This compound 2-Bromobutanoyl Chloride_2->2-Bromobutanamide_2 NH₃ Butanamide Butanamide 2-Bromobutanamide_3 This compound Butanamide->2-Bromobutanamide_3 NBS, Initiator

Caption: Chemical synthesis pathways for this compound.

G start Select Synthesis Method method1 Method 1: HVZ & Amidation start->method1 method2 Method 2: Direct Amidation start->method2 method3 Method 3: NBS Bromination start->method3 protocol1 Execute HVZ Reaction Protocol method1->protocol1 protocol2 Execute Amidation Protocol method2->protocol2 protocol3 Execute NBS Bromination Protocol method3->protocol3 analyze Analyze Yield and Purity protocol1->analyze protocol2->analyze protocol3->analyze compare Compare Results analyze->compare Data end Optimal Method Selected compare->end

Caption: Logical workflow for selecting a synthesis method.

References

Unveiling the Solid-State Architecture of 2-Bromobutanamide: A Comparative Guide to Structural Elucidation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of the three-dimensional arrangement of atoms in a solid-state material is paramount in fields ranging from materials science to drug development. For a molecule like 2-bromobutanamide, understanding its crystal packing and intermolecular interactions can provide crucial insights into its physical and chemical properties. While X-ray crystallography stands as the definitive method for this purpose, alternative and complementary techniques are emerging as powerful tools, particularly when ideal crystalline samples are elusive. This guide provides a comprehensive comparison of X-ray crystallography with solid-state Nuclear Magnetic Resonance (ssNMR) and three-dimensional electron diffraction (3D ED), also known as Microcrystal Electron Diffraction (MicroED), for the solid-state structural analysis of this compound.

Methodological Showdown: X-ray Crystallography vs. The Alternatives

The gold standard for determining the atomic and molecular structure of a crystal is X-ray crystallography.[1] This technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystalline lattice. The resulting diffraction pattern provides the fundamental data to reconstruct a three-dimensional model of the electron density, and thus the atomic positions.

However, the stringent requirement for single crystals of sufficient size and quality can be a significant bottleneck.[2][3] This is where alternative methods such as solid-state NMR and 3D electron diffraction offer significant advantages.

Solid-State NMR (ssNMR) spectroscopy is a powerful technique for probing the local atomic environment in solid materials, including crystalline, amorphous, and heterogeneous samples.[4][5] Unlike diffraction methods, ssNMR does not require crystalline order and can provide information on internuclear distances, molecular dynamics, and aniso­tropic interactions that are averaged out in solution-state NMR.[6][7]

Three-Dimensional Electron Diffraction (3D ED) / MicroED has revolutionized the field of structural chemistry by enabling the determination of molecular structures from nanocrystals, which are orders of magnitude smaller than those required for conventional X-ray crystallography.[2][8][9][10] This is possible due to the much stronger interaction of electrons with matter compared to X-rays.[10]

The following table summarizes the key performance metrics of these three techniques for the structural determination of a small organic molecule like this compound.

FeatureX-ray CrystallographySolid-State NMR (ssNMR)3D Electron Diffraction (MicroED)
Sample Requirement Single crystals (typically >5 µm)Crystalline or amorphous powderNanocrystals (~50-500 nm)
Resolution Atomic resolution (typically <1 Å)Provides internuclear distances and torsion anglesAtomic resolution (often <1 Å)[9]
Destructive? Generally non-destructive, but radiation damage can occurNon-destructive[5]Can be destructive due to beam sensitivity
Hydrogen Atom Location Difficult due to low scattering powerExcellent for locating protonsChallenging, but possible with high-quality data
Polymorph & Amorphous Analysis Can identify different crystal formsExcellent for studying polymorphism and amorphous phasesCan analyze individual nanocrystals in a mixture
Experiment Time Hours to days (including crystal screening and data collection)Hours to daysMinutes to hours for data collection[2][9]

Experimental Protocols: A Glimpse into the Workflow

X-ray Crystallography of this compound (Hypothetical Protocol)

While a specific crystal structure for this compound is not publicly available, the general experimental workflow for a small organic molecule would be as follows:

  • Crystallization: Single crystals of this compound would be grown from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution and Refinement: The collected diffraction intensities are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, high-resolution crystal structure.

Solid-State NMR (ssNMR)
  • Sample Packing: A powdered sample of this compound is packed into an NMR rotor.

  • Data Acquisition: The rotor is spun at a high speed (magic-angle spinning) inside a strong magnetic field. A series of radiofrequency pulses are applied to the sample to excite the nuclei (e.g., ¹H, ¹³C, ¹⁵N).

  • Spectral Analysis: The resulting NMR signals are recorded and processed to generate one- and two-dimensional spectra. These spectra provide information about chemical shifts, dipolar couplings, and other parameters that are used to deduce structural information.

3D Electron Diffraction (MicroED)
  • Sample Preparation: A small amount of powdered this compound is applied to an electron microscopy grid.

  • Crystal Identification: The grid is placed in a transmission electron microscope (TEM), and the sample is scanned to identify suitable nanocrystals.

  • Data Collection: A selected nanocrystal is continuously rotated in the electron beam, and a series of electron diffraction patterns are collected using a sensitive camera.

  • Data Processing and Structure Determination: The collected diffraction data are processed and analyzed using crystallographic software to determine the unit cell and solve the crystal structure, similar to X-ray crystallography.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for X-ray crystallography and a comparison of the logical flow for all three techniques.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination crystallization Crystallization of This compound mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Experimental workflow for X-ray crystallography.

comparison_workflow cluster_xray X-ray Crystallography cluster_ssnmr Solid-State NMR cluster_microed 3D Electron Diffraction (MicroED) start Solid-State Sample of This compound xray_prep Grow Single Crystal (>5 µm) start->xray_prep ssnmr_prep Powder Sample start->ssnmr_prep microed_prep Prepare Nanocrystal Grid start->microed_prep xray_data X-ray Diffraction xray_prep->xray_data end_node 3D Atomic Structure xray_data->end_node ssnmr_data Magic-Angle Spinning & RF Pulses ssnmr_prep->ssnmr_data ssnmr_data->end_node Provides structural constraints and dynamics information microed_data Electron Diffraction microed_prep->microed_data microed_data->end_node

Logical comparison of structural determination workflows.

References

A Comparative Guide to Amide Synthesis: Flow Chemistry vs. Batch Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of the amide bond is a cornerstone of organic synthesis, critical in the production of pharmaceuticals, polymers, and biologically active molecules.[1][2] Traditionally, amide synthesis has been the domain of batch processing. However, the emergence of continuous flow chemistry offers a compelling alternative, promising significant advantages in efficiency, safety, and scalability.[3][4] This guide provides an objective comparison of flow chemistry and batch synthesis for amide formation, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal approach for their synthetic needs.

Quantitative Performance Comparison

The decision to employ flow chemistry or batch synthesis often hinges on quantitative metrics such as reaction time, yield, and purity. The following tables summarize key performance indicators for amide synthesis, drawing comparisons between the two methodologies.

ParameterFlow ChemistryBatch SynthesisKey Advantages of Flow Chemistry
Reaction Time Seconds to Minutes[5][6]Hours to DaysSignificant reduction in reaction time, leading to higher throughput.[7]
Yield Often higher and more consistent[1][6]Variable, can be lower than flow[6][7]Precise control over reaction parameters minimizes byproduct formation.[8]
Purity Generally higher, requiring less purification[9]May require extensive purificationIn-line purification techniques can be integrated into flow systems.[10]
Safety Enhanced due to small reaction volumes[4][6]Risks associated with handling large volumes of hazardous reagents and exotherms.[6]Minimizes risks of thermal runaways and exposure to toxic intermediates.[6]
Scalability Readily scalable by extending run time or "numbering up" reactors.[10]Scaling up can be challenging and may require re-optimization.[11]More predictable and linear scalability.[8]
Space-Time Yield Significantly higherLowerMore product generated per unit of volume and time.[12]

Case Study: Synthesis of a Dipeptide

To provide a more concrete comparison, the following table presents data for the synthesis of a dipeptide, a common amide bond formation reaction.

ParameterFlow Chemistry ExampleBatch Synthesis Example
Reaction Fmoc-β-alanine + AmineFmoc-β-alanine + Amine
Coupling Agent EDCIHATU/DIEA
Reaction Time ~3-4 hours for a dipeptide[1]30-60 minutes for coupling, plus workup[13]
Yield Moderate to high yields reported[1]High yields are typical[13]
Notes Enables multi-step synthesis including deprotection in a continuous sequence.[1]A well-established and widely used method.[13]

Experimental Protocols

Detailed methodologies for the synthesis of an amide using both flow and batch techniques are provided below. These protocols are representative examples and may require optimization for specific substrates.

Flow Chemistry Protocol: Synthesis of a Dipeptide

This protocol is adapted from methodologies described for continuous-flow peptide synthesis.[1]

Materials:

  • Fmoc-β-alanine

  • N-ethyl-N′-[3-(dimethylamino)propyl]carbodiimide (EDCI)

  • Amine

  • Anhydrous Dimethylformamide (DMF)

  • Microreactor system with multiple inlet pumps and a receiving reservoir

Procedure:

  • System Priming: Prime the microreactor with anhydrous DMF to remove air and moisture.

  • Reagent Preparation:

    • Prepare a 0.1 M solution of Fmoc-β-alanine in anhydrous DMF (Reservoir A).

    • Prepare a 0.1 M solution of EDCI in anhydrous DMF (Reservoir B).

    • Prepare a 0.1 M solution of the desired amine in anhydrous DMF (Reservoir C).

  • Reaction Setup:

    • Pump the solutions from Reservoirs A, B, and C into the microreactor at controlled flow rates to ensure stoichiometric mixing.

    • The combined streams flow through a reaction coil of a defined volume to provide the desired residence time for the coupling reaction to occur.

    • The product stream is collected in a receiving reservoir (Reservoir D) containing anhydrous DMF.

  • Workup and Purification (Can be integrated in-line):

    • The product stream can be passed through columns containing immobilized scavengers or reagents for in-line purification to remove excess reagents and byproducts.

    • The solvent is then removed under reduced pressure to yield the crude dipeptide.

    • Further purification can be achieved by chromatography if necessary.

Batch Synthesis Protocol: Synthesis of a Dipeptide

This protocol follows a standard carbodiimide coupling procedure.[13]

Materials:

  • Fmoc-β-alanine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Amine

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere, dissolve Fmoc-β-alanine (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0°C using an ice bath.

  • Activation:

    • Add HATU (1.0-1.2 eq) to the solution, followed by the addition of DIEA (2.0-3.0 eq).

    • Stir the mixture at 0°C for 5-10 minutes to allow for the activation of the carboxylic acid.

  • Coupling:

    • Add the amine (1.0-1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 30-60 minutes.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Workup and Purification:

    • Upon completion, quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Visualizing the Processes

To further clarify the differences between these two synthetic approaches, the following diagrams illustrate the experimental workflows and a logical comparison of their key attributes.

G Experimental Workflow: Flow Chemistry for Amide Synthesis cluster_reagents Reagent Delivery cluster_flow_system Flow Reactor System cluster_downstream Downstream Processing Carboxylic_Acid Carboxylic Acid in Solvent Pumps Syringe/HPLC Pumps Carboxylic_Acid->Pumps Amine Amine in Solvent Amine->Pumps Coupling_Agent Coupling Agent in Solvent Coupling_Agent->Pumps Mixer T-Mixer Pumps->Mixer Reactor Heated/Cooled Reaction Coil Mixer->Reactor Purification In-line Purification (e.g., Scavenger Column) Reactor->Purification Collection Product Collection Purification->Collection

Caption: Workflow for amide synthesis using a continuous flow system.

G Experimental Workflow: Batch Synthesis for Amide Synthesis cluster_reaction Reaction Vessel cluster_workup Workup & Purification Start 1. Add Carboxylic Acid & Solvent to Flask Activation 2. Add Coupling Agent & Base (Activation) Start->Activation Coupling 3. Add Amine (Coupling Reaction) Activation->Coupling Monitoring 4. Reaction Monitoring (TLC/LC-MS) Coupling->Monitoring Quench 5. Quench Reaction Monitoring->Quench Extraction 6. Liquid-Liquid Extraction Quench->Extraction Purify 7. Chromatography/ Recrystallization Extraction->Purify Product Final Product Purify->Product

Caption: Step-by-step workflow for traditional batch amide synthesis.

G Flow Chemistry vs. Batch Synthesis: A Comparative Overview cluster_flow Flow Chemistry cluster_batch Batch Synthesis fc_speed High Speed fc_safety Enhanced Safety fc_control Precise Control fc_scale Easy Scalability b_setup Simple Setup b_versatility High Versatility b_established Well-Established b_scale_challenge Scaling Challenges Amide_Synthesis Amide Synthesis Method Amide_Synthesis->fc_speed Offers Amide_Synthesis->fc_safety Provides Amide_Synthesis->fc_control Enables Amide_Synthesis->fc_scale Facilitates Amide_Synthesis->b_setup Characterized by Amide_Synthesis->b_versatility Known for Amide_Synthesis->b_established Is a Amide_Synthesis->b_scale_challenge Presents

Caption: Key distinguishing features of flow chemistry and batch synthesis.

Conclusion

Both flow chemistry and batch synthesis are powerful tools for the construction of amide bonds. While batch synthesis remains a versatile and well-understood method suitable for many applications, flow chemistry presents a compelling alternative for processes where speed, safety, scalability, and consistency are paramount.[4][12] The choice between the two will ultimately depend on the specific requirements of the synthesis, including the scale of production, the nature of the reagents, and the desired level of process control. For drug development and pharmaceutical manufacturing, the advantages offered by continuous flow processes are driving its increasing adoption.[6][8]

References

Validating the Purity of Synthesized 2-Bromobutanamide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 2-bromobutanamide, a key intermediate in various synthetic pathways.

This document outlines a detailed HPLC method, presents a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and includes a protocol for purification by recrystallization. Experimental data is summarized for clear comparison, and workflows are visualized to enhance understanding.

Comparison of Purity Analysis Techniques

The selection of an analytical method for purity determination depends on several factors, including the nature of the compound, potential impurities, required accuracy, and available instrumentation. Below is a comparative overview of HPLC, GC-MS, and qNMR for the analysis of this compound.

TechniquePrincipleAdvantages for this compound AnalysisDisadvantages for this compound Analysis
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.- Well-suited for polar, non-volatile compounds like amides.- High resolution and quantitative accuracy.- Readily available instrumentation.- Requires a chromophore for UV detection (the amide bond absorbs at low UV).- Does not provide structural information on impurities.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by detection and identification by mass spectrometry.- Excellent for identifying volatile impurities.- Provides structural information from mass spectra.- High sensitivity.- this compound has a relatively high boiling point and may require derivatization or high inlet temperatures, risking degradation.- Less suitable for non-volatile impurities.
qNMR Absolute quantification based on the relationship between signal intensity and the number of protons.- Provides an absolute measure of purity without a specific reference standard for the analyte.- Non-destructive.- Gives structural information on both the main compound and impurities.- Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer and a certified internal standard.- Signal overlap can complicate quantification.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol describes a reverse-phase HPLC method suitable for the routine purity analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 90-10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of synthesized this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Expected Elution Profile:

Based on polarity, potential impurities would elute as follows:

  • 2-Bromobutanoic Acid: Early elution due to high polarity.

  • 2-Hydroxybutanamide: Early elution, similar to the acid.

  • Butanamide: Elutes before this compound.

  • This compound: Main peak.

  • Over-brominated species: Later elution due to increased hydrophobicity.

Alternative Purity Validation & Purification

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Instrumentation: Standard GC-MS system.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 70 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-300.

Quantitative NMR (qNMR) Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and ~5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquisition: Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 30 seconds) to ensure full signal relaxation for accurate integration.

  • Analysis: Calculate purity by comparing the integral of a well-resolved proton signal of this compound with the integral of a known signal from the internal standard.

Recrystallization Protocol for Purification:

This compound is soluble in polar solvents like water and alcohols.[1] A mixed solvent system is often effective for recrystallization.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Data Presentation

The following table summarizes hypothetical data from the analysis of a synthesized batch of this compound using the described methods.

AnalyteHPLC Retention Time (min)HPLC Peak Area (%)GC-MS Retention Time (min)GC-MS Peak Area (%)Purity by qNMR (% w/w)
Butanamide4.51.25.81.1-
2-Hydroxybutanamide3.80.56.20.6-
2-Bromobutanoic Acid3.20.8---
This compound 8.2 97.3 9.5 98.1 97.5
Dibromobutanamide10.10.211.30.2-

Visualizing the Workflow

HPLC_Purity_Validation cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Validation cluster_purification Purification Synthesis Synthesis of This compound Crude_Product Crude Product (with impurities) Synthesis->Crude_Product HPLC HPLC Analysis Crude_Product->HPLC Inject Sample GCMS GC-MS Analysis Crude_Product->GCMS Inject Sample qNMR qNMR Analysis Crude_Product->qNMR Prepare Sample Purity_Check Purity > 95%? HPLC->Purity_Check GCMS->Purity_Check qNMR->Purity_Check Recrystallization Recrystallization Pure_Product Pure Product (>99%) Recrystallization->Pure_Product Final_Analysis Final QC Pure_Product->Final_Analysis Confirm Purity Purity_Check->Recrystallization No Purity_Check->Pure_Product Yes

Workflow for the purity validation of synthesized this compound.

References

A Comparative Guide to Assessing the Stereochemical Purity of Enantiomerically Enriched 2-Bromobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in the synthesis and quality control of chiral molecules. This guide provides an objective comparison of modern analytical techniques for assessing the stereochemical purity of enantiomerically enriched 2-bromobutanamide, a key chiral building block. The comparison is supported by established principles and data for analogous compounds, offering a framework for selecting the most suitable method for your research needs.

The primary methods for determining the enantiomeric excess (ee) of chiral compounds like this compound are chromatographic techniques—specifically Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) on chiral stationary phases (CSPs)—and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries.[1][2] Each method offers distinct advantages and disadvantages in terms of resolution, sensitivity, speed, and experimental complexity.

Methodology Comparison

The choice of analytical technique depends on factors such as the required accuracy, sample throughput, and available instrumentation. Below is a comparative summary of the most effective methods for this compound.

Parameter Chiral Gas Chromatography (GC) Chiral High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile enantiomers on a chiral stationary phase (CSP).[3]Separation based on differential interaction with a chiral stationary phase (CSP).[4][5]Discrimination of enantiomers via diastereomeric interaction with a chiral auxiliary (derivatizing or solvating agent).[6][7][8]
Applicability Highly suitable for volatile and thermally stable compounds like this compound.[9]Broadly applicable; may require method development for small, weakly UV-absorbing molecules.Applicable to a wide range of compounds; requires soluble samples in sufficient concentration.
Resolution Generally provides high resolution and sharp peaks for volatile analytes.[3][9]High resolution is achievable, highly dependent on the choice of CSP and mobile phase.[9]Resolution of signals is dependent on the chiral auxiliary and magnetic field strength.
Analysis Time Faster analysis times are often achievable.[9]Typically longer run times compared to GC.[9]Rapid analysis once the sample is prepared.[10]
Sensitivity High sensitivity, especially with a Flame Ionization Detector (FID).Sensitivity depends on the detector (e.g., UV, MS); may be limited for compounds with weak chromophores.Generally lower sensitivity compared to chromatographic methods.
Sample Preparation Simple dilution in a volatile solvent.[9]Dilution in mobile phase; may require derivatization for indirect methods.[4][9]Can be simple (with chiral solvating agents) or involve a reaction step (with chiral derivatizing agents).[6][7]
Instrumentation Widely available.Widely available.[1]Widely available.[10]
Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below is a representative protocol for the analysis of this compound using Chiral Gas Chromatography, which is anticipated to be a direct and efficient method.[9]

Protocol: Chiral Gas Chromatography (GC) for Enantiomeric Excess (ee) Determination

This protocol outlines the separation of this compound enantiomers using a GC equipped with a chiral capillary column.

1. Instrumentation and Materials:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: e.g., a cyclodextrin-based column such as Rt-βDEXcst (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium or Hydrogen.

  • Sample: Enantiomerically enriched this compound.

  • Solvent: Dichloromethane (HPLC grade).

2. GC Conditions:

  • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase at 5°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • Detector (FID): 250°C.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

3. Sample Preparation:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in dichloromethane.

  • Perform serial dilutions to a final concentration of ~100 µg/mL for injection.

4. Analysis:

  • Inject 1 µL of the prepared sample into the GC.

  • Record the chromatogram. The two enantiomers should appear as two separate, baseline-resolved peaks.

  • Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100

Visualizing the Workflow

A clear understanding of the experimental sequence is essential for successful implementation. The following diagram illustrates the workflow for determining the enantiomeric purity of this compound using the chiral GC method.

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Dichloromethane (1 mg/mL) A->B C Dilute to Final Concentration (~100 µg/mL) B->C D Inject 1 µL into GC (Chiral Column) C->D Sample Injection E Separate Enantiomers D->E F Detect with FID E->F G Integrate Peak Areas F->G Data Acquisition H Calculate % Enantiomeric Excess G->H I I H->I Final Result

Caption: Workflow for chiral GC analysis of this compound.

Alternative Method: ¹H NMR Spectroscopy with a Chiral Derivatizing Agent

For laboratories where GC is less accessible or for orthogonal validation, NMR spectroscopy offers a powerful alternative.[6][10] This indirect method involves reacting the chiral amide with an enantiomerically pure chiral derivatizing agent (CDA), such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride), to form diastereomers.[7] These diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for quantification of their relative ratio, which directly corresponds to the enantiomeric ratio of the original sample.[8]

The general workflow for this approach is visualized below.

G cluster_reaction Derivatization cluster_nmr NMR Analysis cluster_quant Quantification A Mix (R,S)-2-Bromobutanamide with (R)-Mosher's Acid Chloride B Formation of Diastereomers (R,R) and (S,R) A->B C Acquire ¹H NMR Spectrum B->C Sample Analysis D Identify Diastereomer-Specific Signals C->D E Integrate Signal Areas D->E Data Processing F Calculate Diastereomeric Ratio (Corresponds to % ee) E->F G G F->G Final Result

Caption: Logic flow for NMR-based purity assessment via derivatization.

Conclusion

Both chiral GC and chiral HPLC are powerful and direct methods for assessing the enantiomeric purity of this compound, with GC often providing a faster analysis for such volatile compounds. NMR spectroscopy, particularly after derivatization, serves as an excellent and mechanistically distinct confirmatory technique. The choice of method should be guided by a balance of required performance characteristics and available laboratory resources. For routine quality control, a validated chiral GC method is likely the most efficient approach.

References

Safety Operating Guide

Essential Safety and Operational Guide for 2-Bromobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Bromobutanamide. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment

This compound is a hazardous chemical requiring careful handling. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.

Protection LevelEquipmentSpecifications & Use Case
Engineering Controls Chemical Fume HoodAll handling of solid and solutions of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
Hand Protection Disposable Nitrile GlovesProvides splash protection. Double gloving is recommended. Immediately remove and replace contaminated gloves.
Eye and Face Protection Chemical Splash GogglesRequired for protection against dust particles and liquid splashes.
Skin and Body Protection Laboratory CoatA buttoned lab coat worn over long-sleeved clothing and closed-toe shoes is required to protect the skin.

Quantitative Hazard Data

While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory agencies, it is crucial to handle the substance with care, minimizing all potential exposure.

ParameterValueSource
Molecular Formula C₄H₈BrNOPubChem[1]
Molecular Weight 166.02 g/mol PubChem[1]
GHS Hazard Statements H302, H315, H319, H335PubChem[1]
OSHA PEL Not AvailableAK Scientific, Inc.[2]
ACGIH TLV Not AvailableAK Scientific, Inc.[2]
NIOSH REL Not AvailableAK Scientific, Inc.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_materials Assemble Materials prep_hood->prep_materials weighing Weighing prep_materials->weighing dissolving Dissolving weighing->dissolving decontamination Decontaminate Work Area dissolving->decontamination waste_disposal Segregate and Dispose of Waste decontamination->waste_disposal ppe_removal Properly Remove PPE waste_disposal->ppe_removal

Safe handling workflow for this compound.
Experimental Protocol: Weighing and Dissolving

Objective: To safely weigh and dissolve solid this compound.

Materials:

  • This compound

  • Appropriate solvent

  • Enclosed analytical balance

  • Weighing boat or paper

  • Spatula

  • Beaker or flask for dissolving

  • Magnetic stir bar and stir plate (optional)

Procedure:

  • Preparation:

    • Ensure all required PPE is correctly worn before entering the designated handling area.

    • Verify that the chemical fume hood is functioning correctly.

    • Cover the work surface within the fume hood with absorbent bench paper.

    • Place all necessary equipment inside the fume hood.

  • Weighing:

    • Place a weighing boat on the analytical balance and tare the balance.

    • Inside the fume hood, carefully transfer the desired amount of this compound from its container to the weighing boat using a clean spatula.

    • Keep the container of the chemical closed as much as possible.[3]

    • Record the exact weight of the compound.

  • Dissolving:

    • Place the beaker or flask containing the appropriate volume of solvent on a stir plate inside the fume hood.

    • Carefully add the weighed this compound to the solvent.

    • If necessary, use a magnetic stir bar to aid in dissolution.

    • Ensure the container is covered to prevent the release of vapors.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.
Spill Evacuate the immediate area. Wear appropriate PPE, including respiratory protection if necessary. For small spills, absorb the chemical with an inert material such as sand or vermiculite. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated materials, such as gloves, weighing paper, and absorbent pads, in a designated, clearly labeled, and sealed container for halogenated organic waste.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and properly labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated waste.

Disposal:

  • Arrange for the disposal of all hazardous waste through a licensed environmental management company.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Do not pour this compound waste down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromobutanamide
Reactant of Route 2
Reactant of Route 2
2-Bromobutanamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.